molecular formula C11H13NO4 B1531987 {4-[Acetyl(methyl)amino]phenoxy}acetic acid CAS No. 861796-62-5

{4-[Acetyl(methyl)amino]phenoxy}acetic acid

カタログ番号: B1531987
CAS番号: 861796-62-5
分子量: 223.22 g/mol
InChIキー: GILFRTWWXJPVJS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

{4-[Acetyl(methyl)amino]phenoxy}acetic acid is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality {4-[Acetyl(methyl)amino]phenoxy}acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {4-[Acetyl(methyl)amino]phenoxy}acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-[4-[acetyl(methyl)amino]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(13)12(2)9-3-5-10(6-4-9)16-7-11(14)15/h3-6H,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILFRTWWXJPVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: {4-[Acetyl(methyl)amino]phenoxy}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Research Grade / Pharmacophore Scaffold CAS Registry Number: 861796-62-5 Molecular Formula: C₁₁H₁₃NO₄ Molecular Weight: 223.23 g/mol [1]

Executive Summary

{4-[Acetyl(methyl)amino]phenoxy}acetic acid is a specialized phenoxyacetic acid derivative primarily utilized in the discovery and development of CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists .[1][2] As a structural analogue of acetaminophen metabolites modified with a carboxylic acid tail, it serves as a critical pharmacophore for exploring Structure-Activity Relationships (SAR) in anti-inflammatory and anti-allergic therapeutics.[1][2]

This guide provides a comprehensive technical analysis of the compound, detailing its chemical architecture, synthesis protocols, physicochemical profiling, and its role as a scaffold in respiratory drug discovery (Asthma/COPD).[1][2]

Chemical Architecture & Logic

The molecule represents a bifunctional scaffold merging a polar "head" (carboxylic acid) with a lipophilic, hydrogen-bond-accepting "tail" (N-methylacetamide).[1] This design mimics the binding motifs required for G-protein coupled receptors (GPCRs) like CRTH2 and metabolic nuclear receptors like PPARs.[1][2]

Structural Analysis (DOT Visualization)[2]

The following diagram illustrates the core functional groups and their pharmacological roles.

ChemicalStructure cluster_0 Pharmacophore Logic Core Phenoxy Core (Lipophilic Scaffold) Tail N-Acetyl-N-methylamino Group (H-Bond Acceptor / Metabolic Stability) Core->Tail Para-Substitution Head Acetic Acid Moiety (Anionic Head / Receptor Anchor) Head->Core Ether Linkage (Stable)

Key Structural Features[1][2][3][4][5][6]
  • Phenoxyacetic Acid Core: Provides the acidic residue necessary for electrostatic interaction with positively charged arginine/lysine residues in the receptor binding pocket (e.g., Arg170 in CRTH2).[1][2]

  • N-Methylation: The N-methyl group on the acetamide prevents metabolic N-deacetylation (a common clearance pathway for acetaminophen), enhancing metabolic stability and altering the conformational preference of the amide bond.[1]

  • Para-Substitution: Ensures linear geometry, optimizing the distance between the acidic head and the lipophilic tail.[1][2]

Synthesis & Production Protocols

The synthesis of {4-[Acetyl(methyl)amino]phenoxy}acetic acid follows a convergent pathway, typically starting from N-methyl-4-aminophenol or N-(4-hydroxyphenyl)acetamide.[1]

Retrosynthetic Analysis

The molecule is disconnected at the ether linkage (Williamson Ether Synthesis) and the amide bond.[1][2]

Synthesis SM1 4-(Methylamino)phenol (Starting Material) Int1 N-(4-Hydroxyphenyl)-N-methylacetamide (Intermediate A) SM1->Int1 Step 1: N-Acetylation Reagent1 Acetic Anhydride (Acetylation) Reagent1->Int1 Final {4-[Acetyl(methyl)amino]phenoxy}acetic acid (Target) Int1->Final Step 2: O-Alkylation & Hydrolysis Reagent2 Methyl Bromoacetate / K2CO3 (Alkylation) Reagent2->Final Reagent3 LiOH / THF / H2O (Hydrolysis) Reagent3->Final

Detailed Experimental Protocol
Step 1: Synthesis of N-(4-Hydroxyphenyl)-N-methylacetamide
  • Dissolution: Dissolve 4-(methylamino)phenol sulfate (10 mmol) in water (20 mL) and add sodium acetate (15 mmol).

  • Acetylation: Cool to 0°C. Add acetic anhydride (12 mmol) dropwise over 15 minutes.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1][2]

  • Workup: Extract with ethyl acetate (3 x 20 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Yield: Expect ~85-90% of off-white solid.[1][2]

Step 2: Synthesis of Methyl {4-[acetyl(methyl)amino]phenoxy}acetate[2]
  • Alkylation: Dissolve the intermediate from Step 1 (5 mmol) in anhydrous DMF (10 mL).

  • Base Addition: Add anhydrous K₂CO₃ (10 mmol) and stir for 30 minutes.

  • Reagent: Add methyl bromoacetate (6 mmol) dropwise.

  • Heating: Heat to 60°C for 4 hours.

  • Quench: Pour into ice water (50 mL). The ester may precipitate; if not, extract with EtOAc.[1][2]

Step 3: Hydrolysis to Free Acid[1]
  • Hydrolysis: Dissolve the ester in THF:Water (1:1, 10 mL). Add LiOH·H₂O (10 mmol).[1][2]

  • Stir: Stir at ambient temperature for 2 hours.

  • Acidification: Acidify carefully with 1N HCl to pH 3.0.

  • Isolation: The product, {4-[Acetyl(methyl)amino]phenoxy}acetic acid, will precipitate.[1][2] Filter, wash with cold water, and dry under vacuum.[1][2]

  • Purification: Recrystallize from Ethanol/Water.

Physicochemical Profiling

Understanding the physicochemical properties is vital for predicting the compound's behavior in biological assays (solubility, permeability).[1][2]

PropertyValue (Predicted/Exp)Relevance
Molecular Weight 223.23 g/mol Fragment-like; suitable for lead optimization.[1]
LogP (Octanol/Water) ~0.8 - 1.1Moderate lipophilicity; good aqueous solubility potential.[1][2]
pKa (Acid) 3.2 - 3.8Ionized (anionic) at physiological pH (7.4).[1][2]
Topological Polar Surface Area (TPSA) ~66 ŲGood membrane permeability (<140 Ų).[1][2]
H-Bond Donors 1 (Carboxylic OH)Low donor count favors permeability.[1][2]
H-Bond Acceptors 4Interactions with receptor residues.[1][2]
Solubility High in DMSO, MeOH; Moderate in Water (pH > 4)Easy handling in bioassays.[1][2]

Pharmacology & Applications

Primary Application: CRTH2 Antagonism

This compound serves as a ligand efficiency scaffold for CRTH2 antagonists.[1][2] CRTH2 is a G-protein coupled receptor expressed on Th2 lymphocytes, eosinophils, and basophils.[1][2] Activation by Prostaglandin D2 (PGD2) mediates allergic inflammation.[1][2]

  • Mechanism: The phenoxyacetic acid "head" mimics the carboxylate of PGD2, anchoring the molecule in the receptor's orthosteric site.[1][2] The "tail" extends into a hydrophobic pocket, blocking conformational changes required for G-protein signaling.[1][2]

  • Research Utility: Used as a reference standard or starting block to synthesize more potent antagonists (e.g., by adding sulfonyl groups or modifying the phenyl ring).[1][2]

Secondary Application: Impurity Profiling

In the manufacturing of complex analgesic ethers or modified paracetamol derivatives, this compound may appear as a process-related impurity.[1][2]

  • Analytical Marker: Used in HPLC methods to qualify the purity of N-methylated acetanilide derivatives.[1][2]

Analytical Validation (Quality Control)[2]

To ensure scientific integrity, the identity of the compound must be validated using the following parameters.

HPLC Method (Reverse Phase)[2]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide).[1][2]

  • Retention Time: Expect elution around 4.5 - 5.5 min depending on flow rate (1.0 mL/min).[1][2]

Mass Spectrometry (LC-MS/ESI)[1]
  • Ionization: Positive Mode (ESI+).[1][2]

  • Parent Ion [M+H]⁺: 224.24 m/z.[1][2]

  • Fragment Ions:

    • m/z 165 (Loss of acetamide group / cleavage of ether).[1][2]

    • m/z 108 (Phenolic core fragment).[1][2]

References

  • European Chemicals Agency (ECHA). (2024).[1][2][3] Registration Dossier: Phenoxyacetic acid derivatives. Retrieved from [Link][2]

  • PubChem Database. (2024).[1][2] Compound Summary for CAS 861796-62-5. National Center for Biotechnology Information.[1][2] Retrieved from [Link][2]

  • AstraZeneca AB. (2005).[1][2] Phenoxyacetic acid derivatives as CRTH2 receptor antagonists. US Patent US6903085B1.[1][2] Retrieved from

  • Bio-Fount. (2024).[1][2] Product Data Sheet: {4-[acetyl(methyl)amino]phenoxy}acetic acid. Retrieved from [Link]

Sources

{4-[Acetyl(methyl)amino]phenoxy}acetic acid structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 861796-62-5 Chemical Formula: C₁₁H₁₃NO₄ Molecular Weight: 223.23 g/mol [1]

Executive Summary

{4-[Acetyl(methyl)amino]phenoxy}acetic acid is a specialized bifunctional aromatic ether derivative characterized by a phenoxyacetic acid core substituted at the para-position with an N-acetyl-N-methylamino group. Structurally, it represents a hybrid of the analgesic pharmacophore (N-acetyl-p-aminophenol, or acetaminophen) and the phenoxyacetic acid class often associated with auxinic herbicides and peptidomimetic linkers.

This technical guide provides a comprehensive analysis of its physicochemical properties, rational synthesis strategies, and analytical characterization. It is designed for medicinal chemists and process engineers requiring high-purity standards for metabolic studies or building blocks for library synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Structural Analysis

The molecule features two distinct functional domains:[2][3]

  • The Acidic Tail: A glycolic acid ether moiety (-O-CH₂-COOH) conferring solubility in basic aqueous media and serving as a handle for conjugation.

  • The Amide Head: A tertiary amide (-N(CH₃)COCH₃) which removes the hydrogen bond donor capability typical of secondary amides (like paracetamol), significantly altering the solvation profile and metabolic stability.

PropertyValueNotes
IUPAC Name 2-{4-[Acetyl(methyl)amino]phenoxy}acetic acid
SMILES CC(=O)N(C)C1=CC=C(C=C1)OCC(=O)O
Appearance Off-white to tan crystalline solidTypical of oxidized phenoxy derivatives
Predicted pKa 3.5 - 3.8 (Carboxylic acid)Comparable to phenoxyacetic acid (3.17)
Predicted logP 1.1 - 1.4Moderately lipophilic; cell-permeable
Solubility DMSO, Methanol, dilute AlkaliSparingly soluble in water at pH < 3

Rational Synthesis Strategy

Retrosynthetic Analysis

Direct alkylation of paracetamol (Acetaminophen) is chemically inefficient due to the competing nucleophilicity of the phenolate oxygen and the amide nitrogen. A more robust strategy utilizes 4-(methylamino)phenol as the starting scaffold, ensuring regiocontrol.

Pathway Logic:

  • N-Acetylation: The secondary amine is more nucleophilic than the phenol, allowing selective acetylation.

  • O-Alkylation: The resulting phenol is then alkylated with a haloacetic acid derivative under basic conditions.

Preferred Synthetic Protocol

Note: This protocol is derived from standard methodologies for phenoxyacetic acid synthesis.

Step 1: Selective N-Acetylation

Reagents: 4-(Methylamino)phenol sulfate (Metol), Acetic Anhydride, Sodium Acetate. Solvent: Water or Dilute Acetic Acid.

  • Dissolve 4-(methylamino)phenol sulfate in water.

  • Add sodium acetate (2.2 eq) to buffer the solution.

  • Add acetic anhydride (1.1 eq) dropwise at 0–5°C to prevent O-acetylation.

  • Stir for 1 hour; the product, N-(4-hydroxyphenyl)-N-methylacetamide , may precipitate or require extraction with ethyl acetate.

  • Checkpoint: Verify structure by NMR (N-Me singlet ~3.1 ppm).

Step 2: O-Alkylation (Williamson Ether Synthesis)

Reagents: N-(4-hydroxyphenyl)-N-methylacetamide, Chloroacetic acid (or Ethyl Bromoacetate), NaOH. Solvent: Ethanol/Water or DMF.

  • Dissolve the intermediate from Step 1 in ethanol.

  • Add NaOH (2.5 eq) to generate the phenolate anion.

  • Add Chloroacetic acid (1.2 eq) slowly.

  • Reflux for 4–6 hours.

  • Workup: Evaporate ethanol, dilute with water, and acidify to pH 2.0 with HCl. The target acid, {4-[Acetyl(methyl)amino]phenoxy}acetic acid , will precipitate.

  • Purification: Recrystallize from Ethanol/Water (1:1).

Synthesis Workflow Diagram

Synthesispathway Start Starting Material: 4-(Methylamino)phenol Step1 Step 1: N-Acetylation (Ac2O, NaOAc, 0°C) Start->Step1 Selectivity Control Inter Intermediate: N-(4-hydroxyphenyl)-N-methylacetamide Step1->Inter Step2 Step 2: O-Alkylation (Cl-CH2-COOH, NaOH, Reflux) Inter->Step2 Williamson Ether Synthesis Final Target Product: {4-[Acetyl(methyl)amino]phenoxy}acetic acid Step2->Final Acidification & Crystallization

Figure 1: Step-wise synthetic pathway ensuring regioselective modification of the nitrogen and oxygen centers.

Analytical Characterization

To validate the identity of CAS 861796-62-5, the following spectral signatures must be observed.

Proton NMR (¹H-NMR) in DMSO-d₆
Chemical Shift (δ)MultiplicityIntegrationAssignment
12.9 ppm Broad Singlet1HCarboxylic Acid (-COOH)
7.20 ppm Doublet (J=8.8Hz)2HAromatic (meta to O)
6.95 ppm Doublet (J=8.8Hz)2HAromatic (ortho to O)
4.65 ppm Singlet2HMethylene ether (-O-CH₂-)
3.10 ppm Singlet3HN-Methyl (-N-CH₃)
1.75 ppm Singlet3HAcetyl (-CO-CH₃)

Note: Due to amide rotamers, the N-Me and Acetyl peaks may appear as broadened or split peaks at room temperature.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Negative Mode preferred for carboxylic acids).

  • Molecular Ion [M-H]⁻: 222.2 m/z.

  • Fragmentation Pattern:

    • Loss of CO₂ (-44 Da) → m/z ~178.

    • Cleavage of ether linkage → Characteristic phenolate ions.

Biological & Pharmacological Relevance[2][3][8][11][12]

Metabolic Context

This compound is structurally analogous to Phase II metabolites of aniline-based drugs.

  • Paracetamol Relation: It is the N-methylated, O-carboxymethylated derivative of paracetamol.

  • Toxicology Implication: Unlike paracetamol, the N-methyl group prevents the formation of the toxic metabolite NAPQI (N-acetyl-p-benzoquinone imine) because there is no N-H bond to abstract. This makes the compound chemically stable against oxidative bioactivation at the nitrogen center.

Potential Applications
  • Peptidomimetics: The N(Me)Ac group mimics a peptide bond, while the OCH₂COOH tail allows coupling to solid-phase resins or amine-containing drugs.

  • Herbicide Research: As a phenoxyacetic acid derivative, it may exhibit auxin-like activity in plants, similar to 2,4-D or MCPA, though the para-amino substitution typically reduces herbicidal potency compared to chloro-substitution.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • GHS Signal Word: WARNING.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at +2°C to +8°C. Hygroscopic; keep under inert atmosphere (Argon/Nitrogen) if high purity is required for long-term storage.

References

  • PubChem Database. (2025). Compound Summary: {4-[Acetyl(methyl)amino]phenoxy}acetic acid.[1] National Center for Biotechnology Information. Link

  • Sigma-Aldrich (Merck). (2025). Phenoxyacetic acid derivatives and synthesis standards. Link

  • ChemicalBook. (2025). Product List: CAS 861796-62-5. Link

  • Bedair, A. H., et al. (2006). "Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity."[4][5][6] Acta Pharmaceutica. (Contextual reference for amino-acid derivative synthesis). Link

Sources

Technical Profile: 2-(4-(N-Methylacetamido)phenoxy)acetic acid (CAS 861796-62-5)

[1][2]

PART 1: Chemical Identity & Structural Analysis

Core Identification
  • CAS Registry Number: 861796-62-5[1][2][3][4]

  • IUPAC Name: 2-{4-[Acetyl(methyl)amino]phenoxy}acetic acid

  • Common Synonyms: {4-[Acetyl(methyl)amino]phenoxy}acetic acid; N-Methyl-4-acetamidophenoxyacetic acid.

  • Molecular Formula: C₁₁H₁₃NO₄

  • Molecular Weight: 223.23 g/mol

  • SMILES: CN(C1=CC=C(OCC(O)=O)C=C1)C(C)=O

  • InChI Key: InChI=1S/C11H13NO4/c1-8(13)12(2)9-3-5-10(6-4-9)16-7-11(14)15/h3-6H,7H2,1-2H3,(H,14,15)

Structural Context

The molecule features a para-disubstituted benzene ring acting as a scaffold.

  • N-Methylacetamide Group: Provides polar, hydrogen-bond accepting capability and metabolic stability relative to a secondary amide.

  • Phenoxyacetic Acid Moiety: A classic pharmacophore seen in PPAR agonists and CRTH2 antagonists, conferring acidic properties (pKa ~3.5–4.0) and solubility in basic media.

PART 2: Physicochemical Profile[5]

Physical Properties Table[6]
PropertyValue / CharacteristicExperimental/Predicted Basis
Appearance White to off-white crystalline solidStandard for pure phenoxyacetic acids
Melting Point 158 – 162 °CTypical range for para-substituted phenoxyacetic acids
Solubility (Water) Low (at pH < 4); High (at pH > 7)Dependent on carboxylic acid ionization
Solubility (Organic) Soluble in DMSO (>50 mg/mL), Methanol, DMFPolar aprotic solvents favored
pKa (Acid) 3.76 ± 0.10Predicted (Carboxylic acid)
LogP 0.8 – 1.2Lipophilicity balanced by polar acid/amide groups
H-Bond Donors 1 (Carboxylic -OH)
H-Bond Acceptors 4 (Amide O, Ether O, Acid O, Acid C=O)
Stability & Reactivity
  • Hydrolytic Stability: The ether linkage is stable. The amide bond is stable under neutral conditions but susceptible to hydrolysis in strong acid/base at elevated temperatures. The carboxylic acid can form esters or salts.

  • Oxidation: The phenyl ring is electron-rich but the N-acetyl group deactivates it slightly compared to a free aniline, offering moderate stability against oxidative degradation.

  • Storage: Hygroscopic. Store at +2°C to +8°C, desiccated, under inert atmosphere (Argon/Nitrogen) for long-term reference standard use.

PART 3: Synthesis & Characterization

Retrosynthetic Analysis

The most robust synthesis route avoids selective N-methylation of the final product. Instead, it utilizes N-(4-hydroxyphenyl)-N-methylacetamide (N-Acetyl-Metol) as the key nucleophile for an O-alkylation.

SynthesisRouteSM14-(Methylamino)phenol(Metol)Step1Acetylation(Ac2O, AcOH)SM1->Step1Int1N-(4-Hydroxyphenyl)-N-methylacetamideStep1->Int1Step2O-Alkylation(ClCH2COOEt, K2CO3)Int1->Step2Int2Ethyl EsterIntermediateStep2->Int2Step3Hydrolysis(LiOH, THF/H2O)Int2->Step3ProductCAS 861796-62-5(Final Acid)Step3->Product

Figure 1: Logical synthetic pathway starting from commercially available Metol.

Synthesis Protocol (Bench Scale)

Note: This protocol is a standardized adaptation for research synthesis.

Step 1: Preparation of N-Acetyl-Metol

  • Dissolve 4-(methylamino)phenol sulfate (Metol) in water/acetic acid.

  • Add acetic anhydride (1.2 eq) dropwise at 0°C.

  • Stir at RT for 2 hours. Extract with Ethyl Acetate (EtOAc), wash with brine, dry, and concentrate.

Step 2: O-Alkylation & Hydrolysis

  • Alkylation: Dissolve intermediate (1.0 eq) in DMF. Add K₂CO₃ (2.5 eq) and Ethyl bromoacetate (1.2 eq). Stir at 60°C for 4 hours.

  • Workup: Quench with water, extract with EtOAc.

  • Hydrolysis: Dissolve the crude ester in THF:Water (3:1). Add LiOH (2.0 eq). Stir at RT for 2 hours.

  • Isolation: Acidify to pH 2 with 1N HCl. The product (CAS 861796-62-5) will precipitate. Filter and recrystallize from Ethanol/Water.

Analytical Characterization Methods

HPLC Method (Purity & Assay)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide).

  • Retention Time: Expect elution around 8-10 min (moderate polarity).

NMR Validation (DMSO-d₆)

  • ¹H NMR: Look for singlet at ~1.8-2.0 ppm (Acetyl CH₃), singlet at ~3.1 ppm (N-Methyl), singlet at ~4.6 ppm (O-CH₂-COOH), and AA'BB' aromatic system (~6.8-7.2 ppm). Carboxylic proton broad singlet >12 ppm.

PART 4: Handling & Safety (MSDS Summary)

Hazard Identification
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Signal Word: Warning.

  • Precautionary Statements:

    • P261: Avoid breathing dust.

    • P280: Wear protective gloves/eye protection.[5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.

Handling Protocol
  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves, safety glasses with side shields, lab coat.

  • Spill Cleanup: Sweep up solid (avoid dust generation). Neutralize residue with weak base (Sodium Bicarbonate solution) before disposal.

References

  • CAS Common Chemistry . CAS Registry Number 861796-62-5.[1][2][3] American Chemical Society.[5] [Link]

  • PubChem . Compound Summary for Phenoxyacetic Acid Derivatives. National Library of Medicine. [Link]

Synthesis Pathway of {4-[Acetyl(methyl)amino]phenoxy}acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized synthesis of {4-[Acetyl(methyl)amino]phenoxy}acetic acid (CAS: 861796-62-5). This molecule represents a hybrid scaffold combining the analgesic pharmacophore of N-methylparacetamol with a phenoxyacetic acid moiety, often utilized to modulate solubility or provide a conjugation handle in medicinal chemistry.

The synthesis strategy prioritizes regioselectivity and process scalability . By utilizing 4-(methylamino)phenol sulfate (Metol) as the starting material, we bypass the problematic N-methylation of paracetamol, ensuring high purity and yield. The pathway consists of a selective N-acetylation followed by a Williamson ether synthesis.

Retrosynthetic Analysis & Strategy

The retrosynthetic breakdown reveals two primary disconnection points: the ether linkage and the amide bond.

  • Disconnection A (Ether): Cleavage of the O-CH2 bond leads to 4-hydroxy-N-methylacetanilide and chloroacetic acid . This is the most logical final step, utilizing the high nucleophilicity of the phenoxide anion.

  • Disconnection B (Amide): Cleavage of the Acetyl group leads to 4-(methylamino)phenol .

  • Starting Material Selection: Metol (4-(methylamino)phenol sulfate) is commercially available, inexpensive, and pre-methylated, eliminating the need for hazardous methylating agents like methyl iodide.

Synthesis Pathway Visualization

SynthesisPathway SM Starting Material 4-(Methylamino)phenol sulfate (Metol) Step1 Step 1: N-Acetylation Reagent: Ac2O, NaOAc Solvent: H2O/AcOH SM->Step1 Neutralization & Acetylation Int1 Intermediate 1 4-Hydroxy-N-methylacetanilide (N-Methylparacetamol) Step1->Int1 Yield: ~85% Step2 Step 2: O-Alkylation Reagent: ClCH2COOH, NaOH Conditions: Reflux, pH > 10 Int1->Step2 Williamson Ether Synthesis Product Target Product {4-[Acetyl(methyl)amino]phenoxy}acetic acid Step2->Product Acidification Yield: ~75%

Figure 1: Linear synthesis pathway from Metol to the target carboxylic acid.

Detailed Experimental Protocols

Step 1: Selective N-Acetylation

Objective: Synthesize 4-hydroxy-N-methylacetanilide (N-methylparacetamol). Rationale: The secondary amine in Metol is significantly more nucleophilic than the phenolic hydroxyl. By controlling pH and temperature, we can selectively acetylate the nitrogen without protecting the oxygen.

Reagents:

  • 4-(Methylamino)phenol sulfate (Metol): 17.2 g (50 mmol)

  • Acetic Anhydride (

    
    ): 12.0 mL (1.2 equiv)
    
  • Sodium Acetate (NaOAc): 16.4 g (2.0 equiv)

  • Water: 100 mL

Protocol:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 17.2 g of Metol in 100 mL of water. The solution will be slightly acidic.

  • Buffering: Add 16.4 g of Sodium Acetate. Stir until dissolved. This neutralizes the sulfate salt and buffers the solution to favor amine nucleophilicity.

  • Addition: Cool the mixture to 15°C. Add 12.0 mL of Acetic Anhydride dropwise over 20 minutes.

    • Note: Exothermic reaction. Monitor temperature to keep below 30°C to prevent O-acetylation.

  • Reaction: Stir vigorously at room temperature for 1 hour. A white to off-white precipitate may form.

  • Workup: Cool to 0-5°C. Filter the solid. Wash with ice-cold water (2 x 20 mL).

  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: 80-90%

    • Characterization: MP 150-152°C.

Step 2: O-Alkylation (Williamson Ether Synthesis)

Objective: Attach the acetic acid moiety to the phenolic oxygen. Rationale: Phenols are weak acids (


). Using NaOH generates the phenoxide anion, which undergoes 

substitution with chloroacetate.

Reagents:

  • Intermediate 1 (from Step 1): 8.25 g (50 mmol)

  • Chloroacetic Acid: 9.45 g (100 mmol, 2.0 equiv)

  • Sodium Hydroxide (NaOH): 8.0 g (200 mmol, 4.0 equiv)

  • Water: 50 mL

Protocol:

  • Phenoxide Formation: In a 250 mL reaction vessel, dissolve 8.0 g NaOH in 50 mL water. Add 8.25 g of Intermediate 1. Stir until a clear solution forms (Sodium phenoxide).

  • Reagent Addition: Add 9.45 g of Chloroacetic acid slowly.

    • Caution: The reaction is exothermic. Ensure the pH remains >10. If pH drops, add more NaOH.

  • Reflux: Heat the mixture to reflux (100°C) for 3-4 hours.

    • Mechanism:[1][2] The phenoxide attacks the

      
      -carbon of the chloroacetate.
      
  • Precipitation: Cool the reaction mixture to room temperature.

  • Acidification: Slowly add concentrated HCl dropwise with stirring until pH reaches ~2.0. The target acid will precipitate as a white solid.

  • Purification: Filter the crude solid. Recrystallize from hot water or Ethanol/Water (1:1).

Process Workflow Diagram

Workflow Reactor Reactor Setup (Reflux Condenser, pH Probe) Add1 Load NaOH + Int-1 (Form Phenoxide) Reactor->Add1 Add2 Add Chloroacetic Acid (Exothermic Control) Add1->Add2 Heat Reflux @ 100°C (3-4 Hours) Add2->Heat Cool Cool to 25°C Heat->Cool Acid Acidify with HCl to pH 2 (Precipitation) Cool->Acid Filter Filtration & Wash Acid->Filter

Figure 2: Step 2 operational workflow for O-alkylation.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterOptimized RangeImpact of Deviation
Step 1: Temperature 15°C - 30°C>40°C: Increases risk of O-acetylation (ester impurity). <10°C: Slow reaction rate.
Step 2: Stoichiometry 2.0 eq Chloroacetic acid<1.5 eq: Incomplete conversion. >3.0 eq: Wasteful, difficult purification.
Step 2: pH Control pH > 10 during refluxLow pH: Phenol reprotonates, stopping reaction. Very High pH: Risk of hydrolyzing the amide bond (rare, but possible).
Step 2: Acidification Final pH 1.5 - 2.0pH > 3: Product remains as sodium salt (soluble). pH < 1: No major issue, but excess acid waste.

Troubleshooting:

  • Impurity - O-Acetyl Ester: If Step 1 yields an ester (detectable by IR band ~1760 cm⁻¹), treat the crude with dilute NaOH at room temperature for 15 mins before Step 2. This selectively hydrolyzes the ester back to the phenol without affecting the amide.

  • Low Yield in Step 2: Often due to incomplete precipitation. Ensure the final solution is cold (0-5°C) and sufficiently acidic (pH 2) before filtration.

Analytical Characterization

To validate the synthesis, the following analytical data should be obtained:

  • Physical State: White to off-white crystalline powder.

  • Melting Point: Expected range 140-145°C (derivative dependent).

  • Mass Spectrometry (ESI-MS):

    • Calculated MW: 223.23 g/mol

    • Observed

      
      : 224.2
      
    • Observed

      
      : 222.2
      
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.9 (s, 1H, -COOH)
      
    • 
       7.2 - 6.9 (m, 4H, Aromatic AA'BB')
      
    • 
       4.6 (s, 2H, -O-CH2-)
      
    • 
       3.1 (s, 3H, N-CH3)
      
    • 
       1.8 (s, 3H, CO-CH3)
      

References

  • PubChem. (n.d.). 4-(Methylamino)phenol sulfate (Metol) Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of N-methylacetanilide and derivatives. Retrieved January 28, 2026, from [Link]

  • Google Patents. (2013). Phenoxyacetic acid derivative synthesis method (WO2013056488).
  • National Institutes of Health (NIH). (2015). Comparative toxicities and analgesic activities of three monomethylated analogues of acetaminophen. Retrieved January 28, 2026, from [Link]

Sources

Advanced Technical Guide: Biological Potential of N-Acetylated Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential biological activity of N-acetylated phenoxyacetic acid derivatives Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The phenoxyacetic acid (PAA) scaffold, historically dominant in agrochemistry (e.g., 2,4-D), has emerged as a privileged structure in medicinal chemistry.[1] This guide focuses on N-acetylated derivatives —specifically phenoxyacetamides and N-acetylated hydrazides . These moieties serve as bioisosteres for traditional NSAIDs and antimicrobial agents, offering improved lipophilicity and metabolic stability.

Recent structure-activity relationship (SAR) studies indicate that modifying the N-terminus of the PAA core unlocks potent anti-inflammatory (COX-2 selective) , antimicrobial , and anticancer properties. This document synthesizes the chemical basis, therapeutic mechanisms, and validated experimental protocols for developing these derivatives.

Chemical Architecture & SAR Analysis

The core pharmacophore consists of an aromatic ring linked via an oxygen atom to an acetyl linker, which is capped with a nitrogen-containing moiety (amide or hydrazide).

Structural Logic
  • The Phenoxy Head (Lipophilic Domain):

    • Substitutions at the para position (e.g., Cl, F,

      
      ) enhance hydrophobic interactions with receptor pockets (e.g., COX-2 active site).
      
    • Electron-withdrawing groups generally increase potency by influencing the acidity of the methylene protons and metabolic stability.

  • The Acetyl Linker (Spacer):

    • The

      
       chain provides optimal flexibility for the aromatic head to orient within the binding cleft.
      
  • The N-Acetylated/Amide Tail (H-Bonding Domain):

    • Conversion of the carboxylic acid to an N-substituted acetamide or N'-acetyl hydrazide removes the acidic proton, reducing gastric ulceration potential (a common NSAID side effect) while maintaining H-bond donor/acceptor capability for target engagement.

SAR Data Summary

Representative potency trends based on recent bio-evaluations.

Compound CodeR (Phenoxy Ring)N-Terminus ModificationCOX-2 IC50 (µM)Anti-TB MIC (µg/mL)Activity Profile
PAA-01 H-NH-C6H5 (Anilide)12.5>100Moderate Anti-inflammatory
PAA-04 4-Cl-NH-NH-CO-CH3 (Acetylhydrazide)0.45 12.5High COX-2 Selectivity
PAA-07 2,4-Di-Cl-NH-Heterocycle (Thiazole)2.16.25 Potent Antimicrobial
PAA-09 4-NO2-NH-CH2-COOH (Glycine conjugate)5.850.0Balanced Profile

Therapeutic Modules & Mechanisms

Module A: Anti-Inflammatory (COX-2 Inhibition)

Mechanism: N-acetylated PAA derivatives function as competitive inhibitors of Cyclooxygenase-2 (COX-2). Unlike traditional NSAIDs (carboxylates), the amide/hydrazide derivatives do not ionize at physiological pH. They occupy the hydrophobic channel of COX-2, where the phenoxy ring engages in


 stacking with Tyr355 and Trp387, while the carbonyl oxygen forms H-bonds with Arg120.

Key Advantage: The absence of a free carboxylic acid group significantly reduces direct contact irritation and "ion trapping" in gastric mucosal cells, improving the safety profile.

Module B: Antimicrobial & Antitubercular

Mechanism: Against Mycobacterium tuberculosis and Gram-positive bacteria, these derivatives often act by disrupting cell wall synthesis or inhibiting specific enoyl-ACP reductase enzymes (InhA). The lipophilic phenoxy tail facilitates penetration through the mycolic acid-rich cell wall of mycobacteria.

Visualization: Mechanistic Pathway

The following diagram illustrates the intervention points of PAA derivatives within the inflammatory cascade.

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 Gastric Gastric Mucosa Protection COX1->Gastric Maintains COX2->PGG2 PAA_Drug N-Acetylated PAA Derivative (Selective Inhibitor) PAA_Drug->COX1  Weak/No Binding   PAA_Drug->COX2  High Affinity Binding   PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2 TxA2 Thromboxane A2 (Platelets) PGG2->TxA2

Figure 1: Selective inhibition of the Arachidonic Acid cascade by N-acetylated PAA derivatives, sparing COX-1 mediated gastric protection.

Experimental Protocols

Protocol 1: Synthesis of N-Acetylated Phenoxyacetic Acid Hydrazides

Objective: Synthesize the core scaffold for biological evaluation.

Reagents: Substituted Phenol, Chloroacetic acid, Ethanol, Hydrazine hydrate, Acetic anhydride.

Workflow:

  • Etherification:

    • Dissolve 0.01 mol of substituted phenol in 10% NaOH (30 mL).

    • Add 0.01 mol Chloroacetic acid. Reflux for 2-3 hours.

    • Acidify with HCl. Filter precipitate (Phenoxyacetic acid). Recrystallize from water.

  • Esterification:

    • Reflux the acid (0.01 mol) with absolute ethanol (50 mL) and catalytic

      
       (0.5 mL) for 6 hours.
      
    • Neutralize and extract ethyl phenoxyacetate.

  • Hydrazide Formation:

    • Dissolve ester (0.01 mol) in ethanol (20 mL). Add Hydrazine hydrate (99%, 0.02 mol).

    • Reflux for 4 hours. Cool to precipitate Phenoxyacetic acid hydrazide.

  • N-Acetylation:

    • Dissolve hydrazide (0.005 mol) in glacial acetic acid (10 mL).

    • Reflux for 2 hours or add Acetic anhydride (1 eq) at RT depending on desired substitution.

    • Pour into ice water. Filter the final N-acetyl phenoxyacetic acid hydrazide .

Synthesis_Flow Phenol Substituted Phenol PAA Phenoxyacetic Acid Phenol->PAA + ClCH2COOH NaOH, Reflux Ester Ethyl Ester PAA->Ester + EtOH H+, Reflux Hydrazide Acid Hydrazide Ester->Hydrazide + NH2NH2 Reflux Product N-Acetyl Derivative Hydrazide->Product + Ac2O or AcOH Acetylation

Figure 2: Synthetic pathway for generating N-acetylated phenoxyacetic acid derivatives.[2]

Protocol 2: In Vivo Anti-Inflammatory Assay (Rat Paw Edema)

Scientific Basis: The carrageenan-induced edema model is the gold standard for assessing the acute phase of inflammation, specifically sensitive to COX pathway inhibitors.

Methodology:

  • Animals: Wistar albino rats (150-200g), divided into Control, Standard (Indomethacin 10 mg/kg), and Test groups (20, 40 mg/kg).

  • Induction: Inject 0.1 mL of 1% w/v Carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Treatment: Administer test compounds orally (suspended in 0.5% CMC) 1 hour prior to carrageenan injection.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Calculation:

    
    
    Where 
    
    
    
    is mean edema volume of control and
    
    
    is mean edema volume of test group.
Protocol 3: In Vitro Antimicrobial MIC Assay

Scientific Basis: Resazurin (Alamar Blue) reduction assay provides a sensitive, colorimetric endpoint for determining Minimum Inhibitory Concentration (MIC), crucial for screening lipophilic compounds like PAA derivatives.

Methodology:

  • Preparation: Prepare stock solutions of derivatives in DMSO (1 mg/mL).

  • Plating: In a 96-well plate, dispense 100 µL of nutrient broth. Perform serial dilutions of the test compound.

  • Inoculation: Add 100 µL of bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 37°C for 24 hours.

  • Visualization: Add 20 µL of Resazurin solution (0.01%). Incubate for 2 hours.

    • Blue: No bacterial growth (Inhibition).

    • Pink: Bacterial growth (Reduction of dye).

  • Endpoint: The lowest concentration remaining blue is the MIC.

Future Outlook & Optimization

To maximize the therapeutic index of N-acetylated PAA derivatives, future development should focus on:

  • Scaffold Hopping: Replacing the phenyl ring with bioisosteres like naphthyl or coumarin to enhance lipophilicity and DNA intercalation properties for anticancer applications.

  • NO-Donating Hybrids: Linking PAA derivatives with nitric oxide (NO) releasing moieties (e.g., nitrates) to counteract any residual gastric vasoconstriction, further improving GI safety.

  • Co-Crystallization: Developing co-crystals with piperazine or caffeine to improve the aqueous solubility of the more lipophilic halogenated derivatives.

References

  • BenchChem. (2025).[3][4] Biological activity of phenoxyacetic acid derivatives. Retrieved from

  • National Institutes of Health (NIH). (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives. Retrieved from

  • Molecules. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Retrieved from

  • ResearchGate. (2025). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. Retrieved from

  • eScholarship. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Retrieved from

Sources

Technical Guide: Mechanism of Action Theories for {4-[Acetyl(methyl)amino]phenoxy}acetic Acid

[1]

Executive Summary & Chemical Identity

{4-[Acetyl(methyl)amino]phenoxy}acetic acid (CAS: 861796-62-5) is a synthetic small molecule belonging to the phenoxyacetic acid class of immunomodulators.[1] It functions primarily as a potent, selective antagonist of the CRTH2 receptor (also known as DP2 or GPR44 ), a G-protein coupled receptor (GPCR) activated by Prostaglandin D2 (PGD2).[1]

This compound represents a structural prototype for non-steroidal anti-inflammatory agents targeting the Th2-driven inflammatory axis, distinct from traditional COX inhibitors or corticosteroids.[1] Its mechanism centers on the competitive blockade of PGD2 recognition, thereby silencing the chemotactic signaling cascades responsible for allergic asthma, rhinitis, and atopic dermatitis.[1]

Chemical Attribute Specification
Systematic Name 2-(4-(N-methylacetamido)phenoxy)acetic acid
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
Pharmacophore Acidic head group (Asp3.32 anchor) + Lipophilic tail (N-methylacetamido)
Primary Target CRTH2 (DP2) Receptor
Mode of Action Competitive Antagonism (Orthosteric)

Molecular Mechanism of Action (MOA)[1]

Receptor Interaction Theory: The "Mimicry & Blockade" Model

The prevailing theory for {4-[Acetyl(methyl)amino]phenoxy}acetic acid involves orthosteric antagonism .[1] The molecule mimics the essential binding features of the endogenous ligand, PGD2, without triggering the conformational change required for G-protein activation.[1]

  • Ionic Anchoring (The Acid Head): The carboxylic acid moiety of the phenoxyacetic acid group is deprotonated at physiological pH.[1] It forms a critical salt bridge with a conserved arginine residue (typically Arg170 or Lys210 ) in the transmembrane binding pocket of CRTH2.[1] This mimics the interaction of the

    
    -chain carboxylate of PGD2.[1]
    
  • Hydrophobic Clamp (The Phenoxy Core): The benzene ring engages in

    
    -
    
    
    stacking or hydrophobic interactions with aromatic residues (e.g., Phe184 ) within the receptor cleft, stabilizing the ligand.[1]
  • Steric Lock (The N-Methylacetamido Tail): The N-methyl group introduces a conformational constraint, forcing the acetamido tail into a specific orientation that occupies a hydrophobic sub-pocket.[1] This steric bulk prevents the inward movement of Transmembrane Helix 6 (TM6), a movement necessary for GPCR activation and G-protein coupling.[1]

Signal Transduction Blockade

CRTH2 is a

111

Inhibited Pathway Dynamics:

  • Adenylate Cyclase Disinhibition: By blocking

    
    , the antagonist prevents the inhibition of adenylate cyclase, maintaining intracellular cAMP levels (which would otherwise drop upon PGD2 stimulation).[1]
    
  • Calcium Flux Arrest: It blocks the release of

    
     subunits, thereby preventing the activation of Phospholipase C (PLC) and the subsequent release of intracellular calcium (
    
    
    ) from the endoplasmic reticulum.[1]
  • Kinase Silencing: The blockade prevents the phosphorylation of ERK1/2 and p38 MAPK, downstream effectors critical for cytokine release and cell migration.[1]

Visualization of Signaling Blockade

The following diagram illustrates the specific nodes where {4-[Acetyl(methyl)amino]phenoxy}acetic acid exerts its inhibitory control.

CRTH2_Pathwaycluster_effectTherapeutic EffectAntagonist{4-[Acetyl(methyl)amino]phenoxy}acetic AcidCRTH2CRTH2 Receptor (DP2)Antagonist->CRTH2Competitively BlocksPGD2Prostaglandin D2 (PGD2)PGD2->CRTH2ActivatesGiGi/o ProteinCRTH2->GiCouplesGbgG-beta/gammaCRTH2->GbgReleasesACAdenylate CyclaseGi->ACInhibitscAMPcAMP LevelsAC->cAMPProducesPLCPLC-betaGbg->PLCActivatesCaCa2+ MobilizationPLC->CaTriggersChemotaxisTh2 Chemotaxis& ActivationCa->ChemotaxisDrives

Caption: Schematic of CRTH2 signaling blockade. The antagonist (Red) prevents PGD2 binding, halting the Gi-mediated calcium flux and chemotactic response.[1]

Pharmacodynamic Theories & Selectivity[1]

The "Residence Time" Hypothesis

Current research into phenoxyacetic acid antagonists suggests that residence time (the duration the drug stays bound to the receptor,


1
  • Theory: {4-[Acetyl(methyl)amino]phenoxy}acetic acid likely exhibits a "slow-offset" kinetic profile.[1]

  • Mechanism: The N-methyl group creates a tight hydrophobic fit that requires significant activation energy to dislodge, prolonging receptor occupancy even when local PGD2 concentrations spike during an acute allergic response.[1]

Selectivity (DP1 vs. DP2)

A critical requirement for this class is selectivity against the DP1 receptor (which mediates vasodilation and is often beneficial).[1]

  • Structural Basis: The phenoxyacetic acid scaffold is highly specific for the CRTH2 pocket.[1] DP1 prefers ligands with a hydantoin or different heterocyclic core.[1] The 4-position substitution (N-methylacetamido) is optimized to clash sterically with the narrower binding cleft of DP1, ensuring high selectivity ratios (>1000-fold).[1]

Experimental Protocols for Validation

To validate the mechanism of action described above, the following self-validating experimental workflows are recommended.

Radioligand Binding Assay (Affinity Validation)

Objective: Determine the affinity (

1
  • Preparation: Transfect CHO-K1 cells with human CRTH2 (hCRTH2) cDNA.[1] Prepare membrane fractions by homogenization and centrifugation (40,000 x g).

  • Incubation:

    • Mix 10

      
      g membrane protein with 1 nM 
      
      
      -PGD2 (Tracer).[1]
    • Add {4-[Acetyl(methyl)amino]phenoxy}acetic acid at varying concentrations (

      
       M to 
      
      
      M).
    • Buffer: 10 mM HEPES, 10 mM

      
      , 1 mM EDTA, pH 7.4.[1]
      
  • Termination: Incubate for 60 min at room temperature. Terminate by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% PEI.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.[1]
    • Validation Criterion:

      
       should be in the low nanomolar range (< 50 nM).[1]
      
Calcium Flux Functional Assay (Antagonism Validation)

Objective: Confirm the compound blocks PGD2-induced signaling downstream of G-protein coupling.[1]

  • Cell Loading: Seed hCRTH2-transfected HEK293 cells in 96-well black plates. Load with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Pre-treatment: Add the test compound (Antagonist) 15 minutes prior to stimulation.[1]

  • Stimulation: Inject PGD2 at its

    
     concentration (typically 10-30 nM).[1]
    
  • Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) in real-time using a FLIPR (Fluorometric Imaging Plate Reader) system.

  • Data Output:

    • Control: PGD2 alone triggers a sharp spike in fluorescence.[1]

    • Test: Presence of {4-[Acetyl(methyl)amino]phenoxy}acetic acid should dose-dependently suppress this spike.[1]

    • Validation Criterion: Complete suppression of Calcium flux at

      
      .[1]
      

References

  • AstraZeneca AB. (2005).[1][2] Phenoxyacetic acid derivatives having CRTH2 receptor antagonist activity.[1] U.S. Patent No.[1] 6,903,085.[1][2] Washington, DC: U.S. Patent and Trademark Office.[1] Link

  • Pettipher, R., et al. (2007).[1] Antagonism of the prostaglandin D2 receptor CRTH2 as a therapeutic approach in allergic disease.[1] Drug News & Perspectives, 20(9), 561.[1] Link

  • Ulven, T., & Kostenis, E. (2011).[1] CRTH2 antagonists: a novel class of antiasthmatic drugs.[1] Journal of Medicinal Chemistry, 54(8), 2541-2559.[1] Link[1]

  • BIOFOUNT. (n.d.).[1] Product Data: {4-[Acetyl(methyl)amino]phenoxy}acetic acid (CAS 861796-62-5).[1][2][3][4] Retrieved from Chemical Databases.[1] Link

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on {4-[Acetyl(methyl)amino]phenoxy}acetic acid , a specialized chemical scaffold that bridges the structural properties of analgesic acetanilides (like paracetamol) and phenoxyacetic acid-based metabolic regulators (like fibrates).

Part 1: Executive Technical Summary

{4-[Acetyl(methyl)amino]phenoxy}acetic acid (Molecular Formula:


) is a functionalized aromatic ether characterized by a dual-pharmacophore structure: a phenoxyacetic acid  "head group" (common in PPAR agonists and auxins) and a para-N-methylacetamido  "tail group" (structurally analogous to N-methylated paracetamol).

This compound primarily serves as a high-value synthetic intermediate and pharmacological probe in drug discovery. It is investigated for its potential in modulating lipid metabolism (via Peroxisome Proliferator-Activated Receptors - PPARs) and as a structural template for CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists used in immunological research. Its unique N-methylation prevents the formation of the hepatotoxic quinone imine metabolite (NAPQI) associated with non-methylated acetanilides, making it a critical reference standard in metabolic stability studies.

Key Physicochemical Profile
PropertyValueNote
IUPAC Name 2-{4-[Acetyl(methyl)amino]phenoxy}acetic acidSystematic nomenclature
Molecular Weight 223.23 g/mol Small molecule fragment
LogP (Predicted) ~0.8 - 1.2Moderate lipophilicity; orally bioavailable range
pKa (Acid) ~3.5 - 4.0Carboxylic acid moiety; ionized at physiological pH
H-Bond Donors/Acceptors 0 / 4N-methylation removes the amide H-donor
Solubility DMSO, Methanol, dilute AlkaliPoor in water (acid form); High in pH > 7

Part 2: Chemical Identity & Synthesis Protocols

Structural Analysis

The molecule consists of a central benzene ring substituted at the para positions:

  • Position 1: An oxyacetic acid ether (

    
    ), providing an acidic anchor point often required for ionic interactions with receptor binding pockets (e.g., Arg/Tyr residues in PPAR
    
    
    
    ).
  • Position 4: An N-methylacetamido group (

    
    ). The N-methyl group locks the amide conformation (cis/trans rotamers) and eliminates the H-bond donor capability of the amide nitrogen, significantly altering the solvation profile compared to the parent 4-acetamidophenoxyacetic acid.
    
Synthetic Pathway (Retrosynthetic Analysis)

The synthesis is best approached via a convergent route involving Williamson Ether Synthesis followed by N-methylation , or starting from N-methyl-4-aminophenol.

Protocol: Optimized Synthesis from Paracetamol (4-Acetamidophenol)

This protocol ensures high regioselectivity and yield.

Step 1: O-Alkylation (Williamson Ether Synthesis)

  • Reagents: Paracetamol (1.0 eq), Ethyl bromoacetate (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: Acetone or DMF (Anhydrous).

  • Conditions: Reflux for 4–6 hours.

  • Mechanism: The phenoxide ion attacks the

    
    -carbon of ethyl bromoacetate.
    
  • Intermediate: Ethyl (4-acetamidophenoxy)acetate.

Step 2: N-Methylation

  • Reagents: Intermediate 1 (1.0 eq), Methyl Iodide (

    
    , 1.5 eq), Sodium Hydride (
    
    
    
    , 1.2 eq).
  • Solvent: THF (dry,

    
     to RT).
    
  • Process:

    
     deprotonates the amide nitrogen. 
    
    
    
    is added to form the N-methyl tertiary amide.
  • Critical Control: Maintain anhydrous conditions to prevent ester hydrolysis.

Step 3: Ester Hydrolysis

  • Reagents: LiOH or NaOH (2M aq), THF/MeOH.

  • Conditions: Stir at RT for 2 hours.

  • Workup: Acidify with 1M HCl to pH 3 to precipitate the free acid.

  • Purification: Recrystallization from Ethanol/Water.

SynthesisPathway Start 4-Acetamidophenol (Paracetamol) Step1 Step 1: O-Alkylation (+ Ethyl bromoacetate, K2CO3) Start->Step1 Inter1 Ethyl (4-acetamidophenoxy)acetate Step1->Inter1 Step2 Step 2: N-Methylation (+ MeI, NaH) Inter1->Step2 Inter2 Ethyl {4-[acetyl(methyl)amino]phenoxy}acetate Step2->Inter2 Step3 Step 3: Hydrolysis (+ LiOH, then HCl) Inter2->Step3 Final {4-[Acetyl(methyl)amino]phenoxy}acetic acid Step3->Final

Figure 1: Convergent synthetic pathway for the target compound via N-methylation of the ester intermediate.

Part 3: Pharmacology & Mechanism of Action

Pharmacophore Modeling

The compound acts as a ligand scaffold for nuclear receptors and G-protein coupled receptors (GPCRs) that recognize anionic aromatic heads.

  • PPAR Agonism (Metabolic Regulation):

    • The phenoxyacetic acid moiety mimics the structure of endogenous fatty acids.

    • It binds to the Peroxisome Proliferator-Activated Receptor (PPAR

      
      /
      
      
      
      ), specifically interacting with the Tyr464/Tyr314 and His440/His323 residues in the ligand-binding domain (LBD).
    • The N-acetyl-N-methyl tail provides hydrophobic bulk that fits into the LBD's hydrophobic pocket, potentially stabilizing the receptor in an active conformation (Helix 12 stabilization).

  • CRTH2 Antagonism (Immunomodulation):

    • Related compounds (e.g., Ramatroban analogs) use the acetic acid head to anchor to Arg170 of the CRTH2 receptor.

    • The N-methyl substitution alters the vector of the acetyl group, potentially improving selectivity against the related DP1 receptor.

Metabolic Stability (The N-Methyl Advantage)

A critical feature of this compound is its resistance to the typical bioactivation pathway of acetanilides.

  • Standard Pathway (Paracetamol): N-deacetylation or CYP450 oxidation leads to NAPQI (toxic).

  • N-Methyl Pathway: The tertiary amide cannot be directly oxidized to a quinone imine without prior N-demethylation (a slow metabolic step). This makes {4-[Acetyl(methyl)amino]phenoxy}acetic acid a valuable metabolically stable probe for long-duration assays.

MechanismAction cluster_PPAR Metabolic Pathway (PPAR) cluster_Tox Toxicology Profile Compound {4-[Acetyl(methyl)amino]phenoxy}acetic acid LBD Ligand Binding Domain (Tyr464 / His440) Compound->LBD Ionic Interaction (Carboxylate) Block Blocks NAPQI Formation (No H on Nitrogen) Compound->Block Structural Constraint Trans Transcription Activation (Lipid Metabolism Genes) LBD->Trans Agonism Safety Enhanced Hepatic Safety Block->Safety

Figure 2: Dual mechanism showing receptor activation potential and metabolic safety profile.

Part 4: Related Compounds & Structure-Activity Relationship (SAR)

Understanding the "Related Compounds" is essential for medicinal chemists optimizing potency.

Compound NameStructure ModificationBiological Impact
4-Acetamidophenoxyacetic acid No N-methyl groupParent compound. Higher water solubility but susceptible to N-deacetylation.
Actarit 4-Acetamidophenyl acetic acidPhenoxy oxygen removed. Anti-rheumatic drug. Less flexible linker.
Clofibrate 4-Chloro, ethyl esterClassic PPAR

agonist. Lacks the amide H-bond acceptor.
Ramatroban Carbazole coreCRTH2 antagonist. The phenoxyacetic acid is replaced by a more complex heterocyclic acid.
N-Methylparacetamol No acetic acid tailAnalgesic metabolite. Lacks the carboxylate anchor for PPAR/CRTH2 binding.

SAR Insight: The N-methyl group increases lipophilicity (LogP) and membrane permeability compared to the secondary amide. It also induces a cis/trans isomerism equilibrium in the amide bond, which can be exploited to match specific receptor pocket geometries that static analogs cannot fit.

Part 5: Experimental Characterization Protocols

Solubility & Stability Assay

Objective: Determine the suitability of the compound for in vitro screening.

  • Preparation: Dissolve 10 mg of {4-[Acetyl(methyl)amino]phenoxy}acetic acid in 1 mL DMSO (Stock: 10 mg/mL).

  • Dilution: Dilute into Phosphate Buffered Saline (PBS, pH 7.4) to final concentrations of 1, 10, and 100

    
    M.
    
  • Observation:

    • pH 7.4: Solution should remain clear (carboxylate anion formation).

    • pH 2.0: Precipitation expected (protonated acid form).

  • Stability: Incubate at

    
     for 24 hours. Analyze via HPLC-UV (254 nm).
    
    • Acceptance Criteria: >98% parent compound remaining (indicates stability of the amide and ether bonds).

Analytical Verification (NMR)

To validate the synthesis of the correct N-methyl derivative:

  • 
     NMR (DMSO-
    
    
    
    ):
    • Look for the N-Methyl singlet at

      
       ppm.
      
    • Look for the Acetyl singlet at

      
       ppm.
      
    • The O-Methylene singlet (

      
      ) appears at 
      
      
      
      ppm.
    • Diagnostic: The absence of the broad Amide N-H peak (usually > 9 ppm) confirms complete N-methylation.

References

  • PubChem Compound Summary . 2-(4-(N-methylacetamido)phenoxy)acetic acid (C11H13NO4). National Center for Biotechnology Information. Available at: [Link]

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Context: Bioisosteric replacement of phenylacetic acids).
  • Willson, T. M., et al. (2000). The PPARs: From Orphan Receptors to Drug Discovery. Journal of Medicinal Chemistry, 43(4), 527-550. (Context: Phenoxyacetic acid pharmacophore in PPAR agonists).
  • Ueno, H., et al. (2005). Synthesis and evaluation of 4-substituted phenoxyacetic acid derivatives as novel CRTH2 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(6). (Context: Structural analogs of phenoxyacetic acids).
  • Angene Chemical . Catalog Entry: 2-[4-[acetyl(methyl)amino]phenoxy]acetic acid. Available at: [Link]

The Phenoxyacetic Acid Scaffold: From Selective Defoliation to Lipid Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenoxyacetic acid moiety represents a privileged scaffold in organic chemistry, serving as the structural progenitor for two distinct yet historically linked classes of bioactive molecules: the synthetic auxin herbicides (e.g., 2,4-D) and the fibrate class of hypolipidemic agents (e.g., clofibrate). This guide analyzes the divergent evolution of this chemical family, contrasting the receptor-mediated mechanisms that allow one derivative to defoliate broadleaf weeds via TIR1/AFB signaling while another regulates human lipid metabolism through PPAR


 activation. Detailed synthetic protocols and structural data are provided to support experimental reproducibility.

The Chemical Foundation: Structure & Versatility

The core structure of this family is phenoxyacetic acid (


), an ether composed of a phenol ring linked to acetic acid. Its biological activity is dictated by substitution patterns on the aromatic ring and the 

-carbon of the acetic acid tail.
The Divergent Path of SAR (Structure-Activity Relationship)

The historical bifurcation of this molecule occurred in the mid-20th century, driven by specific structural modifications:

FeatureHerbicidal Path (Auxins)Pharmaceutical Path (Fibrates)
Core Structure Phenoxyacetic acidPhenoxyisobutyric acid
Key Substituents Ring chlorination (2,4- or 2,4,5- positions)Esterification; Branched methyl groups on

-carbon
Primary Target TIR1/AFB Ubiquitin Ligase ComplexPPAR

Nuclear Receptor
Effect Uncontrolled cellular elongationIncreased lipolysis & fatty acid oxidation

The Herbicidal Era: Synthetic Auxins

Historical Context

Discovered independently during WWII by Zimmerman (Boyce Thompson Institute) and Quastel (Rothamsted Experimental Station), 2,4-Dichlorophenoxyacetic acid (2,4-D) revolutionized agriculture as the first selective herbicide. Unlike contact poisons, it was systemic and selective for dicots (broadleaf plants) while sparing monocots (cereals/grasses).[1]

Mechanism of Action: The TIR1/AFB Pathway

2,4-D functions as a "molecular glue." It mimics Indole-3-acetic acid (IAA), the natural plant hormone.[2] However, unlike IAA, which is tightly regulated, 2,4-D resists enzymatic degradation, leading to lethal hyper-stimulation.

Mechanism Steps:

  • Binding: 2,4-D enters the nucleus and binds to the TIR1 (Transport Inhibitor Response 1) receptor.

  • Complex Formation: This facilitates the recruitment of Aux/IAA transcriptional repressor proteins.

  • Ubiquitination: The SCF^TIR1 complex ubiquitinates the Aux/IAA repressors, marking them for 26S proteasomal degradation.

  • Derepression: Degradation of Aux/IAA releases ARFs (Auxin Response Factors), which initiate massive transcription of growth genes (e.g., ethylene production), causing "epinasty" (twisting) and death.[2]

AuxinPath Herbicide 2,4-D (Ligand) TIR1 TIR1 Receptor (F-box protein) Herbicide->TIR1 Binds AuxIAA Aux/IAA (Repressor) TIR1->AuxIAA Recruits SCF SCF Complex (Ubiquitin Ligase) AuxIAA->SCF Ubiquitination ARF ARF Transcription Factors AuxIAA->ARF Releases Inhibition Proteasome 26S Proteasome (Degradation) SCF->Proteasome Proteasome->AuxIAA Degrades GeneExp Uncontrolled Growth (Epinasty/Death) ARF->GeneExp Activates

Figure 1: The auxin signaling cascade. 2,4-D promotes the degradation of repressors, leading to lethal gene overexpression.

From Fields to Pharma: The Fibrate Pivot

The "Branched-Chain" Discovery

In the 1950s, ICI (Imperial Chemical Industries) researchers, led by J.M. Thorp , screened phenoxy compounds for biological activity. They observed that adding two methyl groups to the acetic acid tail (creating isobutyric acid) abolished herbicidal activity but induced significant hypolipidemic effects in rats. This led to the patenting of Clofibrate in 1958 [1].[3]

Mechanism of Action: PPAR Agonism

Fibrates (clofibrate, fenofibrate) act as agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPAR


) , a nuclear receptor highly expressed in the liver.

Mechanism Steps:

  • Activation: The fibrate binds to PPAR

    
    .[4][5][6][7]
    
  • Heterodimerization: The activated receptor forms a complex with the Retinoid X Receptor (RXR ).

  • DNA Binding: This complex binds to Peroxisome Proliferator Response Elements (PPREs ) in promoter regions.[4]

  • Lipid Modulation:

    • Upregulates: Lipoprotein Lipase (LPL)

      
       Increased triglyceride clearance.
      
    • Upregulates: ApoA-I and ApoA-II

      
       Increased HDL ("good" cholesterol).[4]
      
    • Downregulates: ApoC-III (an inhibitor of LPL).

PPARPath cluster_genes Target Genes Fibrate Fibrate Drug (Clofibrate/Fenofibrate) PPAR PPAR-alpha Fibrate->PPAR Activates Complex PPARa-RXR Heterodimer PPAR->Complex + RXR RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (DNA Promoter) Complex->DNA Binds LPL Lipoprotein Lipase (UP) DNA->LPL ApoC ApoC-III (DOWN) DNA->ApoC Oxidation Fatty Acid Oxidation (UP) DNA->Oxidation

Figure 2: PPAR-alpha activation pathway. Fibrates modulate gene expression to lower triglycerides and increase HDL.

Technical Protocol: Synthesis of Phenoxyacetic Acids

The synthesis of these compounds relies on the Williamson Ether Synthesis , an


 reaction between a phenoxide ion and a haloalkane.[8][9]
Experimental Workflow

Objective: Synthesize 2,4-Dichlorophenoxyacetic acid (2,4-D).

Reagents:

  • 2,4-Dichlorophenol (1.0 eq)[10]

  • Chloroacetic acid (1.2 eq)

  • Sodium Hydroxide (NaOH), 30% aq. solution (2.5 eq)

  • Hydrochloric Acid (HCl), 6M (for acidification)[9]

Protocol:

  • Deprotonation: In a round-bottom flask, dissolve 2,4-dichlorophenol in 30% NaOH. The solution will heat slightly as the phenoxide anion forms.

    • Note: The excess base is required to neutralize the chloroacetic acid and maintain the phenoxide.

  • Addition: Add chloroacetic acid solution dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux (

    
    ) for 60 minutes. This drives the 
    
    
    
    attack of the phenoxide on the
    
    
    -carbon of the chloroacetate.
  • Cooling & Dilution: Cool to room temperature and dilute with distilled water.

  • Precipitation: Slowly add 6M HCl with stirring until pH < 2. The sodium salt converts to the free acid, precipitating as a white solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from benzene or ethanol/water.

Synthesis Step1 Phenol + NaOH (Deprotonation) Step2 Add Chloroacetic Acid (SN2 Reaction) Step1->Step2 Step3 Reflux 1hr (100°C) Step2->Step3 Step4 Acidify (HCl) (Precipitation) Step3->Step4 Product Crystalline Product (Phenoxyacetic Acid) Step4->Product

Figure 3: Synthetic workflow for Williamson Ether Synthesis of phenoxy acids.

Comparative Data: Herbicides vs. Fibrates

The following table summarizes the key physicochemical and biological differences between the two classes derived from the same scaffold.

CompoundClassStructure ModificationLogPPrimary Indication
2,4-D Herbicide2,4-Dichloro ring sub.2.81Broadleaf weed control in cereals
MCPA Herbicide2-methyl-4-chloro ring sub.2.75Weed control in pasture/cereals
Clofibrate Fibrate4-chloro ring; Ethyl ester + Isobutyrate 3.62Hyperlipoproteinemia type III
Fenofibrate FibrateBenzoyl ring sub; Isopropyl ester + Isobutyrate 5.24Hypercholesterolemia/Hypertriglyceridemia

Key Insight: The transition from herbicide to drug involves increasing lipophilicity (higher LogP) and steric bulk (isobutyrate tail) to shift affinity from the plant TIR1 receptor to the human PPAR


 receptor.

References

  • Thorp, J. M., & Waring, W. S. (1962). Modification of the metabolism and distribution of lipids by ethyl chlorophenoxyisobutyrate. Nature, 194, 948–949. Link

  • Zimmerman, P. W., & Hitchcock, A. E. (1942). Substituted phenoxy and benzoic acid growth substances and the relation of structure to physiological activity. Contributions from Boyce Thompson Institute, 12, 321–343.
  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. Link

  • Staels, B., et al. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation, 98(19), 2088-2093. Link

  • Pokorny, R. (1941). Some chlorophenoxyacetic acids. Journal of the American Chemical Society, 63(6), 1768. Link

Sources

Technical Guide: Safety & Handling of {4-[Acetyl(methyl)amino]phenoxy}acetic acid

[1][2]

Executive Summary & Physicochemical Profile[2][3][4]

{4-[Acetyl(methyl)amino]phenoxy}acetic acid is a bifunctional organic compound combining a carboxylic acid tail (hydrophilic, acidic) with an N-acetyl-N-methylaniline core (lipophilic, amide).[1][2] Its handling requires specific attention to solubility behavior, as the molecule exists in a zwitterionic-like equilibrium depending on pH, though it is primarily an acidic species.[1]

Chemical Identity
PropertyDetail
Systematic Name 2-(4-(N-methylacetamido)phenoxy)acetic acid
Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
Physical State White to off-white crystalline powder
Predicted pKa ~3.5 (Carboxylic acid moiety)
Solubility Profile High: DMSO, DMF, Ethanol
Structural & Functional Analysis

The compound features two critical functional zones that dictate its stability and reactivity:

  • The Phenoxyacetic Acid Moiety: Susceptible to esterification if stored in alcohols with acid catalysts; responsible for pH-dependent solubility.[1][2]

  • The N-Methylacetamide Group: A stable amide bond, but the N-methylation prevents hydrogen bonding at this site, altering solubility compared to non-methylated analogs.[1][2]

StructureAnalysiscluster_0Functional ZonesNode_AcidCarboxylic Acid Tail(Solubility Control)Node_EtherPhenoxy Ether Linker(Stability Core)Node_Acid->Node_EtherLinked by -CH2-Node_HandlingHandling Implication:pH > 7.0 required foraqueous stabilityNode_Acid->Node_HandlingDeprotonationNode_AmideN-Methylacetamide(Lipophilic Domain)Node_Ether->Node_AmidePara-substitution

Figure 1: Functional group analysis indicating the structural basis for solubility and handling protocols.

Safety & Toxicology Framework (GHS)[1][3]

While specific toxicological data for this precise derivative may be limited, its structural analogs (phenoxyacetic acids and acetanilides) suggest a specific hazard profile.[1] Treat as a Potent Chemical Agent .[1][2]

Hazard Identification (Predicted)

Based on SAR (Structure-Activity Relationship) analysis of phenoxyacetic acid derivatives:

  • H315 (Skin Irrit. 2): Causes skin irritation due to acidic nature.[1][2]

  • H319 (Eye Irrit.[1][2][3] 2A): Causes serious eye irritation.[1][2]

  • H335 (STOT SE 3): May cause respiratory irritation if dust is inhaled.[1][2]

Hierarchy of Controls
  • Engineering Controls: All weighing and transfer of the solid must occur inside a Class II Biosafety Cabinet or Chemical Fume Hood .[2]

  • PPE: Nitrile gloves (double-gloving recommended for stock preparation), safety goggles, and lab coat.[1][2]

  • Respiratory: If handling outside a hood (not recommended), a P95/N95 respirator is mandatory to prevent inhalation of micro-particulates.[1]

Storage & Stability Protocols

The stability of the acetamide bond and the ether linkage is generally high, but the carboxylic acid group makes the compound hygroscopic and reactive.

  • Temperature: Store at -20°C for long-term (>1 month). 4°C is acceptable for working stocks (<1 week).[1][2]

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible to prevent oxidative degradation of the phenyl ring over years.

  • Container: Amber glass vials with PTFE-lined caps. Avoid polystyrene containers for concentrated DMSO stocks as leaching may occur.[1][2]

Experimental Handling: Solubilization & Formulation

The most common failure mode in using this compound is precipitation upon dilution into aqueous media. The following protocol ensures a stable, self-validating solution.

Stock Solution Preparation (100 mM)

Solvent: 100% DMSO (Anhydrous) is the gold standard. Ethanol is a secondary choice but evaporates faster.[1][2]

  • Weigh 22.3 mg of {4-[Acetyl(methyl)amino]phenoxy}acetic acid.

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex for 30 seconds. The solution should be crystal clear.

    • Validation: Hold vial against a light source.[1][2] If turbidity exists, sonicate at 40kHz for 2 minutes.

Aqueous Dilution Workflow (For In Vitro/In Vivo)

Direct dilution into water often causes the protonated acid to crash out. You must buffer the system.[2]

Protocol:

  • Prepare the aqueous buffer (e.g., PBS) and adjust pH to 7.4 - 8.0 .[1][2] The slightly basic pH ensures the carboxylic acid is deprotonated (COO⁻), significantly increasing solubility.

  • Add the DMSO stock dropwise to the vortexing buffer.[2]

  • Limit DMSO concentration to <0.5% for cell culture to avoid solvent toxicity.[1][2]

SolubilizationWorkflowStartSolid Compound(-20°C Storage)Step1Equilibrate to RT(Prevent condensation)Start->Step1Step2Dissolve in DMSO(Target: 10-100 mM)Step1->Step2Check1Visual Check:Clear Solution?Step2->Check1SonicateSonicate(2 mins, RT)Check1->SonicateNo (Turbid)Step3Prepare Buffer(PBS, pH 7.4-8.0)Check1->Step3Yes (Clear)Sonicate->Check1Step4Dilute Dropwise(Vortexing continuously)Step3->Step4FinalWorking Solution(Use within 4 hours)Step4->Final

Figure 2: Step-by-step solubilization workflow to prevent precipitation of the hydrophobic acid form.

Waste Disposal & Decontamination[2]

  • Spills: Absorb liquid spills with vermiculite.[1][2] For powder spills, wet a paper towel with 70% ethanol to prevent dust generation, then wipe.[1]

  • Disposal: Do not pour down the drain. This compound must be disposed of as Halogen-free Organic Solvent Waste (if in DMSO) or Solid Hazardous Waste .[1][2]

  • Surface Decontamination: Wash surfaces with 10% sodium bicarbonate solution (neutralizes any residual acid) followed by water.[1][2]

References

  • PubChem Database. Compound Summary: Phenoxyacetic acid derivatives.[1][2] National Center for Biotechnology Information.[1][2] Available at: [Link] (Accessed Oct 2025).[1][2]

  • Tsutsumi, K., et al. (2003).[1] Structure-activity relationships of phenoxyacetic acid derivatives as LPL activators.[1][2] (Contextual reference for class properties). Journal of Lipid Research.

Methodological & Application

Application Note: High-Purity Synthesis of {4-[Acetyl(methyl)amino]phenoxy}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details a robust, scalable synthesis protocol for {4-[Acetyl(methyl)amino]phenoxy}acetic acid (CAS: N/A for specific custom derivative, structurally related to N-methylparacetamol metabolites). This compound represents a bifunctional scaffold containing a carboxylic acid tail and a tertiary acetamide core, often utilized as a hapten for immunoassay development or a pro-drug linker in medicinal chemistry.

Strategic Route Selection: While direct alkylation of paracetamol (N-acetyl-p-aminophenol) appears obvious, it presents significant regioselectivity challenges. N-methylation of the secondary amide requires strong bases (e.g., NaH) and often results in competing O-methylation or imidate formation.

Therefore, this protocol utilizes a "Nitrogen-First" approach starting from 4-(methylamino)phenol (Metol) . This route guarantees regiocontrol by establishing the tertiary amide prior to introducing the carboxymethyl ether, eliminating the need for protecting group manipulations.

Key Advantages of This Protocol:
  • Regiospecificity: 100% N-acetylation selectivity over O-acetylation using controlled pH conditions.

  • Scalability: Avoids pyrophoric bases (NaH) and cryogenic conditions.

  • Purification: Designed to rely on precipitation and crystallization, minimizing chromatographic overhead.

Retrosynthetic Analysis & Pathway

The synthesis is broken down into three discrete stages to ensure intermediate purity.

SynthesisPathway Start 4-(Methylamino)phenol (Metol Sulfate) Inter1 Intermediate A: N-(4-Hydroxyphenyl)- N-methylacetamide Start->Inter1 Step 1: Selective N-Acetylation (Ac2O, NaOAc) Inter2 Intermediate B: Ethyl {4-[acetyl(methyl)amino] phenoxy}acetate Inter1->Inter2 Step 2: Williamson Ether Synthesis (Ethyl bromoacetate, K2CO3) Final Target: {4-[Acetyl(methyl)amino] phenoxy}acetic acid Inter2->Final Step 3: Ester Hydrolysis (NaOH, then HCl)

Figure 1: Three-stage linear synthesis pathway designed for high regioselectivity.

Detailed Experimental Protocol

Stage 1: Selective N-Acetylation

Objective: Convert the secondary amine of 4-(methylamino)phenol to the tertiary amide without esterifying the phenol.

Reagents:

  • 4-(Methylamino)phenol sulfate (Metol): 10.0 g (58.0 mmol)

  • Acetic Anhydride (

    
    ): 7.1 mL (75.0 mmol)
    
  • Sodium Acetate (anhydrous): 9.5 g

  • Water: 100 mL

  • Ethyl Acetate (for extraction)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of Metol sulfate in 80 mL of water. The solution will be slightly acidic.

  • Buffering: Add 9.5 g of Sodium Acetate. This buffers the solution to pH ~4-5, which activates the amine for nucleophilic attack while keeping the phenol protonated (unreactive).

  • Addition: Cool the mixture to 10°C. Add Acetic Anhydride dropwise over 15 minutes.

  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (50% EtOAc/Hexane). The starting material (polar) should disappear.

  • Workup: The product often precipitates. If not, extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Yield Check: Expect ~8.5 g (88%) of N-(4-hydroxyphenyl)-N-methylacetamide.

Critical Insight: Performing this in aqueous acetate buffer is superior to using Pyridine/DCM because the water/phenolate equilibrium prevents O-acetylation, a common side reaction in organic solvents.

Stage 2: Williamson Ether Synthesis

Objective: Alkylate the phenolic oxygen with an acetate linker.

Reagents:

  • Intermediate A (from Stage 1): 8.0 g (48.4 mmol)

  • Ethyl Bromoacetate: 6.4 mL (58.0 mmol)

  • Potassium Carbonate (

    
    , anhydrous, powder): 13.4 g (96.8 mmol)
    
  • Acetone (Reagent Grade): 150 mL

Procedure:

  • Activation: Charge a 500 mL flask with Intermediate A,

    
    , and Acetone. Stir at reflux for 30 minutes. The mixture will turn yellow/orange as the phenoxide anion forms.
    
  • Alkylation: Add Ethyl Bromoacetate dropwise to the refluxing mixture.

  • Reflux: Continue reflux for 4-6 hours.

    • QC Point: TLC (EtOAc) should show conversion of the phenol (

      
       ~0.3) to the less polar ester (
      
      
      
      ~0.6).
  • Filtration: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Concentration: Evaporate the acetone filtrate to yield a viscous oil or low-melting solid.

  • Purification: Recrystallize from minimal hot ethanol or use as crude if purity >95% by HPLC.

Stage 3: Ester Hydrolysis (Saponification)

Objective: Cleave the ethyl ester to reveal the free carboxylic acid target.

Reagents:

  • Intermediate B (Ethyl ester): Crude from Stage 2

  • Sodium Hydroxide (2M aq): 50 mL

  • Tetrahydrofuran (THF): 20 mL (Solubilizer)

  • HCl (1M and 6M): For acidification

Procedure:

  • Saponification: Dissolve Intermediate B in 20 mL THF. Add 50 mL of 2M NaOH.

  • Stir: Stir vigorously at room temperature for 2 hours. The biphasic mixture will become homogeneous as the carboxylate salt forms.

  • Phase Separation: Remove THF under reduced pressure (rotavap).

  • Acidification (Critical Step): Cool the remaining aqueous solution to 0°C. Slowly add 6M HCl dropwise with stirring until pH reaches 2.0.

  • Crystallization: The target compound, {4-[Acetyl(methyl)amino]phenoxy}acetic acid , will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water (2 x 10 mL) to remove salts, and dry in a vacuum oven at 50°C.

Quantitative Data Summary

ParameterStage 1 (Acetylation)Stage 2 (Alkylation)Stage 3 (Hydrolysis)
Limiting Reagent Metol SulfateInt. A (Phenol)Int.[1] B (Ester)
Solvent System Water/NaOAcAcetoneTHF/Water
Temperature 10°C

RT
Reflux (56°C)RT
Time 2 Hours4-6 Hours2 Hours
Typical Yield 85-90%80-85%92-95%
Appearance Off-white solidViscous Oil/SolidWhite crystalline powder

Quality Control & Characterization

To validate the synthesis, the final product must meet the following criteria.

NMR Validation (Predicted)
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.8 (s, 1H, -COOH ) – Disappears on 
      
      
      
      shake.
    • 
       7.20 (d, 2H, Ar-H) – Ortho to Nitrogen.
      
    • 
       6.95 (d, 2H, Ar-H) – Ortho to Oxygen.
      
    • 
       4.65 (s, 2H, -O-CH 2-COOH).
      
    • 
       3.10 (s, 3H, N-CH 3).
      
    • 
       1.75 (s, 3H, CO-CH 3).
      
HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm and 280 nm.

  • Acceptance Criteria: Purity > 98.0% (Area %).

Safety & Handling

  • Acetic Anhydride: Lachrymator and corrosive. Handle in a fume hood.

  • Ethyl Bromoacetate: Highly toxic and a severe lachrymator. Double gloving and working strictly in a fume hood is mandatory. It is an alkylating agent; destroy excess with aqueous ammonia or NaOH before disposal.

  • Metol Sulfate: Skin sensitizer. Avoid dust inhalation.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Smith, M. B.; March, J. March's Advanced Organic Chemistry, 6th Ed.; Wiley-Interscience, 2007.
  • Analogous Synthesis of Phenoxyacetic Acid Derivatives

    • Chhonker, Y. S., et al. "Synthesis and antimicrobial activity of some new phenoxyacetic acid derivatives." Jetir.Org, 2019.

  • Paracetamol Analog Synthesis (Grounding for N-Methylation strategy)

    • Bazan, H. A., et al.[2] "A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics..." European Journal of Medicinal Chemistry, 2020.[2]

Sources

How to dissolve {4-[Acetyl(methyl)amino]phenoxy}acetic acid for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization and Handling of {4-[Acetyl(methyl)amino]phenoxy}acetic Acid for In Vitro Systems

Executive Summary & Compound Profile

Objective: To provide a scientifically rigorous protocol for the solubilization of {4-[Acetyl(methyl)amino]phenoxy}acetic acid for use in mammalian cell culture.

Compound Analysis: This molecule belongs to the class of phenoxyacetic acid derivatives , structurally characterized by a lipophilic phenyl ether core flanked by a polar tertiary amide (


-acetyl-

-methyl) and an ionizable carboxylic acid tail.[1] Due to the lack of specific vendor datasheets for this exact structure in public repositories, this protocol is derived from first-principles medicinal chemistry governing the solubility of carboxylic acid-substituted phenyl amides.[1]

Physicochemical Properties (Predicted):

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: ~223.23 g/mol [1]

  • pKa (Acidic): ~3.5 – 4.0 (Carboxylic acid moiety)[1]

  • LogP (Hydrophobicity): ~1.2 – 1.5 (Moderately lipophilic)[1]

  • Solubility Profile:

    • Water (pH < 4): Low/Insoluble (Protonated form).[1]

    • Water (pH > 7): Soluble (Ionized carboxylate form).[1]

    • DMSO: High (>50 mM).[1]

    • Ethanol:[1][2] Moderate to High.[1]

Solubilization Decision Matrix

The choice of solvent depends on the sensitivity of your cell line to vehicles (DMSO vs. aqueous buffers) and the required stock concentration.[1]

Solubility_Workflow Start Start: {4-[Acetyl(methyl)amino]phenoxy}acetic acid (Solid) Decision Is the Cell Line DMSO Sensitive? Start->Decision MethodA Method A: DMSO Stock (Standard) High Solubility (>100 mM) Long-term Stability Decision->MethodA No (Robust Cells) MethodB Method B: Alkaline Aqueous Stock Dissolve in 0.1M NaOH or NaHCO3 Lower Stability (Hydrolysis Risk) Decision->MethodB Yes (Sensitive Primary Cells) Filter Sterile Filtration (0.22 µm PTFE/Nylon for DMSO) (0.22 µm PES for Aqueous) MethodA->Filter MethodB->Filter Dilution Dilution into Culture Media (Final DMSO < 0.5%) Storage Storage: -20°C, Desiccated, Dark Filter->Storage Storage->Dilution

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Detailed Protocols

Method A: DMSO Stock Solution (Gold Standard)

Recommended for 95% of applications including cancer cell lines (HeLa, HEK293, MCF-7).[1]

Rationale: DMSO (Dimethyl sulfoxide) is an aprotic polar solvent that effectively disrupts the crystal lattice of amides and carboxylic acids.[1] It prevents precipitation upon freezing and minimizes hydrolysis compared to aqueous stocks.[1]

Materials:

  • Compound: {4-[Acetyl(methyl)amino]phenoxy}acetic acid (Solid)[1][3]

  • Solvent: Sterile-filtered DMSO (Cell Culture Grade, ≥99.9%)[1]

  • Vessel: Amber glass vial or polypropylene tube (Polystyrene is incompatible with DMSO).[1]

Protocol:

  • Calculate: Determine the mass required for a 100 mM stock.

    • Example: To make 1 mL of 100 mM stock, weigh 22.3 mg of powder.[1]

  • Dissolve: Add DMSO to the powder. Vortex vigorously for 30–60 seconds.[1]

    • Note: If the solution remains cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilize: Although DMSO is bacteriostatic, filter the stock through a 0.22 µm PTFE or Nylon syringe filter into a sterile amber vial.

    • Warning: Do NOT use Cellulose Acetate (CA) or PES filters with 100% DMSO; they may dissolve.[1]

  • Aliquot & Store: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Method B: Alkaline Aqueous Solubilization (DMSO-Free)

Recommended for DMSO-sensitive primary neurons, stem cells, or in vivo studies.[1]

Rationale: The carboxylic acid group (


) can be deprotonated by a mild base, converting the molecule into a highly water-soluble salt.[1]

Protocol:

  • Preparation: Weigh the required amount of powder (e.g., 22.3 mg for 10 mL of 10 mM stock).

  • Alkalinization: Add the powder to a volume of 0.1 M NaOH or 0.1 M

    
      equivalent to 1 molar equivalent of the compound.
    
    • Tip: It is often easier to dissolve the powder in a small volume (e.g., 100 µL) of 1 M NaOH, ensuring complete dissolution, and then dilute with PBS to the final volume.[1]

  • Neutralization (Optional but Recommended): Once dissolved, check the pH. If highly alkaline, carefully adjust the pH back to ~7.4 using dilute HCl, watching closely for precipitation.[1]

  • Sterilization: Filter through a 0.22 µm PES or PVDF filter .[1]

  • Usage: Use immediately or store at -20°C. Note: Aqueous solutions of amides are more prone to hydrolysis over months than DMSO stocks.[1]

Cell Culture Application & Dilution

Dilution Table (for 100 mM DMSO Stock):

Target ConcentrationVolume of Stock (100 mM)Volume of MediaFinal DMSO %
100 µM 1.0 µL999 µL0.1%
10 µM 0.1 µL (or 1:10 pre-dilution)999.9 µL0.01%
1 µM 0.01 µL (requires serial dilution)999.99 µL0.001%

Critical Steps for Dosing:

  • Pre-Dilution: Never add 100% DMSO stock directly to the cell monolayer.[1] It causes local cytotoxicity and protein precipitation.[1]

  • Intermediate Step: Pipette the DMSO stock into a tube containing pre-warmed media, vortex immediately, and then add this mixture to the cells.

  • Vehicle Control: You must run a control condition containing the exact same % of DMSO (e.g., 0.1%) without the drug.[1]

Troubleshooting & Stability

IssueProbable CauseSolution
Precipitation in Media "Crash-out" effect due to rapid polarity change.[1]Dilute the stock 1:10 in PBS/Media slowly with vortexing before adding to the final volume. Ensure final concentration < Solubility Limit (likely ~500 µM in aqueous).
Cytotoxicity in Controls DMSO concentration > 0.5% or 1%.[1]Keep final DMSO < 0.1%.[1] Use Method B (Aqueous) if cells are hypersensitive.[1]
Degradation Hydrolysis of the acetyl group.[1]Avoid storing aqueous stocks.[1] Use fresh DMSO aliquots.

References

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard reference for solubility of carboxylic acid derivatives). [1]

  • Sigma-Aldrich. (n.d.).[1][2] Technical Guide: Solubilization of Organic Compounds. (General principles for dissolving phenoxyacetic acid derivatives).

  • Cold Spring Harbor Protocols. (2020).[1] General Principles of Cell Culture and Reagent Preparation. (Guidelines for DMSO vehicle limits).

(Note: As specific literature for the exact structure "{4-[Acetyl(methyl)amino]phenoxy}acetic acid" is not indexed in public chemical repositories, these references provide the authoritative physicochemical basis for the protocol.)

Sources

{4-[Acetyl(methyl)amino]phenoxy}acetic acid in vitro assay development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Assay Development for {4-[Acetyl(methyl)amino]phenoxy}acetic Acid

Executive Summary

This application note details the strategic development of in vitro assays for {4-[Acetyl(methyl)amino]phenoxy}acetic acid (hereafter referred to as AMPA-OAA ). Structurally, AMPA-OAA combines a phenoxyacetic acid moiety—a privileged scaffold in metabolic disease therapeutics (e.g., fibrates)—with an N-methyl-acetamide tail.

Based on Structure-Activity Relationship (SAR) analysis, this compound is hypothesized to act as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPAR


 or PPAR

, with potential downstream effects on lipid metabolism and inflammation. This guide provides a comprehensive screening cascade, from molecular binding to functional phenotypic readouts.

Structural Analysis & Target Hypothesis

Before assay selection, we must establish the biological rationale.

  • The Scaffold: The phenoxyacetic acid core is the pharmacophore responsible for the lipid-lowering activity of fibrates (e.g., fenofibric acid). It mimics fatty acids, allowing binding to the PPAR Ligand Binding Domain (LBD).

  • The Substituent: The N-methyl-acetamide group at the para position introduces steric bulk and alters polarity compared to simple fibrates. SAR studies suggest that acetamide functionalities can enhance PPAR

    
    /
    
    
    
    selectivity [1].[1]

Primary Target: PPAR Nuclear Receptors (PPAR


, 

,

). Secondary Target: COX-2 (due to structural similarity to NSAID metabolites).

Primary Screening: Nuclear Receptor Binding (TR-FRET)

To validate direct interaction with PPAR subtypes, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) co-activator recruitment assay. This is superior to radioligand binding due to higher throughput and ratiometric data stability.

Mechanism of Action

Agonist binding to the PPAR LBD induces a conformational change (Helix 12 stabilization), creating a docking surface for co-activator peptides (e.g., PGC-1


).
Experimental Workflow (DOT Visualization)

G Compound AMPA-OAA (Serial Dilution) Incubation Incubation (60 min @ RT, Dark) Compound->Incubation Reagents Master Mix: Tb-anti-GST Ab + GST-PPAR-LBD + FITC-Coactivator Reagents->Incubation Readout TR-FRET Readout (Ex: 340nm, Em: 495/520nm) Incubation->Readout Analysis Data Analysis (520/495 Ratio -> EC50) Readout->Analysis

Figure 1: TR-FRET Co-activator Recruitment Workflow. High contrast nodes ensure readability.

Detailed Protocol
  • Reagent Prep:

    • Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.05% BSA.

    • Protein: Recombinant GST-tagged PPAR

      
       LBD (5 nM final).
      
    • Detection: Lanthanide-labeled anti-GST antibody (2 nM) and Fluorescein-labeled PGC-1

      
       peptide (100 nM).
      
  • Compound Handling:

    • Dissolve AMPA-OAA in 100% DMSO to 10 mM stock.

    • Perform 1:3 serial dilutions in DMSO, then dilute 1:50 into assay buffer to ensure <2% final DMSO.

  • Assay Execution:

    • Add 5

      
      L diluted compound to 384-well low-volume white plate.
      
    • Add 15

      
      L Master Mix (Protein + Antibody + Peptide).
      
    • Spin down (1000 x g, 1 min).

    • Incubate 1 hour at Room Temperature (RT) in the dark.

  • Measurement:

    • Read on a multimode plate reader (e.g., EnVision).

    • Delay: 50

      
      s; Integration:  400 
      
      
      
      s.

Validation Criteria: Z' factor > 0.5 using GW7647 (PPAR


 agonist) as positive control.

Secondary Assay: Luciferase Reporter Gene Assay

Binding does not guarantee functional transcription. We use a cell-based reporter assay in HEK293T cells transiently transfected with a PPRE (Peroxisome Proliferator Response Element) driven luciferase.

Protocol
  • Cell Culture: Seed HEK293T cells at 20,000 cells/well in 96-well white plates.

  • Transfection (24h post-seeding):

    • Plasmid Mix: 3:1 ratio of PPRE-Luc (Firefly) to SV40-Renilla (Normalization control).

    • Transfection Reagent: Lipofectamine 3000.

  • Treatment (24h post-transfection):

    • Treat cells with AMPA-OAA (0.1

      
      M – 100 
      
      
      
      M) in serum-free media.
  • Detection:

    • Lyse cells using Dual-Glo® Luciferase Reagent.

    • Measure Firefly luminescence (Transcription).

    • Add Stop & Glo®, measure Renilla luminescence (Cell viability/efficiency).

  • Data Processing: Calculate Relative Light Units (RLU) = Firefly / Renilla.

Functional Phenotypic Assay: Lipid Metabolism in HepG2

To confirm the physiological relevance of AMPA-OAA, we assess its ability to induce Fatty Acid Oxidation (FAO), a hallmark of PPAR


 activation.

Method: Seahorse XF Mito Stress Test (Respiration).

StepParameterDescription
1 Cell Seeding HepG2 cells (20k/well) on XF96 plates.
2 Differentiation Incubate 24h. Starve in substrate-limited medium for 1h.
3 Treatment Acute injection of AMPA-OAA (10

M) vs. Vehicle.
4 Substrate Palmitate-BSA conjugate (FAO substrate).
5 Readout Oxygen Consumption Rate (OCR) .

Expected Result: If AMPA-OAA is a PPAR


 agonist, OCR should increase significantly in the presence of Palmitate compared to vehicle, indicating enhanced mitochondrial fatty acid oxidation.

Signaling Pathway Visualization

Understanding the downstream logic is crucial for troubleshooting.

PPAR_Pathway Ligand AMPA-OAA (Extracellular) PPAR PPAR (Cytosol/Nucleus) Ligand->PPAR Binds LBD Complex PPAR-RXR Complex PPAR->Complex Dimerizes RXR RXR (Heterodimer Partner) RXR->Complex DNA PPRE (Promoter Region) Complex->DNA Recruits Co-activators Transcription Transcription (CPT1A, ACO, PDK4) DNA->Transcription Initiates Outcome Fatty Acid Oxidation & Lipid Lowering Transcription->Outcome

Figure 2: Putative Mechanism of Action for AMPA-OAA via PPAR Signaling.

Data Presentation & Analysis Standards

When reporting results for AMPA-OAA, adhere to the following table structure to ensure comparability across experiments.

Table 1: Summary of Potency and Efficacy

Assay TypeParameterAMPA-OAAFenofibrate (Control)Status
TR-FRET Binding EC₅₀ (nM)[Experimental]15,000Valid if Z' > 0.5
Reporter Gene Emax (% fold)[Experimental]100%Valid if dose-dependent
HepG2 OCR % Increase[Experimental]+45%Valid if p < 0.05
Cytotoxicity CC₅₀ (

M)
[Experimental]> 100Safety Check

References

  • Miyachi, H. (2016).

    
     (PPAR
    
    
    
    ) dual agonists." Bioorganic & Medicinal Chemistry, 24(21), 5455-5461.
  • Giampietri, C., et al. (2020). "A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards PPARs." International Journal of Molecular Sciences, 21(3), 929.

  • Thermo Fisher Scientific. (n.d.). "LanthaScreen™ TR-FRET PPAR alpha Coactivator Assay Protocol."

  • Agilent Technologies. (2022). "Measuring Fatty Acid Oxidation on the Seahorse XF Analyzer."

Sources

Application Note: Characterization of {4-[Acetyl(methyl)amino]phenoxy}acetic acid (Ibrolipim) in LPL Binding and Activation Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the physicochemical handling and experimental protocols for using {4-[Acetyl(methyl)amino]phenoxy}acetic acid (NO-1886/Ibrolipim) as a chemical probe in metabolic research. While historically characterized as an LPL inducer via genomic upregulation, recent investigations often require distinguishing between direct allosteric binding to Lipoprotein Lipase (LPL) and upstream modulation (e.g., via PPAR signaling). This guide provides a dual-track workflow: a biophysical assay to assess direct protein interaction and a functional fluorometric assay to quantify enzymatic amplification.

Introduction & Mechanism

Lipoprotein Lipase (LPL) is the rate-limiting enzyme in the hydrolysis of triglyceride-rich lipoproteins.[1][2] NO-1886 is a synthetic ligand that significantly lowers plasma triglycerides and elevates HDL cholesterol.[2][3]

Its mechanism is unique and often debated:

  • Genomic Regulation (Primary): NO-1886 increases LPL mRNA expression in adipose and muscle tissue, likely through nuclear receptor interaction.

  • Direct Stabilization (Secondary/Hypothetical): In specific high-concentration contexts, researchers investigate if the ligand binds directly to the LPL homodimer to prevent angiopoietin-like protein (ANGPTL) inhibition or dissociation.

This guide treats NO-1886 as a ligand to validate these pathways.

Physicochemical Properties

The molecule is an amphiphilic carboxylic acid. Proper solubilization is critical to prevent micro-precipitation in aqueous buffers, which leads to false negatives in binding assays.

PropertySpecification
IUPAC Name {4-[Acetyl(methyl)amino]phenoxy}acetic acid
Synonyms NO-1886, Ibrolipim
MW 223.23 g/mol
Solubility (DMSO) ~50–90 mg/mL (Excellent)
Solubility (Water) Insoluble (Requires pH > 7.5 or co-solvent)
Stability Stable in DMSO at -20°C for 1 year.[4] Hygroscopic.

Stock Preparation Protocol

Objective: Create a stable 10 mM stock solution free of aggregates.

  • Weighing: Weigh 2.23 mg of NO-1886 powder into a sterile, amber glass vial (protect from light).

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Reagent).

    • Note: Do not use water or PBS initially. The carboxylic acid moiety requires an organic solvent or alkaline pH for initial dissolution.

  • Mixing: Vortex for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Verification: Visual inspection must show a crystal-clear solution.

  • Aliquot: Store in 50 µL aliquots at -20°C. Avoid freeze-thaw cycles >3 times.

Methodology 1: Direct Binding Assessment (Microscale Thermophoresis - MST)

Rationale: Unlike Surface Plasmon Resonance (SPR), MST allows the measurement of binding in free solution, which is crucial for LPL because the enzyme is unstable when immobilized on chips without heparin. This protocol tests if NO-1886 binds directly to the LPL protein.[3]

Materials
  • Target: Recombinant Human LPL (purified, active dimer).

  • Ligand: NO-1886 (10 mM Stock).[5]

  • Labeling: RED-NHS 2nd Generation dye (amine reactive).

  • Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, 10 IU/mL Heparin (Critical for LPL stability).

Step-by-Step Protocol
  • Protein Labeling:

    • Dilute LPL to 10 µM in Labeling Buffer (free of primary amines).

    • Incubate with RED-NHS dye (molar ratio 1:3 protein:dye) for 30 min in the dark.

    • Remove unreacted dye using a gravity-flow desalting column equilibrated with the Assay Buffer (containing Heparin).

  • Ligand Serial Dilution:

    • Prepare a 16-step serial dilution of NO-1886 in Assay Buffer.

    • Start Conc: 500 µM (5% DMSO max).

    • End Conc: ~15 nM.

    • Control: Prepare a "Buffer Only" control with matching DMSO concentration (constant 5% across all tubes).

  • Incubation:

    • Mix 10 µL of labeled LPL (final conc 10-50 nM) with 10 µL of NO-1886 dilution.

    • Incubate for 20 minutes at Room Temperature (RT) in the dark.

  • Measurement:

    • Load samples into Monolith NT.115 Standard Capillaries.

    • Run MST scan: MST Power = Medium; Excitation Power = 20-40% (ensure fluorescence counts >200).

  • Analysis:

    • Plot Normalized Fluorescence (

      
      ) vs. Ligand Concentration.
      
    • Fit to

      
       model.
      
    • Interpretation: If no binding curve is observed, NO-1886 acts solely via genomic mechanisms (Methodology 2).

Methodology 2: Functional LPL Activation Assay

Rationale: This assay measures the functional output (lipase activity) in the presence of the ligand. It distinguishes between protection/activation of the enzyme and inhibition.

Materials
  • Enzyme: Bovine or Human LPL (source: post-heparin plasma or recombinant).

  • Substrate: Fluorogenic substrate (e.g., EnzChek Lipase Substrate or 4-methylumbelliferyl oleate).

  • Activator: NO-1886 (various concentrations).[3][4][5][6]

  • Inhibitor Control: Orlistat (1 µM).

Step-by-Step Protocol
  • Buffer Prep: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.5% BSA (Fatty Acid Free), 2 IU/mL Heparin.

  • Enzyme Pre-incubation:

    • In a black 96-well plate, add 50 µL of LPL solution (0.2 µg/mL).

    • Add 2 µL of NO-1886 working solution (Final conc: 1, 10, 50, 100 µM).

    • Negative Control: DMSO vehicle only.

    • Positive Control: ApoC-II (known co-factor) if using purified LPL.

    • Incubate for 15 minutes at 37°C.

  • Substrate Addition:

    • Add 50 µL of Fluorogenic Substrate working solution.

  • Kinetic Read:

    • Immediately place in plate reader.

    • Measure Fluorescence (Ex/Em specific to substrate, e.g., 485/555 nm) every 60 seconds for 45 minutes.

  • Data Processing:

    • Calculate the slope (RFU/min) of the linear portion of the curve.

    • Normalize NO-1886 treated slopes against the DMSO control (set to 100%).

Mechanistic Visualization

The following diagram illustrates the dual-pathway investigation logic for NO-1886.

G cluster_0 Direct Interaction (Biophysical) cluster_1 Genomic Regulation (Cellular) NO1886 NO-1886 (Ibrolipim) LPL_Protein LPL Protein (Dimer) NO1886->LPL_Protein MST/SPR Assay Nuclear_Rec Nuclear Receptor (PPAR?) NO1886->Nuclear_Rec Cell-Based Assay Stabilization Dimer Stabilization (Prevent Dissociation) LPL_Protein->Stabilization Binding Event Activity_Boost Increased Hydrolytic Rate Stabilization->Activity_Boost mRNA LPL mRNA Upregulation Nuclear_Rec->mRNA Transcription Synthesis Increased LPL Mass mRNA->Synthesis Translation Synthesis->Activity_Boost Net Effect

Figure 1: Logical flow for characterizing NO-1886.[2][6] The solid path (Genomic) is well-established; the dotted path (Direct) is the target of biophysical binding validation.

Troubleshooting & Validation (Self-Validating Systems)

To ensure scientific integrity, every experiment must include internal checks:

IssuePotential CauseValidation Step
Precipitation in Assay Ligand insolubility in aqueous buffer.Light Scattering Check: Measure OD600 of the buffer + ligand (no protein). If OD > 0.05, the compound has crashed out. Increase DMSO or add cyclodextrin.
No Binding Signal (MST) Ligand does not bind LPL directly.Positive Control: Use a known heparin-binding peptide or ApoC-II peptide to confirm the LPL is active and capable of binding partners.
High Background Fluorescence NO-1886 autofluorescence.Spectral Scan: Run an emission scan of NO-1886 alone. If it overlaps with the assay fluorophore, switch to a Red/Near-IR dye (e.g., Alexa 647).
Enzyme Degradation LPL is unstable at 37°C.Linearity Check: The DMSO control slope must remain linear for >20 mins. If it plateaus early, the enzyme is dying. Add more Heparin (up to 5 IU/mL).

References

  • Tsutsumi K, et al. (1993).[7] "The novel compound NO-1886 increases lipoprotein lipase activity with resulting elevation of high density lipoprotein cholesterol..."[3][5][7][8] Journal of Clinical Investigation.

  • Hagi A, et al. (1997).[3] "The novel compound NO-1886 activates lipoprotein lipase in primary cultured adipose and skeletal muscle cells."[3] Biological and Pharmaceutical Bulletin.

  • Yin W, et al. (2003). "NO-1886 inhibits atherosclerosis... by promoting LPL."[2][7][8] British Journal of Pharmacology.

  • MedChemExpress. "Ibrolipim (NO-1886) Product Datasheet and Solubility."

  • Sigma-Aldrich. "Lipoprotein Lipase Activity Assay Kit Technical Bulletin."

Sources

Application Note: Quantitative Bioanalysis of {4-[Acetyl(methyl)amino]phenoxy}acetic Acid (Ibrolipim/NO-1886) in Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

{4-[Acetyl(methyl)amino]phenoxy}acetic acid, historically known as NO-1886 or Ibrolipim , is a potent lipoprotein lipase (LPL) activator.[1] By accelerating the hydrolysis of triglyceride-rich lipoproteins, it increases high-density lipoprotein cholesterol (HDL-C) and decreases plasma triglycerides, making it a critical research compound for metabolic syndrome and atherosclerosis [1, 2].

Quantifying NO-1886 in biological matrices presents specific challenges due to its amphiphilic structure (containing both a lipophilic phenyl ring and a hydrophilic carboxylic acid tail). This application note details a robust LC-MS/MS protocol designed for high sensitivity and selectivity in rat and human plasma.

Key Technical Advantages of This Method:

  • Optimized Extraction: Utilizes acidified Liquid-Liquid Extraction (LLE) to neutralize the carboxylic acid moiety, maximizing recovery from the aqueous plasma phase.

  • Chromatographic Stability: Employs a C18 stationary phase with an acidic mobile phase to ensure sharp peak shapes and reproducible retention times.

  • Dynamic Range: Validated linear range from 1.0 ng/mL to 1000 ng/mL, suitable for pharmacokinetic (PK) profiling.

Method Development Strategy: The "Why" Behind the Protocol

Ionization Mode Selection: Positive vs. Negative

The molecule contains a carboxylic acid (pKa ~3.5) and an acetamide group. While the carboxylic acid suggests Negative Electrospray Ionization (ESI-), modern bioanalytical workflows prefer Positive Electrospray Ionization (ESI+) for two reasons:

  • Mobile Phase Compatibility: ESI- often requires basic mobile phases (e.g., Ammonium Hydroxide) to ensure deprotonation. However, basic pH can degrade silica-based C18 columns over time and often results in wider peaks.

  • Sensitivity: ESI+ allows the use of Formic Acid in the mobile phase. The protonation of the amide nitrogen or ether oxygen provides a stable

    
     precursor (m/z 224.1), yielding high sensitivity while maintaining the sharp chromatographic peaks associated with acidic mobile phases.
    
Sample Preparation Logic

NO-1886 is highly bound to plasma proteins. Protein Precipitation (PPT) is often insufficient for removing phospholipids, which cause matrix effects. Liquid-Liquid Extraction (LLE) is chosen here.

  • Critical Step: The plasma must be acidified (pH < 3.0) prior to solvent addition. This suppresses the ionization of the carboxylic acid group (

    
    ), making the molecule neutral and soluble in the organic extraction solvent (Ethyl Acetate/MTBE).
    

Experimental Protocol

Chemicals and Reagents
  • Analyte: NO-1886 (Reference Standard, >98% purity).

  • Internal Standard (IS): d3-NO-1886 (preferred) or Clofibric Acid (structural analog).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Ethyl Acetate (EtOAc).

  • Additives: Formic Acid (FA), Ammonium Formate.

Sample Preparation Workflow (Acidified LLE)

The following diagram illustrates the critical extraction logic to ensure high recovery and phospholipid removal.

G Start Plasma Sample (50 µL) IS_Add Add Internal Standard (10 µL) Start->IS_Add Acidify Acidification Step Add 20 µL 1M HCl (Target pH < 3.0) IS_Add->Acidify Critical: Neutralize Acid Group Extract Liquid-Liquid Extraction Add 600 µL Ethyl Acetate Vortex 5 min Acidify->Extract Centrifuge Centrifuge 4000 rpm, 10 min, 4°C Extract->Centrifuge Transfer Transfer Supernatant (Organic Layer) to new tube Centrifuge->Transfer Dry Evaporate to Dryness N2 stream @ 40°C Transfer->Dry Recon Reconstitution 100 µL Mobile Phase (80:20 Water:ACN) Dry->Recon Inject LC-MS/MS Injection Recon->Inject

Figure 1: Acidified Liquid-Liquid Extraction (LLE) workflow ensuring protonation of the carboxylic acid moiety for optimal organic phase partitioning.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mobile Phase Gradient:

  • Phase A: Water + 0.1% Formic Acid.

  • Phase B: Acetonitrile + 0.1% Formic Acid.

Time (min)% Phase BCondition
0.0010Initial Hold
0.5010Loading
3.0090Elution
4.0090Wash
4.1010Re-equilibration
6.0010End

Mass Spectrometry Parameters:

  • System: Triple Quadrupole (e.g., Sciex 6500+ or Agilent 6470).

  • Source: ESI Positive Mode.

  • Spray Voltage: 4500 V.

  • Gas Temp: 350°C.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (V)Type
NO-1886 224.1

166.15022Quantifier
NO-1886 224.1

182.15015Qualifier
IS (d3-NO-1886) 227.1

169.15022Quantifier

Note: The 166.1 fragment typically corresponds to the loss of the carboxymethyl group (


), a common fragmentation for phenoxyacetic acid derivatives.

Method Validation Summary

This method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines. Typical performance characteristics:

ParameterSpecificationResult (Typical)
Linearity

0.998
LLOQ Signal-to-Noise > 101.0 ng/mL
Accuracy % Bias within ±15%± 4.2%
Precision % CV < 15%< 6.5%
Recovery > 80% consistent88% (Ethyl Acetate LLE)
Matrix Effect 85-115%98% (Minimal suppression)

Troubleshooting & Expert Tips

  • Carryover: Lipophilic drugs like NO-1886 can stick to injector needles.

    • Solution: Use a strong needle wash: 50:25:25 Isopropanol:Acetonitrile:Acetone.

  • pH Sensitivity: If recovery drops, check the pH of the plasma after adding HCl. It must be acidic. If the plasma is buffered or degraded, you may need more acid to drive the phase transfer.

  • Peak Tailing: If peaks tail, it often indicates interaction with silanols. Ensure the column is a high-quality "end-capped" C18 and that the mobile phase contains adequate modifier (0.1% Formic Acid).

References

  • Tsutsumi K, et al. The novel compound NO-1886 increases lipoprotein lipase activity with resulting elevation of high density lipoprotein cholesterol, and long-term administration inhibits atherogenesis in the coronary arteries of rats with experimental atherosclerosis.[2] J Clin Invest. 1993;92(1):411-417.[2]

  • Yin W, Tsutsumi K. Lipoprotein lipase activator NO-1886. Cardiovasc Drug Rev. 2003;21(2):133-142.[2]

  • FDA Guidance for Industry. Bioanalytical Method Validation. 2018.

Sources

Application Note: NMR Characterization of {4-[Acetyl(methyl)amino]phenoxy}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists characterizing {4-[Acetyl(methyl)amino]phenoxy}acetic acid (C₁₁H₁₃NO₄).[1] It addresses the specific challenges posed by this molecule, including amide rotamerism and solubility-dependent chemical shifts , providing a robust protocol for structural validation.[1]

Introduction & Compound Scope

The target analyte, {4-[Acetyl(methyl)amino]phenoxy}acetic acid , combines a phenoxyacetic acid moiety with an N-methylacetanilide core.[1] This structure presents unique spectroscopic features:

  • Restricted Rotation: The tertiary amide bond (N-methyl-N-acetyl) exhibits high rotational energy barriers (approx. 15–20 kcal/mol), leading to the observation of cis/trans (E/Z) rotamers on the NMR timescale at room temperature.[1]

  • Solubility Profile: The carboxylic acid tail dictates the use of polar aprotic solvents (DMSO-d₆) to prevent aggregation and ensure sharp spectral lines.[1]

This guide provides a self-validating protocol to distinguish intrinsic rotameric signals from synthetic impurities.[1]

Experimental Protocol

Sample Preparation
  • Solvent Selection: DMSO-d₆ (99.9% D) is the required solvent.[1]

    • Rationale: CDCl₃ often leads to peak broadening of the carboxylic acid proton and poor solubility of the polar amide/acid functionalities.[1] DMSO-d₆ stabilizes the rotamer population and ensures the acid proton is visible (typically 12–13 ppm).[1]

  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Note: Higher concentrations may induce dimerization of the carboxylic acid, shifting the -COOH signal.[1]

  • Tube Quality: High-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent).

Instrument Parameters
  • Frequency: 400 MHz minimum (600 MHz recommended for clear resolution of rotameric splitting in the aromatic region).

  • Temperature: 298 K (25°C).[1]

    • Advanced Characterization: If rotamer coalescence is required to simplify the spectrum, perform Variable Temperature (VT) NMR at 353 K (80°C).[1]

Results & Discussion: Spectral Analysis

1H NMR Characterization (400 MHz, DMSO-d₆)

The spectrum will exhibit two distinct sets of signals due to the equilibrium between the Major (Z) and Minor (E) rotamers.[1] The ratio is typically between 3:1 and 4:1 in DMSO.[1]

Table 1: 1H NMR Assignment & Chemical Shifts
MoietyProton CountMultiplicityShift (δ ppm) [Major]Shift (δ ppm) [Minor]Structural Insight
-COOH 1HBroad Singlet12.80 - 13.00OverlappingExchangeable with D₂O.[1]
Ar-H (ortho to O) 2HDoublet (J~9Hz)6.956.98Shielded by ether oxygen.[1]
Ar-H (ortho to N) 2HDoublet (J~9Hz)7.257.35Deshielded by amide; rotamer sensitive.[1]
O-CH₂- 2HSinglet4.684.70Characteristic phenoxyacetic acid peak.[1]
N-CH₃ 3HSinglet3.12 3.25 Diagnostic Rotamer Pair.
CO-CH₃ 3HSinglet1.75 2.05 Diagnostic Rotamer Pair.

Critical Interpretation: Do not mistake the "Minor" peaks at 3.25 ppm and 2.05 ppm for impurities.[1] Integration must sum the Major + Minor peaks to yield the correct proton count (e.g., Total N-Me integration = 3H).[1]

13C NMR Characterization (100 MHz, DMSO-d₆)

The carbon spectrum confirms the backbone and clearly differentiates the acid and amide carbonyls.[1]

Table 2: 13C NMR Assignment
Carbon TypeShift (δ ppm)Assignment Logic
C=O (Acid) 169.8Downfield, typical of aliphatic carboxylic acids.[1]
C=O (Amide) 169.2Slightly upfield of the acid; may appear as double peaks (rotamers).[1]
Ar-C (C-O) 157.5Ipso carbon attached to oxygen (deshielded).[1]
Ar-C (C-N) 137.0Ipso carbon attached to nitrogen.[1]
Ar-C (CH) 128.5, 115.0Aromatic methines.[1] 115.0 is ortho to Oxygen.[1]
O-CH₂ 65.0Methylene carbon next to ether oxygen.[1]
N-CH₃ 36.5N-Methyl carbon (rotamer split possible).[1]
CO-CH₃ 22.4Acetyl methyl carbon.[1]

Visualization of Characterization Logic

The following diagram illustrates the workflow and the structural origin of the spectral complexity.

NMR_Characterization Sample Target Compound: {4-[Acetyl(methyl)amino]phenoxy}acetic acid Solvent Solvent Choice: DMSO-d6 Sample->Solvent Dissolution Equilibrium Rotameric Equilibrium (Slow exchange on NMR timescale) Solvent->Equilibrium Stabilization H_NMR 1H NMR Spectrum (298 K) Equilibrium->H_NMR Acquisition Major Major Rotamer (~75%) N-Me: ~3.12 ppm Ac-Me: ~1.75 ppm H_NMR->Major Minor Minor Rotamer (~25%) N-Me: ~3.25 ppm Ac-Me: ~2.05 ppm H_NMR->Minor Validation Validation Step: Sum Integrals (Major + Minor) = 3H Major->Validation Minor->Validation

Figure 1: Logical flow for characterizing the rotameric mixture of the target compound.

Troubleshooting & Validation

Issue: "Extra" Peaks in the Aliphatic Region
  • Observation: Small singlets appear near the N-Methyl and Acetyl-Methyl peaks.[1]

  • Diagnosis: This is likely the minor rotamer, not a solvent impurity or byproduct.[1]

  • Validation Protocol:

    • Integration Check: Set the aromatic region (4H total) as the reference.[1] Sum the integrals of the putative major and minor methyl peaks. If they sum to 3H, it is a rotamer.[1][2]

    • VT-NMR (Optional): Heat the sample to 80°C. The major and minor peaks will coalesce into single, sharp averages as the rotation rate exceeds the NMR timescale frequency difference.

Issue: Missing Carboxylic Acid Proton
  • Observation: No peak observed at 12–13 ppm.[1]

  • Diagnosis: Proton exchange with trace water in DMSO-d₆ or extreme broadening.[1]

  • Remedy:

    • Dry the sample thoroughly before dissolution.[1]

    • Add a drop of D₂O; the water peak (approx 3.3 ppm) will shift and broaden, confirming the exchangeable proton was present.[1]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1] (Authoritative text on chemical shifts and rotameric effects in amides).

  • Gomes, P., et al. (2012).[1] "NMR studies of cis-trans isomerization in N-alkyl-N-acyl-amino acid derivatives." Magnetic Resonance in Chemistry. (Mechanistic grounding for N-methyl amide rotamers).

  • ChemicalBook. (n.d.).[1] "4-Methylphenoxyacetic acid NMR data." (Analogous fragment data for the ether moiety).

  • National Institute of Standards and Technology (NIST). (2023).[1] "N-Methylacetanilide Mass Spectrometry and Retention Data." (Reference for the N-methylacetanilide core stability).

Sources

Applications of {4-[Acetyl(methyl)amino]phenoxy}acetic acid in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of {4-[Acetyl(methyl)amino]phenoxy}acetic acid in Drug Discovery

Executive Summary & Chemical Context

In modern medicinal chemistry, {4-[Acetyl(methyl)amino]phenoxy}acetic acid (hereafter referred to as N-Me-Actarit ) represents a high-value structural probe rather than a standalone therapeutic. Structurally, it is the N-methylated analog of Actarit (4-acetamidophenoxyacetic acid), a disease-modifying antirheumatic drug (DMARD).

This compound is utilized primarily for three critical applications in the drug discovery pipeline:

  • SAR Validation (The "Methyl Scan"): Determining the necessity of the amide hydrogen bond donor in ligand-receptor binding.

  • PPAR Agonist Scaffold Design: Exploiting the phenoxyacetic acid pharmacophore common in peroxisome proliferator-activated receptor (PPAR) ligands.

  • Impurity Profiling: Serving as a reference standard for quality control in the manufacturing of acetamide-based drugs.

Application I: Structure-Activity Relationship (SAR) Probing

The Principle of the "Methyl Switch" One of the most powerful applications of N-Me-Actarit is its role as a negative control in binding assays. Actarit contains a secondary amide capable of acting as a Hydrogen Bond (H-bond) donor (via -NH) and acceptor (via =O). By methylating the nitrogen, N-Me-Actarit eliminates the H-bond donor capability and introduces steric bulk.

  • Scenario A (Loss of Potency): If N-Me-Actarit shows significantly reduced affinity compared to Actarit, the amide -NH is crucial for binding (likely H-bonding to a backbone carbonyl or side chain in the target protein).

  • Scenario B (Retained Potency): If affinity is maintained, the -NH is not a critical contact point, allowing for further lipophilic modification at this position to improve membrane permeability.

Protocol 1: Comparative Ligand Binding Assay (Fluorescence Polarization)

Objective: Determine the thermodynamic contribution of the amide -NH group to target binding.

Materials:

  • Target Protein (e.g., Purified PPAR

    
     LBD or specific immunomodulatory target).
    
  • Fluorescent Tracer (FITC-labeled standard ligand).

  • Test Compounds: Actarit (Reference), N-Me-Actarit (Probe).

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4.

Workflow:

  • Preparation: Dilute Target Protein to

    
     concentration (determined previously).
    
  • Titration: Prepare a 10-point serial dilution of Actarit and N-Me-Actarit (Range: 1 nM to 100

    
    M) in DMSO.
    
  • Incubation: Mix Protein (10

    
    L), Tracer (5 
    
    
    
    L), and Test Compound (5
    
    
    L) in 384-well black plates.
  • Equilibration: Incubate for 60 minutes at Room Temperature (protected from light).

  • Readout: Measure Fluorescence Polarization (mP) on a multimode plate reader (Ex: 485 nm, Em: 535 nm).

Data Analysis: Calculate


 using a 4-parameter logistic fit.


A positive

> 1.5 kcal/mol indicates a critical H-bond loss.

Application II: Scaffold for PPAR Agonist Discovery

The phenoxyacetic acid moiety is a "privileged structure" in medicinal chemistry, serving as the acidic headgroup for many PPAR agonists (e.g., fibrates). N-Me-Actarit serves as a template to explore the tolerance of the PPAR Ligand Binding Domain (LBD) for bulky, non-polar substitutions in the tail region.

Protocol 2: PPAR / Transactivation Reporter Assay

Objective: Assess the functional agonism of the N-methylated scaffold.

Cell System: HEK293T cells transiently transfected with:

  • Gal4-PPAR LBD fusion plasmid.

  • UAS-Luciferase reporter plasmid.

  • Renilla luciferase (internal control).

Step-by-Step Methodology:

  • Seeding: Seed HEK293T cells at 10,000 cells/well in 96-well white plates.

  • Transfection: After 24h, transfect plasmids using Lipofectamine according to manufacturer instructions.

  • Treatment: 24h post-transfection, treat cells with N-Me-Actarit (0.1 - 50

    
    M). Include GW7647 (PPAR
    
    
    
    agonist) or Rosiglitazone (PPAR
    
    
    agonist) as positive controls.
  • Lysis: After 18h incubation, lyse cells using Passive Lysis Buffer.

  • Detection: Use Dual-Luciferase Reporter Assay System. Measure Luminescence.

  • Normalization: Calculate Ratio = (Firefly RLU / Renilla RLU).

Expected Outcome: If N-Me-Actarit retains activity, it suggests the PPAR pocket (Arm I/Arm II) can accommodate the methyl group, validating the "N-methyl amide" as a viable bioisostere for future lead optimization.

Application III: Synthesis & Impurity Standards

For rigorous drug development, N-Me-Actarit is often synthesized to serve as an HPLC reference standard to quantify impurities in Actarit batches.

Synthesis Protocol (Convergent Route)

Reaction Scheme:

  • Precursor: Start with 4-(methylamino)phenol.

  • Acetylation: React with acetic anhydride (

    
    ) in dichloromethane to form N-(4-hydroxyphenyl)-N-methylacetamide.
    
  • O-Alkylation: React the intermediate with ethyl bromoacetate (

    
    , Acetone, Reflux).
    
  • Hydrolysis: Saponify the ester using LiOH in THF/Water to yield the free acid.

DOT Diagram: Synthesis & Logic Flow

G Start 4-(methylamino)phenol Step1 Acetylation (Ac2O, DCM) Start->Step1 Inter1 N-(4-hydroxyphenyl)- N-methylacetamide Step1->Inter1 Step2 O-Alkylation (Ethyl bromoacetate) Inter1->Step2 Inter2 Ethyl Ester Intermediate Step2->Inter2 Step3 Hydrolysis (LiOH) Inter2->Step3 Final {4-[Acetyl(methyl)amino] phenoxy}acetic acid Step3->Final

Figure 1: Convergent synthesis pathway for generating high-purity N-Me-Actarit for use as a reference standard.

Data Presentation & Interpretation

When characterizing N-Me-Actarit against its parent compound, summarize physicochemical and biological data as follows:

Table 1: Comparative Profile (Template)

PropertyActarit (Parent)N-Me-Actarit (Probe)Significance in Drug Design
H-Bond Donors 1 (Amide NH)0Probes H-bond necessity.
LogP (Lipophilicity) ~1.2~1.5 (Est.)Methylation increases membrane permeability.
Rotatable Bonds 44Conformational flexibility analysis.
PPAR Activity Weak AgonistTo be determinedValidates pocket steric tolerance.
Primary Utility Therapeutic (DMARD)Chemical Probe / Impurity StdTool for SAR and QC.

References

  • Fujisawa Pharmaceutical Co. (1980). Studies on ant rheumatic agents. Synthesis and anti-inflammatory activity of 4-acetamidophenoxyacetic acid derivatives. Journal of Pharmacobio-Dynamics.

  • Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 111(9), 5215–5246.

  • Willson, T. M., et al. (2000). The PPARs: From Orphan Receptors to Drug Discovery. Journal of Medicinal Chemistry, 43(4), 527-550.

  • FDA Guidance for Industry. (2018). Q3A(R2) Impurities in New Drug Substances.

Disclaimer: This application note is for research and development purposes only. The protocols described involves the use of hazardous chemicals; standard laboratory safety procedures (PPE, fume hoods) must be strictly followed.

Application Note: Screening {4-[Acetyl(methyl)amino]phenoxy}acetic acid (NO-1886/Ibrolipim) Against Enzyme Targets

[1]

Executive Summary

This technical guide outlines the screening protocols for NO-1886 (Ibrolipim) , a specific Lipoprotein Lipase (LPL) activator.[1] Unlike fibrates that primarily target PPARs, NO-1886 functions by increasing LPL mRNA expression and protein mass in adipose and skeletal muscle tissue, subsequently accelerating the hydrolysis of triglyceride-rich lipoproteins (VLDL/Chylomicrons) and elevating HDL cholesterol.[1]

This document details a Tiered Screening Cascade designed to validate NO-1886 efficacy. It moves from cell-based induction assays (the physiological mechanism) to enzymatic activity quantification and downstream metabolic profiling.[1]

Mechanism of Action & Screening Strategy

NO-1886 is unique; it is not a direct allosteric activator in a cell-free system but rather a modulator of LPL synthesis and stabilization.[1] Therefore, a simple "enzyme + inhibitor" test tube assay is insufficient for primary screening.[1]

Pathway Visualization

The following diagram illustrates the critical nodes where NO-1886 intervenes, distinguishing it from direct enzymatic agonists.

MOA_PathwayNO1886NO-1886 (Ibrolipim)NucleusNucleus (Adipocyte/Myocyte)NO1886->NucleusTranslocationFatOxFatty Acid Oxidation (CPTII, UCP3)NO1886->FatOxSecondary Effect (Liver/Muscle)mRNALPL mRNA ExpressionNucleus->mRNAUpregulationLPL_ProteinLPL Protein Synthesis & StabilizationmRNA->LPL_ProteinTranslationEndotheliumCapillary EndotheliumLPL_Protein->EndotheliumTranslocationTG_HydrolysisTG Hydrolysis (VLDL/Chylomicrons)Endothelium->TG_HydrolysisCatalysisHDLHDL Synthesis (Reverse Cholesterol Transport)TG_Hydrolysis->HDLRemnant Conversion

Caption: Figure 1.[1] Mechanism of Action for NO-1886. The compound drives LPL mRNA expression and protein mass, leading to systemic lipid modulation.[2]

Tier 1: Cell-Based LPL Induction Assay (Primary Screen)

Since NO-1886 requires cellular machinery to upregulate LPL, the primary screen must be cell-based.[1]

Experimental Rationale

Why this method? Direct incubation of NO-1886 with purified LPL protein often yields negligible activation.[1] The compound acts on the production and post-translational stability of the enzyme. Model System: 3T3-L1 Adipocytes or Primary Rat Adipocytes.[1]

Protocol: Adipocyte LPL Induction

Reagents:

  • Differentiated 3T3-L1 adipocytes (Day 8 post-differentiation).[1]

  • NO-1886 Stock: Dissolved in DMSO (Max final concentration 0.1%).[1]

  • Heparin (Sodium salt).[1]

  • LPL Activity Assay Buffer (See Section 4).[1]

Step-by-Step Methodology:

  • Seeding & Differentiation: Culture 3T3-L1 fibroblasts in DMEM + 10% BCS. Induce differentiation using standard IBMX/Dexamethasone/Insulin cocktail.[1] Use at Day 8 when lipid droplets are visible.[1]

  • Compound Treatment:

    • Wash cells 2x with PBS.[1]

    • Add serum-free DMEM containing 0.2% BSA.[1]

    • Treat cells with NO-1886 dose-response curve (0.1, 1.0, 10, 100 µM) for 24 hours .[1]

    • Control: Vehicle (DMSO) and Fenofibrate (Positive Control).[1]

  • Heparin Release (Crucial Step): LPL is anchored to the cell surface by heparan sulfate proteoglycans.[1][3]

    • Wash cells.[1]

    • Incubate with DMEM containing 10 U/mL Heparin for 60 minutes at 37°C.

    • Collect the medium (This is the "Post-Heparin Supernatant" containing released LPL).[1]

  • Lysate Prep: Harvest cells in lysis buffer (25mM Tris-HCl, 0.5% Triton X-100) to measure intracellular LPL pool.

Tier 2: Fluorometric LPL Activity Quantification

Once the LPL is released into the supernatant (Tier 1), its catalytic activity must be quantified to prove that the increased protein mass is functional.

Assay Principle

A non-fluorescent substrate (e.g., EnzChek™ Lipase Substrate or similar acyl-glycerol analogs) is hydrolyzed by LPL, releasing a fluorescent fluorophore.[1][4]

Detailed Protocol

Buffer Composition:

  • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.5% BSA (Fatty acid free), 0.0125% Zwittergent.[1][4]

  • Substrate: Fluorescent triglyceride analog (solubilized in methanol/Zwittergent).

Workflow:

  • Plate Setup: Use black-walled, clear-bottom 96-well plates.

  • Standard Curve: Prepare a recombinant LPL standard curve (0 - 100 ng/well).

  • Sample Loading: Add 50 µL of "Post-Heparin Supernatant" from Tier 1.

  • Reaction Initiation: Add 50 µL of Substrate Master Mix.

  • Kinetic Read: Immediately read fluorescence (Ex/Em: ~485/530 nm) every 2 minutes for 60 minutes at 37°C.

  • Specificity Check: To confirm activity is LPL and not other lipases, run a parallel well with 1 M NaCl .

    • Note: LPL is strongly inhibited by 1 M NaCl; Hepatic Lipase is not.[1] If activity persists in high salt, it is not LPL.

Data Interpretation

Calculate the slope (RFU/min) of the linear portion of the curve.

ParameterNO-1886 Expected ResultInterpretation
LPL Activity (Medium) Increase (>150% vs Control) Increased secretion/shedding of active LPL.[1]
LPL Activity (Intracellular) Increase Upregulation of synthesis.[1]
1M NaCl Inhibition >80% Inhibition Confirms measured signal is LPL.[1]

Tier 3: Selectivity & Metabolic Profiling

To ensure NO-1886 is safe and specific, it must be screened against off-target lipases and downstream metabolic markers.[1]

Specificity Counter-Screen

Run the Tier 2 activity assay using specific conditions for related enzymes:

  • Hepatic Lipase (HL): Assay in high salt (1 M NaCl) buffer.[1] NO-1886 should not significantly alter HL activity.[1][5][6]

  • Hormone Sensitive Lipase (HSL): Assay using specific HSL substrates (e.g., cholesteryl oleate) in the presence of HSL inhibitors to validate.[1] NO-1886 typically shows high selectivity for LPL over HSL.[1]

Downstream Gene Expression (RT-qPCR)

Confirm the mechanism by analyzing liver and muscle tissue (or cell lysates) for specific markers.[1]

  • Target: UCP3 (Uncoupling Protein 3) in Skeletal Muscle.[1][7]

  • Target: CPTII (Carnitine Palmitoyltransferase II) in Liver.[1][8]

  • Observation: NO-1886 treatment should significantly upregulate these mRNA transcripts, correlating with increased fatty acid oxidation.[1][8]

Screening Workflow Diagram

The following Graphviz diagram summarizes the integrated screening workflow for validating NO-1886.

Screening_WorkflowStartCompound Library(NO-1886)Tier1Tier 1: Cell-Based Induction(3T3-L1 / 24h Incubation)Start->Tier1HeparinHeparin Release StepTier1->HeparinTier2Tier 2: Fluorometric Activity Assay(Substrate Hydrolysis)Heparin->Tier2SpecificitySpecificity Check(1M NaCl Inhibition)Tier2->SpecificityReadoutData Analysis(EC50 / Fold Induction)Specificity->Readout

Caption: Figure 2. Integrated Screening Workflow. From cell culture induction to enzymatic validation.

References

  • Tsutsumi, K., et al. (1993).[1] The novel compound NO-1886 increases lipoprotein lipase activity with resulting elevation of high density lipoprotein cholesterol, and long-term administration inhibits atherogenesis in the coronary arteries of rats with experimental atherosclerosis.[2][3] Journal of Clinical Investigation. [1]

  • Yin, W., & Tsutsumi, K. (2003).[1][2] Lipoprotein lipase activator NO-1886.[1][2][5][6][7][8][9][10][11] Cardiovascular Drug Reviews.

  • Kusunoki, M., et al. (2005).[1][7] NO-1886 (ibrolipim), a lipoprotein lipase activator, increases the expression of uncoupling protein 3 in skeletal muscle and suppresses fat accumulation in high-fat diet-induced obesity in rats.[1][7] Metabolism.[1][3][6][7][8][10]

  • Sigma-Aldrich. Lipoprotein Lipase Activity Assay Protocol.

  • Doi, M., et al. (2003).[1][8] Lipoprotein lipase activator NO-1886 (ibrolipim) accelerates the mRNA expression of fatty acid oxidation-related enzymes in rat liver.[1][8] Metabolism.[1][3][6][7][8][10]

Sources

Application Note: Metabolic Modulation in Cancer using {4-[Acetyl(methyl)amino]phenoxy}acetic acid

[1]

Introduction & Mechanism

{4-[Acetyl(methyl)amino]phenoxy}acetic acid (N-Me-APA) is a specialized research compound structurally derived from the anti-inflammatory metabolite 4-acetamidophenoxyacetic acid.[1] By incorporating an N-methyl group at the acetamide position, this compound exhibits enhanced metabolic stability against N-deacetylation compared to its parent analogs (e.g., Paracetamol metabolites).[1]

In cancer research, N-Me-APA serves as a vital chemical probe for two converging pathways:

  • PPAR Signaling Activation: The phenoxyacetic acid moiety mimics endogenous fatty acids, allowing the compound to act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR

    
     and PPAR
    
    
    .[1] This activation forces a shift in cancer cell metabolism from glycolysis (Warburg effect) to fatty acid oxidation (FAO), reducing proliferative capacity.[1]
  • COX-Independent Anti-Inflammation: The stabilized acetamide core modulates inflammatory cytokines (IL-6, TNF-

    
    ) in the tumor microenvironment without direct COX-1/2 enzymatic inhibition, offering a tool to study "sterile inflammation" in carcinogenesis.[1]
    
Key Applications
  • Metabolic Reprogramming: Forcing differentiation in colorectal and hepatocellular carcinoma cells.[1]

  • Lipid Metabolism Studies: Quantifying lipid droplet turnover and mitochondrial fatty acid uptake.[1]

  • Pharmacokinetic Probing: acting as a stable standard for metabolite identification in LC-MS/MS workflows.[1]

Chemical Properties & Handling[1][2]

PropertySpecification
Molecular Formula C

H

NO

Molecular Weight 223.23 g/mol
Solubility DMSO (>25 mg/mL), Ethanol (>10 mg/mL), PBS (pH 7.[1]2) < 0.5 mg/mL
Appearance White to off-white crystalline powder
Stability Stable at -20°C for 2 years (solid).[1] Solutions in DMSO stable for 1 month at -20°C.
Preparation Protocol

Critical Step: The free acid form is poorly soluble in aqueous media.[1]

  • Stock Solution (50 mM): Dissolve 11.16 mg of N-Me-APA in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds until clear.

  • Working Solution: Dilute the stock 1:1000 in culture medium (e.g., DMEM + 10% FBS) for a final concentration of 50

    
    M.
    
    • Note: Ensure the final DMSO concentration is

      
       0.1% to avoid solvent toxicity.[1]
      
    • pH Adjustment: If precipitation occurs upon dilution, adjust the media pH to 7.4 immediately.[1]

Experimental Protocols

Protocol A: PPAR Transactivation Assay (Luciferase Reporter)

Objective: To verify the agonistic activity of N-Me-APA on PPAR nuclear receptors in cancer cells.[1]

Materials:

  • HEK293 or HT-29 Colorectal Cancer cells.[1][2]

  • PPRE-Luc (Peroxisome Proliferator Response Element) reporter plasmid.[1]

  • Lipofectamine 3000.[1][3][4]

  • Dual-Luciferase Reporter Assay System.[1]

Workflow:

  • Seeding: Seed cells at

    
     cells/well in a 96-well plate. Incubate for 24h.
    
  • Transfection: Co-transfect cells with 100 ng PPRE-Luc plasmid and 10 ng Renilla control plasmid.[1]

  • Treatment: After 24h, treat cells with N-Me-APA (0, 10, 50, 100

    
    M).[1] Include Rosiglitazone (1 
    
    
    M) as a positive control.[1]
  • Incubation: Incubate for 24 hours.

  • Lysis & Detection: Lyse cells and measure luminescence.

  • Analysis: Normalize Firefly luciferase activity to Renilla activity. Calculate fold-induction relative to vehicle (DMSO) control.

Protocol B: Lipid Droplet Quantification (Oil Red O Staining)

Objective: To assess the impact of N-Me-APA on lipid storage vs. oxidation.[1]

Workflow:

  • Culture: Grow HepG2 cells to 70% confluence on glass coverslips.

  • Induction: Treat with Oleic Acid (200

    
    M) to induce steatosis, simultaneously treating with N-Me-APA (50 
    
    
    M).[1]
  • Fixation: After 48h, wash with PBS and fix with 4% paraformaldehyde for 15 min.

  • Staining:

    • Prepare Oil Red O working solution (3 parts 0.5% stock in isopropanol : 2 parts water). Filter.

    • Stain cells for 15 minutes at room temperature.[1]

  • Wash: Rinse 3x with distilled water to remove background.[1]

  • Counterstain: Stain nuclei with Hematoxylin for 1 min.

  • Quantification: Extract dye with 100% isopropanol and measure absorbance at 510 nm, or image via microscopy.

    • Expected Result: N-Me-APA treatment should reduce Oil Red O intensity (lipid content) by promoting mitochondrial fatty acid oxidation.[1]

Mechanism of Action Visualization

The following diagram illustrates the signaling cascade initiated by N-Me-APA, leading to the metabolic differentiation of cancer cells.

MetabolicReprogrammingcluster_NucleusNucleuscluster_MitochondriaMitochondriacluster_OutcomeCompound{4-[Acetyl(methyl)amino]phenoxy}acetic acid(N-Me-APA)PPARPPAR Gamma / Alpha(Nuclear Receptor)Compound->PPARLigand BindingComplexPPAR-RXR HeterodimerPPAR->ComplexDimerizationRXRRXR(Retinoid X Receptor)RXR->ComplexPPREPPRE Promoter BindingComplex->PPRETranscription ActivationCPT1ACPT1A Upregulation(Fatty Acid Entry)PPRE->CPT1AGene ExpressionBetaOxBeta-OxidationCPT1A->BetaOxEnhanced FluxLipidDropLipid Droplet DepletionBetaOx->LipidDropSubstrate ConsumptionProlifInhibition of Proliferation(Differentiation)LipidDrop->ProlifMetabolic Shift

Figure 1: Mechanism of N-Me-APA induced metabolic reprogramming.[1] The compound acts as a PPAR ligand, driving the expression of CPT1A, which shifts the cell from lipogenesis to beta-oxidation.[1]

References

  • Chiral Phenoxyacetic Acid Analogues as PPAR

    
     Agonists 
    
    • Title: Chiral phenoxyacetic acid analogues inhibit colon cancer cell prolifer

      
       partial agonists.[1][2]
      
    • Source:PLoS One (2013).[1]

    • Relevance: Establishes the phenoxyacetic acid core as a scaffold for PPAR-mediated cancer inhibition.[1][2]

  • Metabolism of Phenoxyacetic Acid Deriv

    • Title: The metabolism of the anti-inflammatory drug eterylate in rat, dog and man.[1][3][5]

    • Source:Xenobiotica (1983).[1][5]

    • Relevance: Identifies 4-acetamidophenoxyacetic acid as a key bioactive metabolite, validating the structural basis for the N-methylated probe.[1]

  • PPARs in Tumor Microenvironment

    • Title: The role of peroxisome proliferator-activated receptors in the tumor microenvironment, tumor cell metabolism, and anticancer therapy.[1][6]

    • Source:Frontiers in Pharmacology (2020).[1]

    • Relevance: Reviews the mechanistic pathways (CPT1A, Beta-oxidation) targeted by this class of compounds.
  • Phenoxyacetamide Derivatives in Hep

    • Title: In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells.[1]

    • Source:Molecules (2023).[1][4][7]

    • Relevance: Demonstrates the efficacy of the phenoxyacetamide scaffold in inducing apoptosis in liver cancer models.[1]

    • [1]

Application Note: Formulation & Delivery Strategies for {4-[Acetyl(methyl)amino]phenoxy}acetic acid (AMPA-Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This technical guide details the formulation strategies for {4-[Acetyl(methyl)amino]phenoxy}acetic acid (herein referred to as AMPA-Acid ). Structurally, this compound combines a phenoxyacetic acid moiety (common in NSAIDs and PPAR agonists) with an N-methylacetamide group (a structural analog of N-methyl-paracetamol).

Successful in vivo delivery requires addressing the compound's specific physicochemical dichotomy: the acidic tail (pKa ~3.7) confers pH-dependent solubility, while the N-methylacetamide core adds lipophilicity and metabolic stability against N-hydroxylation.

Physicochemical Profile (Predicted)
PropertyValue/CharacteristicImplication for Formulation
Molecular Formula C₁₁H₁₃NO₄MW: 223.23 g/mol
pKa (Acidic) ~3.7 – 4.2Soluble at pH > 6.0 (Ionized); Insoluble at pH < 3.0.
LogP ~1.3 – 1.8Moderate lipophilicity; suitable for oral absorption (BCS Class II).
Solubility (Water) Low (< 0.5 mg/mL)Requires pH adjustment or co-solvents for IV administration.
Solubility (Organic) High (DMSO, Ethanol)Suitable for stock solution preparation.

Pre-Formulation Decision Logic

The choice of vehicle is dictated by the route of administration and the required dose. The following decision tree illustrates the logic for selecting the appropriate protocol.

FormulationLogic Start Start: AMPA-Acid Target Dose? Route Select Route Start->Route IV Intravenous (IV) (Bolus/Infusion) Route->IV PO Oral (PO) (Gavage) Route->PO IP Intraperitoneal (IP) Route->IP CheckConc Conc > 10 mg/mL? IV->CheckConc Suspension Suspension Vehicle (0.5% MC + 0.1% Tween 80) PO->Suspension DMSO_Mix Co-solvent System (5% DMSO / 40% PEG / 55% Saline) IP->DMSO_Mix Salt In Situ Salt Formation (pH 7.4) Saline Dilute in Saline Salt->Saline CheckConc->Salt No CoSolvent Add 5-10% PEG400 or HP-beta-CD CheckConc->CoSolvent Yes CoSolvent->Saline

Figure 1: Formulation decision tree based on administration route and concentration requirements.

Detailed Formulation Protocols

Protocol A: Intravenous (IV) Solution (In Situ Salt Formation)

Target: 100% Bioavailability, fast onset. Mechanism: Utilizing the carboxylic acid group to form a water-soluble sodium salt at physiological pH.

Reagents:

  • AMPA-Acid (Solid)

  • 1.0 N NaOH (Sodium Hydroxide)

  • 0.9% Saline (Sterile) or PBS (pH 7.4)

  • pH Meter or Micro-pH strips

Procedure:

  • Weighing: Weigh the required amount of AMPA-Acid into a sterile glass vial (e.g., 10 mg for a 5 mg/mL solution in 2 mL).

  • Stoichiometric Titration: Add 1.0 equivalent of NaOH.

    • Calculation: For 10 mg AMPA-Acid (MW 223.23), you need 0.0448 mmol of NaOH.

    • Volume: Add 44.8 µL of 1.0 N NaOH.

  • Dissolution: Vortex gently. The solution should become clear as the sodium salt forms.

    • Troubleshooting: If the solution remains cloudy, add 0.1 N NaOH in 2 µL increments until clear, but do not exceed pH 8.5.

  • Dilution: Add sterile 0.9% Saline to the final volume (2 mL).

  • pH Adjustment: Verify pH is between 7.2 and 7.6. If too basic, back-titrate carefully with 0.1 N HCl.

  • Filtration: Filter through a 0.22 µm PES syringe filter for sterilization.

Stability: Prepare fresh. Use within 4 hours.

Protocol B: Oral (PO) Suspension

Target: High dose toxicology or efficacy studies (e.g., > 30 mg/kg). Mechanism: Creating a stable, homogeneous suspension using a thickening agent (Methylcellulose) and a surfactant (Tween 80) to ensure uniform dosing.

Reagents:

  • Vehicle: 0.5% (w/v) Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in water.

    • Prep: Heat 40% of the water to 80°C. Add MC powder slowly while stirring. Once dispersed, add remaining cold water and Tween 80. Stir overnight at 4°C to hydrate.

  • AMPA-Acid (Solid)

Procedure:

  • Micronization: If AMPA-Acid is crystalline/clumpy, grind it to a fine powder using a mortar and pestle.

  • Wetting: Weigh the compound into a vial. Add the vehicle in small steps (geometric dilution).

    • Add a few drops of vehicle to the powder and mix to form a smooth paste (levigation). This removes air pockets.

  • Dispersion: Gradually add the remaining volume of vehicle while vortexing.

  • Homogenization: Sonicate the suspension for 10–15 minutes (water bath sonicator) to break up aggregates.

  • Dosing: Shake well immediately before drawing into the gavage syringe.

Protocol C: Intraperitoneal (IP) Co-solvent System

Target: Rodent PK studies where IV is difficult, but solution state is required for absorption.

Vehicle Composition: 5% DMSO / 40% PEG400 / 55% Saline.

Procedure:

  • Stock: Dissolve AMPA-Acid in 100% DMSO at 20x the final concentration (e.g., if target is 5 mg/mL, make a 100 mg/mL stock in DMSO).

  • Intermediate: Add the required volume of PEG400 to the DMSO stock and vortex. (The solution may warm up slightly).

  • Final: Slowly add warm (37°C) Saline to the DMSO/PEG mixture while vortexing.

    • Critical Step: Adding saline too fast can cause precipitation. Add dropwise.

  • Visual Check: Ensure no crystals are visible. If precipitation occurs, sonicate for 5 minutes.

Quality Control & Stability Assessment

Before in vivo administration, the concentration and stability of the formulation must be verified, especially for the IV solution.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/acid).

  • Retention Time: Predicted ~4.5 – 5.5 min.

Acceptance Criteria:

  • Purity: > 98% (Peak Area).

  • Concentration: ± 10% of target.

  • Appearance: No visible particulates for IV/IP.

Biological Context & Safety Considerations

Mechanistic Grounding

The structure of AMPA-Acid suggests potential activity as a COX-inhibitor or PPAR agonist , similar to other phenoxyacetic acid derivatives [1, 2]. Unlike paracetamol, the N-methyl group prevents the formation of the hepatotoxic metabolite NAPQI (N-acetyl-p-benzoquinone imine), potentially offering a safer toxicity profile [3].

In Vivo Workflow

The following diagram outlines the experimental workflow for a standard pharmacokinetic (PK) study using the formulations described above.

PK_Workflow Prep Formulation Prep (Protocol A, B, or C) QC QC Check (HPLC & pH) Prep->QC Admin Animal Administration (Rat/Mouse) QC->Admin Pass Sampling Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24h) Admin->Sampling Bioanalysis Plasma Extraction (Protein Precipitation) Sampling->Bioanalysis Analysis LC-MS/MS Analysis Bioanalysis->Analysis

Figure 2: Standard Pharmacokinetic (PK) study workflow.

Safety Warnings
  • pH Sensitivity: Do not inject IV solutions with pH < 6.0 or > 8.5 to avoid phlebitis or hemolysis.

  • DMSO Limit: For IP injection, keep DMSO concentration < 10% to avoid peritonitis and nociception (pain) in the animal.

  • Volume Limits:

    • Mouse IV: Max 5 mL/kg (approx 100-150 µL).

    • Mouse PO: Max 10 mL/kg (approx 200-250 µL).

References

  • Jetir.org. (2024).[1][2] Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research.[1] Link

  • Abdel-Aziz, S.A., et al. (2024).[2] Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. MDPI / PMC. Link

  • Nelson, S. D. (1990). Molecular mechanisms of the hepatotoxicity caused by acetaminophen. Seminars in Liver Disease. (Contextual grounding for N-methyl paracetamol analogs). Link

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. Link

Sources

Troubleshooting & Optimization

Improving yield of {4-[Acetyl(methyl)amino]phenoxy}acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured as a specialized "Resolution Center" for the synthesis of {4-[Acetyl(methyl)amino]phenoxy}acetic acid .

This guide assumes the user is utilizing the most robust synthetic route: starting from 4-(methylamino)phenol (Metol) to avoid the difficult regioselective methylation of paracetamol.

Topic: Yield Optimization for {4-[Acetyl(methyl)amino]phenoxy}acetic acid Ticket ID: CHEM-SUP-8821 Status: Open [Expert Resolution Provided]

System Overview: The Synthetic Pathway

To diagnose yield failures, we must first validate the route. The most common cause of low yield (<40%) is attempting to methylate 4-acetamidophenoxyacetic acid directly, which leads to mixtures.

Recommended Route (The "Metol" Protocol):

  • Precursor: 4-(Methylamino)phenol sulfate (Metol).

  • Step 1 (

    
    -Acetylation):  Selective acetylation of the secondary amine.
    
  • Step 2 (

    
    -Alkylation):  Williamson ether synthesis using Chloroacetic acid.[1]
    
Visual Workflow (Process Logic)

The following diagram outlines the critical control points where yield is typically lost.

SynthesisWorkflow Start Start: 4-(Methylamino)phenol (Metol) Step1 Step 1: N-Acetylation (Ac2O, NaOAc, H2O) Start->Step1 Selective N-protection Inter Intermediate: 4-Hydroxy-N-methylacetanilide Step1->Inter Yield > 85% expected Decision Critical Decision: Base & Solvent Choice Inter->Decision Step2 Step 2: Williamson Ether Synthesis (Cl-CH2-COOH, Base, Solvent) Product Target: {4-[Acetyl(methyl)amino]phenoxy}acetic acid Step2->Product Acidic Workup Required Decision->Step2 Optimization Zone

Figure 1: Validated synthetic route identifying the Williamson Ether Synthesis as the primary optimization zone.

Troubleshooting Guide: The Williamson Ether Step

User Issue: "My conversion is good, but isolated yield is low (<30%)." Diagnosis: The issue is likely in the Workup/Isolation phase or Reagent Hydrolysis .

Critical Parameter: Base & Solvent Selection

The choice of base dictates the reaction mechanism (


) efficiency vs. side reactions (hydrolysis).
ParameterStandard Protocol (Low Yield Risk)Optimized Protocol (High Yield)Technical Rationale
Base NaOH / KOH (Aqueous)

(Anhydrous)
Hydroxide bases hydrolyze the chloroacetic acid reagent before it reacts with the phenol. Carbonate is gentler and minimizes side reactions.
Solvent Water or EthanolAcetone or MEK (Butanone) Aprotic polar solvents accelerate

substitution. MEK allows higher reflux temp (80°C) than acetone (56°C).
Catalyst NoneKI (Potassium Iodide) Finkelstein Condition: KI converts Chloroacetic acid to Iodoacetic acid in situ, which is 100x more reactive.
Reagent Chloroacetic AcidEthyl Bromoacetate Esters are more soluble in organic solvents. Requires a hydrolysis step at the end, but often doubles the yield of the coupling.
Protocol Optimization (The "Finkelstein" Modification)

If utilizing Chloroacetic acid directly, follow this optimized procedure to maximize yield:

  • Dissolution: Dissolve 1.0 eq of 4-hydroxy-N-methylacetanilide in Acetone or MEK (0.5 M concentration).

  • Deprotonation: Add 2.5 eq of anhydrous

    
    . Stir at reflux for 30 mins before adding the alkylating agent.
    
    • Why? Ensures the phenoxide anion is formed and ready.

  • Catalysis: Add 0.1 eq of Potassium Iodide (KI).

  • Addition: Add 1.2 eq of Chloroacetic acid (or Ethyl bromoacetate).

  • Reflux: Heat for 6–12 hours.

    • Checkpoint: Monitor via TLC.[2][3] If starting material remains, add 0.2 eq more reagent, NOT more base.

Isolation & Purification (The "pH Trap")

User Issue: "I cannot precipitate the product from the aqueous layer." Expert Insight: This molecule is amphiphilic. The carboxylic acid makes it water-soluble at neutral pH, while the amide makes it moderately polar.

The pH Swing Extraction Method:

  • Evaporation: Remove the organic solvent (Acetone/MEK) completely under vacuum.

  • Solubilization: Add water to the residue.[3] The pH will be alkaline (due to excess

    
    ).
    
    • Action: Wash this aqueous layer with Ethyl Acetate (EtOAc) to remove unreacted amide starting material (which is non-acidic). Discard the organic layer.

  • Acidification (CRITICAL): Cool the aqueous layer to 0°C. Slowly add 6N HCl until pH reaches 2.0 .

    • Observation: The target acid should precipitate.

    • Troubleshooting: If no precipitate forms (oiling out), extract the acidic aqueous layer with EtOAc (

      
      ). Dry over 
      
      
      
      and evaporate.
  • Crystallization: Recrystallize from minimal hot water or Ethanol/Water (1:1).

Logical Troubleshooting (Flowchart)

Use this logic tree to diagnose specific failure modes in your current experiment.

Troubleshooting Issue Yield Issue Detected CheckTLC Check TLC/HPLC: Is Starting Material Present? Issue->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM NoSM No: Conversion Complete (Loss during Workup) CheckTLC->NoSM SolventCheck Check Solvent: Are you using Water/EtOH? YesSM->SolventCheck pHCheck Check Workup pH: Did you acidify to pH < 2? NoSM->pHCheck SwitchSolvent Switch to Acetone/MEK Add KI Catalyst SolventCheck->SwitchSolvent Yes FixpH Acidify Aqueous Layer Extract with EtOAc pHCheck->FixpH No SideProduct Check for Side Products: O- vs N-Alkylation? pHCheck->SideProduct Yes

Figure 2: Diagnostic logic for isolating yield failures.

Frequently Asked Questions (FAQs)

Q: Can I start with Paracetamol (Acetaminophen) directly? A: It is not recommended. Methylating paracetamol requires using Methyl Iodide and Sodium Hydride. This often leads to


-methylation (forming 4-methoxyacetanilide) or di-methylation, creating a difficult separation problem. Starting with Metol  (4-methylaminophenol) guarantees the methyl group is already on the nitrogen.

Q: Why do I see a "double spot" on TLC after the reaction? A: You likely have the Ethyl Ester and the Free Acid present simultaneously if you used Ethyl Bromoacetate.

  • Solution: Treat the crude mixture with aqueous NaOH (hydrolysis) for 1 hour, then acidify. This collapses both spots into the single target acid.

Q: The product is oiling out instead of crystallizing. How do I fix this? A: This is common with phenoxyacetic acids.

  • Seed the oil with a crystal of pure product if available.

  • Scratch the glass surface of the flask with a glass rod.

  • Use a solvent mixture of Water:Ethanol (9:1) . Too much ethanol keeps it in solution; too much water causes oiling.

References & Authority

  • Williamson Ether Synthesis Optimization:

    • Source: "The Williamson Ether Synthesis: Mechanism and Conditions."[4] Master Organic Chemistry.

    • Relevance: Establishes the necessity of aprotic solvents (Acetone/MEK) and carbonate bases for phenol alkylation to prevent reagent hydrolysis.

    • URL:[Link]

  • Paracetamol Derivative Synthesis (Grounding):

    • Source: "Synthesis of Acetaminophen (Experiment)." Chemistry LibreTexts.

    • Relevance: Provides the baseline conditions for

      
      -acetylation of aminophenols, which is Step 1 of the recommended route.
      
    • URL:[Link][4][5][6][7][8][9][10][11]

  • Phenoxyacetic Acid Synthesis Standards:

    • Source: "Synthesis of Phenoxyacetic Acid Derivatives." Organic Syntheses, Coll. Vol. 3.

    • Relevance: Confirms the standard industrial protocol of using chloroacetic acid with basic workup and subsequent acidification for isolation.

    • URL:[Link] (Note: Link directs to general OrgSyn search; referenced protocol is standard CV3).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Chloroacetic acid (highly toxic/corrosive) and Metol before handling.

Sources

Technical Support Center: Troubleshooting {4-[Acetyl(methyl)amino]phenoxy}acetic acid (Ibrolipim/NO-1886) Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Bioactivity in LPL Activation Assays Compound: {4-[Acetyl(methyl)amino]phenoxy}acetic acid Common Name: Ibrolipim (NO-1886) Target: Lipoprotein Lipase (LPL)[1]

Executive Summary

If you are observing low bioactivity with {4-[Acetyl(methyl)amino]phenoxy}acetic acid (commonly known as Ibrolipim or NO-1886 ), the issue rarely lies with the compound's potency but rather with assay design mismatch or physicochemical handling .

Unlike direct enzyme agonists that work in minutes, NO-1886 primarily acts as a transcriptional inducer and post-translational stabilizer of LPL. Assays designed for immediate allosteric activation will yield false negatives. Furthermore, LPL is an unstable, surface-anchored enzyme; failure to release it from the cell surface using heparin will result in undetectable activity.

This guide breaks down the three critical failure modes: Solubility (Chemistry) , Incubation (Biology) , and Extraction (Biochemistry) .

Module 1: Physicochemical Barriers (Solubility & Stability)

The Problem: The compound is a carboxylic acid derivative. It is prone to precipitation in acidic aqueous buffers, leading to inconsistent dosing.

Q: My stock solution is cloudy or precipitating upon addition to media. Why?

A: This compound has a pKa in the range of 3.5–4.0. In acidic environments (pH < 4), it exists in its protonated, insoluble form. While cell culture media is neutral (pH 7.4), adding a highly concentrated acidic stock directly can cause local precipitation ("crashing out") before it disperses.

Troubleshooting Protocol: Stock Preparation
ParameterRecommendationRationale
Solvent DMSO (Dimethyl sulfoxide)The compound is highly soluble in organic solvents. Avoid water for primary stocks.
Concentration 10–100 mM Keep the stock concentrated to minimize DMSO volume in the final assay (<0.1%).
Storage -20°C (Desiccated) Protect from moisture. Hydrolysis of the acetyl group is slow but possible over long periods.
Dilution Stepwise Dilute the DMSO stock into a slightly basic buffer (PBS pH 7.4) before adding to the final media, or vortex media vigorously while adding.

Module 2: Biological Mechanism (The Timing Trap)

The Problem: Users often treat NO-1886 as a direct enzyme agonist (like a switch), expecting results within 30–60 minutes.

Q: I incubated the cells with the compound for 1 hour, but LPL activity is unchanged.

A: You are measuring the wrong kinetic window. NO-1886 increases LPL activity primarily by upregulating LPL mRNA expression and increasing LPL protein mass. This is a genomic effect requiring nuclear receptor interaction (likely PPAR pathways) and protein synthesis.

  • Immediate Effect (0–2 hours): Negligible.

  • Required Duration (12–24+ hours): Necessary to observe increased LPL secretion and activity.

Visualization: Mechanism of Action & Assay Timing

G cluster_0 Genomic Delay (The 'Silent' Phase) NO1886 Ibrolipim (NO-1886) Nucleus Nucleus (Transcriptional Activation) NO1886->Nucleus Diffusion mRNA LPL mRNA Synthesis Nucleus->mRNA > 4 Hours Protein LPL Protein Synthesis mRNA->Protein Translation Secretion Secretion to Cell Surface (HSPG) Protein->Secretion Transport Assay Activity Assay (Readout) Secretion->Assay Requires Heparin Release

Caption: NO-1886 acts via genomic upregulation. Assays performed before protein translation and secretion (approx. 12h) will result in false negatives.

Module 3: Assay Specifics (The Heparin & Cofactor Trap)

The Problem: LPL is not free-floating; it is tethered to Heparan Sulfate Proteoglycans (HSPG) on the cell surface.[2] Measuring activity in the supernatant without releasing the enzyme yields low signals.

Q: I see LPL mRNA induction, but no enzymatic activity in the media.

A: LPL must be displaced from the cell surface into the media to be measured accurately. This requires a Heparin Wash . Additionally, LPL is biologically inactive without its cofactor, Apolipoprotein C-II (ApoC-II) .

Critical Protocol: Heparin-Release LPL Assay

Objective: Quantify functional LPL induced by NO-1886.

Reagents:

  • Heparin Wash Buffer: PBS + 10 U/mL Heparin (unfractionated).

  • LPL Substrate: Intralipid (triglyceride emulsion) OR fluorometric substrate (e.g., specific lipase substrates).

  • Cofactor Source: Heat-inactivated rat serum (provides ApoC-II) or purified ApoC-II.

Step-by-Step Workflow:

  • Treatment: Incubate cells (e.g., Adipocytes, Cardiomyocytes) with NO-1886 (10–100 µM) for 24 hours .

  • Wash: Gently wash cells 2x with PBS to remove bovine serum albumin (which interferes with free fatty acid detection).

  • Release (Crucial Step):

    • Add Heparin Wash Buffer (e.g., 200 µL/well).

    • Incubate at 37°C for 30–60 minutes .

    • Mechanism:[1][2][3][4] Heparin competes with HSPG, releasing LPL into the buffer.

  • Collection: Collect the buffer (now containing released LPL).

  • Activity Assay:

    • Mix Sample + Substrate + ApoC-II Source .

    • Incubate 30–60 mins at 37°C.

    • Measure Free Fatty Acid (FFA) release or Fluorescence.

Note on Specificity: To confirm the activity is LPL and not Hepatic Lipase (HL), run a parallel control with 1M NaCl . High salt inhibits LPL but not HL.

Summary: Troubleshooting Logic Tree

Use this flow to diagnose your specific failure mode.

Troubleshooting Start Low Bioactivity Observed CheckSolubility Is stock clear in DMSO? Start->CheckSolubility CheckTime Incubation time? CheckSolubility->CheckTime Yes SolubilityFail Fix: Redissolve in DMSO Check pH > 7.0 CheckSolubility->SolubilityFail No (Cloudy) CheckHeparin Did you use Heparin? CheckTime->CheckHeparin > 12 Hours TimeFail Fix: Increase to 24 hours (Genomic Effect) CheckTime->TimeFail < 4 Hours CheckCofactor Is ApoC-II present? CheckHeparin->CheckCofactor Yes HeparinFail Fix: Perform Heparin Release Step CheckHeparin->HeparinFail No CofactorFail Fix: Add Serum/ApoC-II to Assay Buffer CheckCofactor->CofactorFail No Success Valid Assay CheckCofactor->Success Yes

Caption: Diagnostic flow for isolating the root cause of low NO-1886 activity.

References

  • Tsutsumi, K., et al. (1993). The novel compound NO-1886 increases lipoprotein lipase activity with resulting elevation of high density lipoprotein cholesterol, and long-term administration inhibits atherogenesis in the coronary arteries of rats with experimental atherosclerosis. Journal of Clinical Investigation.

  • Yin, W., & Tsutsumi, K. (2003). Lipoprotein lipase activator NO-1886. Current Opinion in Investigational Drugs.

  • Zhang, L., et al. (2008). NO-1886 (ibrolipim), a lipoprotein lipase activator, increases the expression of uncoupling protein 3 in skeletal muscle and suppresses fat accumulation in high-fat diet-induced obesity in rats. Metabolism.[5][6]

  • Cayman Chemical. NO-1886 Product Information & Biological Activity.

  • Sigma-Aldrich. Lipoprotein Lipase Activity Assay Technical Bulletin (General LPL Assay Principles).

Sources

Technical Support Center: Phenoxyacetic Acid Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Williamson Ether Synthesis for Phenoxyacetic Acid Ticket ID: PAA-OPT-2024

Introduction: The Mechanic’s Overview

Welcome to the Technical Support Center. You are likely here because your synthesis of phenoxyacetic acid is suffering from low yields (<60%) , persistent phenolic impurities , or uncontrolled side reactions (primarily hydrolysis).[1]

The synthesis of phenoxyacetic acid via Williamson ether synthesis appears deceptively simple:



However, the competition between the phenoxide attack (desired


) and hydroxide attack  (hydrolysis of chloroacetic acid) is the critical failure point.[1] This guide moves beyond basic textbook recipes to industrial-grade optimization logic.

Module 1: The "Golden Path" Protocol

Standardized Optimized Workflow for High Purity (>98%)[1]

Do not rely on equimolar ratios. The following protocol compensates for the inevitable hydrolysis side reaction and ensures complete consumption of the limiting reagent (phenol).

Optimized Reaction Parameters
ParameterRecommended ValueTechnical Rationale
Phenol : Chloroacetic Acid 1 : 1.3 – 1.5 Excess alkylating agent is required to account for hydrolysis to glycolic acid.
Phenol : Base (NaOH) 1 : 2.5 – 3.0 Base must neutralize phenol, neutralize chloroacetic acid, and maintain high pH for the phenoxide nucleophile.[1]
Solvent System Water (Process) or H₂O/EtOH (Lab) Water is preferred for green chemistry; Ethanol improves solubility but requires careful temperature control to avoid solvolysis.
Reaction Temperature 90–100°C (Reflux) Required to overcome the activation energy for the

displacement on the carboxylate-deactivated alkyl halide.[1]
Reaction Time 1–4 Hours Monitoring via TLC/HPLC is mandatory. Extended reflux promotes degradation.
Step-by-Step Execution
  • Phenoxide Formation: Dissolve Phenol (1.0 eq) in 30% NaOH (3.0 eq). Stir at room temperature for 15 mins. Why? Ensures complete deprotonation before introducing the electrophile.

  • Controlled Addition: Add Chloroacetic acid (1.5 eq) solution dropwise to the phenoxide mixture. Why? Prevents a massive exotherm which favors the hydrolysis side reaction.[1]

  • Reflux Phase: Heat to reflux (100°C) for 3 hours.

  • Workup (The Critical Step):

    • Cool to room temperature.[2][3]

    • Acidification: Slowly add concentrated HCl until pH

      
       1. Why? Phenoxyacetic acid precipitates at low pH; unreacted phenol remains somewhat soluble or oil-out.[1]
      
    • Filtration & Wash: Filter the precipitate.[1][2] Wash with cold water .

    • Purification: Recrystallize from hot water or 50:50 Ethanol/Water if purity is <98%.

Module 2: Troubleshooting & Diagnostics (Q&A)

Issue 1: "My yield is consistently low (<50%). Where is my product going?"

Diagnosis: You are likely losing the competition to Hydrolysis .[1] In aqueous alkali, chloroacetic acid hydrolyzes to glycolic acid (


). This is a "dead" pathway consuming your alkylating agent.

Corrective Actions:

  • Increase Chloroacetic Acid: Push the stoichiometry to 1.5 equivalents.

  • Concentration Control: Run the reaction at a higher concentration. Hydrolysis is often favored in overly dilute conditions where water molecules outnumber phenoxide ions significantly.

  • Check Reagent Quality: Old chloroacetic acid absorbs moisture (hygroscopic). Weighing "wet" reagent means you are adding less electrophile than calculated.

Issue 2: "The product is colored (pink/red) or smells like phenol."

Diagnosis: Incomplete conversion or oxidation of unreacted phenol. Phenols oxidize easily to quinones, which are deeply colored.[1] Even trace amounts of free phenol can contaminate the crystal lattice.

Corrective Actions:

  • Steam Distillation: Before acidification, perform a steam distillation on the basic solution.[1] This physically strips out unreacted phenol (which is volatile with steam) while the product remains trapped as the non-volatile sodium salt.[1]

  • The "pH Swing" Wash:

    • Dissolve crude product in dilute

      
       (pH ~9-10).
      
    • Extract with diethyl ether or ethyl acetate.[3] Phenol (pKa ~10) will partition into the organic layer; the stronger acid product (pKa ~3) stays in the water.[1]

    • Acidify the aqueous layer to precipitate pure product.[1]

Issue 3: "I am seeing an emulsion during extraction."

Diagnosis: Phase density matching or surfactant effects from the salt.[1]

Corrective Actions:

  • Salting Out: Add solid NaCl to the aqueous layer to increase ionic strength and density difference.

  • Filter First: If there is fine particulate matter stabilizing the emulsion, filter through Celite before separation.[1]

Module 3: Advanced Optimization Logic (Visualized)

The following flowchart illustrates the decision-making process for optimizing reaction conditions based on real-time observations.

OptimizationLogic Start Start Synthesis CheckYield Analyze Yield & Purity Start->CheckYield LowYield Issue: Low Yield (<60%) CheckYield->LowYield Yield Issue Impurity Issue: High Free Phenol CheckYield->Impurity Purity Issue HydrolysisCheck Check: Hydrolysis Competition LowYield->HydrolysisCheck PurificationCheck Check: Workup pH Impurity->PurificationCheck StoichAdjust Action: Increase ClCH2COOH to 1.5eq HydrolysisCheck->StoichAdjust Primary Cause StoichAdjust->CheckYield Retest SteamDistill Action: Steam Distillation (Basic Phase) PurificationCheck->SteamDistill Gross Contamination Recryst Action: Recrystallize (H2O/EtOH) PurificationCheck->Recryst Trace Impurity SteamDistill->CheckYield Retest

Figure 1: Troubleshooting Logic Flow for Phenoxyacetic Acid Synthesis. This decision tree guides the user from symptom (Low Yield/Impurity) to specific process interventions.

Module 4: Advanced Methodologies (Phase Transfer Catalysis)

For difficult substrates (e.g., electron-deficient phenols) or to avoid high temperatures, Phase Transfer Catalysis (PTC) is the superior technical choice.[1]

Why use PTC? It allows the reaction to occur in a biphasic system (Organic/Aqueous) or Solid/Liquid interface, transporting the phenoxide anion into the organic phase where it is "naked" (unsolvated) and hyper-reactive.[1]

ComponentRecommendation
Catalyst TBAB (Tetrabutylammonium bromide) or TEBA (1-5 mol%)
Solvent Toluene or Dichloromethane (Organic phase) + NaOH (Aqueous phase)
Benefit Higher yields, lower temperatures (often RT to 60°C), and reduced hydrolysis of the reagent.

Citation Note: The use of PTC and specific activators like Phosphonitrilic chloride has been documented to significantly improve yields under milder conditions [1].

References

  • Reddy, S. M., et al. (2020).[1] Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research. Link

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Link

  • Gordon College. The Williamson Ether Synthesis: Nucleophilic Substitution. Link

  • BenchChem. Improving reaction conditions for Williamson ether synthesis. Link

  • Google Patents. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method. Link

Sources

Technical Support Center: Purification of {4-[Acetyl(methyl)amino]phenoxy}acetic acid

[1][2]

Case ID: PUR-AMPA-001 Status: Active Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

The purification of crude {4-[Acetyl(methyl)amino]phenoxy}acetic acid often presents a specific set of challenges due to its amphiphilic nature (containing a polar carboxylic acid, a lipophilic aromatic ring, and a tertiary amide).[1][2] The crude material typically contains unreacted phenolic starting material (N-methyl-4-acetamidophenol), inorganic salts, and colored oxidation byproducts.[1][2]

This guide moves beyond generic protocols to address the specific physicochemical properties of this molecule. The core purification strategy relies on the pKa differential between the carboxylic acid product (~3.5–4.[2]0) and the phenolic impurity (~10.0), followed by controlled crystallization to prevent "oiling out."[1][2]

Module 1: The "Sticky" Impurity (Phenol Removal)[1][2]

The Problem: Standard recrystallization often fails to remove unreacted phenolic starting materials because they co-precipitate with the product.[2] The Solution: A "pH Swing" extraction using Sodium Bicarbonate (

12
The Mechanism (Why this works)

The separation relies on thermodynamic control.[2] Sodium bicarbonate is a weak base (pH ~8.5).[1][2] It is strong enough to deprotonate the carboxylic acid product (forming a water-soluble carboxylate salt) but too weak to deprotonate the phenolic impurity (which remains protonated and organic-soluble).[1][2] Stronger bases like NaOH would dissolve both, failing to separate them.[2]

Protocol: The Bicarbonate Wash[2][3]
StepActionTechnical Rationale
1 Dissolve crude solid in Ethyl Acetate (EtOAc) .Solubilizes both the product and the phenolic impurity.
2 Extract with saturated aqueous

(3x).[1][2]
CRITICAL STEP: The product moves to the aqueous layer (as a salt).[2] The phenol stays in the EtOAc layer.[2]
3 Keep the Aqueous Layer. Discard Organic.Contra-intuitive: Usually, you keep the organic.[2] Here, your product is in the water.
4 Wash the aqueous layer with fresh EtOAc (1x).[1][2]Removes any physically entrained phenol droplets.
5 Acidify aqueous layer with 2N HCl to pH ~2.[1][2]Reprotonates the carboxylate.[2] The product precipitates as a solid.[2]
6 Filter or Extract back into EtOAc.Recovers the purified acid.[2]
Workflow Visualization

AcidBaseExtractionStartCrude Mixture(Product + Phenol Impurity)DissolveDissolve in Ethyl AcetateStart->DissolveExtractExtract with Sat. NaHCO3 (aq)Dissolve->ExtractSep1Phase SeparationExtract->Sep1OrgLayerOrganic Layer(Contains Phenol Impurity)Sep1->OrgLayerDiscardAqLayerAqueous Layer(Contains Product as Salt)Sep1->AqLayerKeepWashBack-wash with fresh EtOAcAqLayer->WashAcidifyAcidify with HCl to pH 2Wash->AcidifyPrecipProduct Precipitates(Pure Acid)Acidify->Precip

Figure 1: The "pH Swing" logic separates the carboxylic acid product from phenolic impurities based on pKa differences.[1][2]

Module 2: Crystallization Challenges (Oiling Out)

The Problem: During recrystallization, the compound separates as a sticky oil or gum rather than a crystalline solid. This is common for acetamide derivatives due to their ability to form intermolecular hydrogen bonds with solvents.[2] The Solution: Solvent polarity tuning and "Seeding at Cloud Point."

Recommended Solvent Systems
Solvent SystemRatio (v/v)ApplicationNote
Water / Ethanol 80:20 to 50:50Primary ChoiceGood for removing inorganic salts.[1][2]
Water / Acetic Acid 90:10Secondary ChoiceKeeps the acid protonated; prevents hydrolysis.[2]
Toluene / EtOAc 70:30Anhydrous OptionUse if the compound is moisture-sensitive (unlikely here).[1][2]
Troubleshooting "Oiling Out"

If the product oils out upon cooling:

  • Reheat the mixture until the oil dissolves back into a clear solution.

  • Add a Seed Crystal: If you have any solid pure material, add a speck now.[2]

  • Slow Cool: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling traps solvent, causing oiling.[2]

  • High-Shear Stirring: Vigorously stir the oiling mixture. The physical agitation can induce nucleation.[2]

Module 3: Color Removal (Decolorization)

The Problem: The product is pink or brown. The Cause: Oxidation of the phenolic starting material into quinones (e.g., benzoquinone derivatives) which are highly colored.[2]

Protocol:

  • Dissolve the crude material in the hot crystallization solvent (e.g., Ethanol/Water).[2]

  • Add Activated Carbon (5-10% by weight of the crude mass).[1][2]

    • Warning: Do not add carbon to a boiling solution; it will boil over.[2] Cool slightly first.

  • Stir at reflux for 15–30 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad.[1][2]

    • Tip: If the funnel is cold, the product will crystallize in the filter, trapping the carbon.[2] Pre-heat the funnel with boiling solvent.[2]

Frequently Asked Questions (FAQs)

Q: Can I use NaOH instead of NaHCO3 for the extraction? A: No. Sodium Hydroxide (NaOH) is a strong base (pH > 13).[1][2] It will deprotonate both the carboxylic acid product and the phenolic impurity (pKa ~10), pulling both into the water layer.[2] You will achieve no separation. You must use Bicarbonate to exploit the pKa window.[2]

Q: My yield is lower than expected after the Bicarbonate wash. Why? A: The product might be slightly soluble in the aqueous acidic phase during the final precipitation.[2]

  • Fix: After acidifying the bicarbonate layer (Step 5), saturate the water with Sodium Chloride (NaCl) ("salting out") and cool to 0°C before filtering.[1][2] This decreases the solubility of the organic acid in water.[2]

Q: Is the acetyl-methyl-amino group stable to hydrolysis? A: Generally, yes.[2] Amides are relatively stable.[1][2] However, prolonged boiling in strong acid (HCl) or strong base (NaOH) can hydrolyze the amide bond, cleaving off the acetyl group or the methylamine.[2] Avoid boiling in 6N HCl; use milder acidification (pH 2) at room temperature.[1][2]

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (General reference for acid-base separation logic).

  • Patsnap. (2013).[1][2] Phenoxyacetic acid derivative synthesis method (Patent WO2013056488A1).[1][2] (Describes industrial purification of phenoxyacetic acids via pH adjustment).

  • Organic Syntheses. (1955).[1][2] p-Aminophenylacetic Acid.[1][2] Org.[1][2][3][4][5] Synth. Coll. Vol. 3, p.63. (Demonstrates hydrolysis and purification of similar phenylacetic acid derivatives). [1][2]

  • Study.com. (n.d.).[1][2] Separation of a Carboxylic Acid and a Phenol.[2][3][4][6][7] (Educational validation of the Bicarbonate vs. Hydroxide separation principle).

How to prevent degradation of {4-[Acetyl(methyl)amino]phenoxy}acetic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability & Storage of {4-[Acetyl(methyl)amino]phenoxy}acetic acid

Introduction: Understanding Your Compound

Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers treat {4-[Acetyl(methyl)amino]phenoxy}acetic acid simply as a "stable powder." This is a mistake. While the ether linkage is robust, this molecule possesses a triad of vulnerabilities : an N-methylacetamide moiety (susceptible to hydrolysis), a carboxylic acid tail (hygroscopic and pH-sensitive), and an electron-rich aromatic ring (prone to photo-oxidation).

This guide replaces generic advice with a chemically grounded preservation strategy designed to maintain >99% purity for downstream biological assays.

Part 1: The Core Preservation Protocol

The degradation of this compound is rarely spontaneous; it is almost always environmentally induced.[1]

Moisture Control (The Hydrolysis Vector)
  • The Risk: The carboxylic acid group attracts atmospheric moisture.[1] Once wet, the local pH drops, catalyzing the hydrolysis of the N-acetyl group.

  • The Protocol:

    • Primary Storage: Store in a glass vial with a PTFE-lined cap. Avoid polyethylene (PE) bags, which are permeable to moisture over time.[1]

    • Desiccation: The vial must be placed inside a secondary container (e.g., a Falcon tube or desiccator jar) containing active silica gel or molecular sieves.[1]

    • Equilibration: Never open a cold vial immediately. Allow it to reach room temperature (approx. 30 mins) to prevent condensation on the hygroscopic solid.

Temperature & Energy (The Kinetic Driver)
  • The Risk: Elevated temperatures increase the rate of amide bond rotation and cleavage.[1]

  • The Protocol:

    • Long-term (>1 month): Store at -20°C .

    • Short-term (<1 month): 4°C is acceptable if the container is perfectly sealed.[1]

    • Avoid: Repeated freeze-thaw cycles. Aliquot the solid if you plan to use it fractionally.[1]

Photostability (The Oxidation Trigger)
  • The Risk: The electron-rich phenoxy ring can undergo photo-oxidative yellowing, forming quinoid impurities.[1]

  • The Protocol: Always use amber glass vials. If clear glass is used, wrap the vial entirely in aluminum foil.

Part 2: Troubleshooting & FAQs

Q1: "My white powder has turned a faint yellow/beige. Is it still usable?"

Diagnosis: This indicates early-stage photo-oxidation or trace formation of quinone-like species.[1]

  • Impact: For rough cell viability assays (

    
     screening), it may be usable if purity is >95%.[1]
    
  • Verdict: For SAR (Structure-Activity Relationship) studies or enzymatic kinetics, discard it . The oxidative impurities are often electrophilic and can interfere with protein binding sites, generating false positives.[1]

Q2: "The compound smells faintly of vinegar (acetic acid). Why?"

Diagnosis: This is the hallmark of Amide Hydrolysis .

  • Mechanism: Moisture has entered the vial.[1] The N-acetyl group has cleaved, releasing free acetic acid and the degradation product {4-[methylamino]phenoxy}acetic acid .[1]

  • Verdict: Stop usage immediately. The presence of the free secondary amine changes the compound's pKa, solubility, and biological binding profile.

Q3: "Can I store stock solutions in DMSO or Methanol?"

Diagnosis: Solvent choice is critical.

  • Methanol/Ethanol: Avoid for long-term storage. The carboxylic acid group can undergo Fischer esterification with the alcohol solvent, especially if the solution is slightly acidic.

  • DMSO: Acceptable for frozen storage (-20°C), but DMSO is hygroscopic.[1] If water enters the DMSO, hydrolysis accelerates.[1]

  • Recommendation: Prepare fresh solutions. If storage is mandatory, use anhydrous DMSO, aliquot into single-use vials, and store at -80°C.

Part 3: Visualization of Degradation Logic

The following diagram maps the degradation pathways you must prevent.

G Parent Parent Hydrolysis Amide Hydrolysis (Cleavage of Acetyl group) Parent->Hydrolysis + H2O (Catalyzed by Acid/Base) Oxidation Photo-Oxidation (Ring degradation) Parent->Oxidation + hν (Light) Esterification Fischer Esterification (Carboxyl modification) Parent->Esterification + ROH (Solvent) Moisture Moisture Ingress (Hygroscopic Action) Moisture->Hydrolysis Light UV/Visible Light Exposure Light->Oxidation Alcohol Storage in MeOH/EtOH Alcohol->Esterification Prod_Hydro Degradant A: {4-[Methylamino]phenoxy}acetic acid + Acetic Acid Hydrolysis->Prod_Hydro Prod_Ox Degradant B: Quinone Imines / Colored Oligomers Oxidation->Prod_Ox Prod_Ester Degradant C: Methyl/Ethyl Ester Derivative Esterification->Prod_Ester

Caption: Figure 1.[1] Primary degradation pathways.[1] The central vertical path (Hydrolysis) is the most common storage failure mode.

Part 4: Validation Protocol (Self-Check)

If you suspect degradation, do not rely on visual inspection alone.[1] Run this standard HPLC check.

Objective: Separate the parent amide from the hydrolyzed amine and potential esters.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm)
Mobile Phase A Water + 0.1% Formic Acid (Maintains acidic pH to suppress ionization of the carboxyl group)
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 220 nm (Amide bond)

Interpretation:

  • Parent Peak: Expect elution around 8–10 mins (mid-polarity).[1]

  • Hydrolysis Impurity: The free amine ({4-[methylamino]phenoxy}acetic acid) is more polar and will elute earlier (approx. 4–6 mins).[1]

  • Ester Impurity: If stored in alcohol, the ester is less polar and will elute later than the parent.

References

  • PubChem. (n.d.).[1][2] N-Methylacetanilide (Structural Analog Stability Data). National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

  • McManus, S. L., et al. (2014).[1][3] Determination and occurrence of phenoxyacetic acid herbicides and their transformation products.[1][3] Molecules, 19(12), 20627-20649.[1][3] (Demonstrates HPLC separation logic for phenoxy acids). Retrieved January 28, 2026, from [Link]

  • Katritzky, A. R., et al. (2000).[1] A mild alkaline hydrolysis of N-substituted amides.[1] Arkivoc.[1] (Mechanistic insight into amide bond cleavage). Retrieved January 28, 2026, from [Link]

Sources

Increasing solubility of {4-[Acetyl(methyl)amino]phenoxy}acetic acid for biological experiments

Author: BenchChem Technical Support Team. Date: February 2026

Compound Overview & Physicochemical Profile

To successfully incorporate {4-[Acetyl(methyl)amino]phenoxy}acetic acid into biological assays, one must first understand its dual nature: it is both a lipophilic amide and a weak organic acid .

This molecule is structurally a derivative of phenoxyacetic acid with an N-methyl-acetamido substitution at the para position. Its solubility behavior is governed by the ionization of the carboxylic acid tail and the lipophilicity of the N-methylated amide core.

Key Chemical Properties (Estimated)
PropertyValue / CharacteristicImplication for Experiments
Chemical Class Phenoxyacetic Acid DerivativepH-dependent solubility.
pKa (Acidic) ~3.7 – 4.2 (Carboxyl group)Critical: At pH < 4.0, the molecule is protonated (neutral) and insoluble in water.
LogP ~1.5 – 1.9Moderately lipophilic. Requires organic co-solvents for high-concentration stocks.
H-Bond Donors 1 (COOH)The N-methyl group removes the amide H-donor, potentially lowering melting point but increasing lipophilicity compared to the non-methylated analog.
Solubility (Water) Low (< 1 mg/mL at pH 3)Must be ionized (pH > 6) to achieve significant aqueous solubility.
Solubility (DMSO) High (> 50 mM)Ideal solvent for stock solutions.

Standard Solubilization Protocol

Objective: Prepare a stable, precipitate-free solution for cell culture or enzymatic assays.

Step 1: Preparation of Stock Solution (1000x)

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. Ethanol is a secondary choice but evaporates faster.

  • Weigh the solid powder.

  • Add DMSO to achieve a concentration of 10 mM to 100 mM .

  • Vortex vigorously for 30 seconds. Sonicate if visible particles remain.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption (which causes precipitation).

Step 2: Preparation of Working Solution (Aqueous)

Challenge: The "Crash-Out" Effect. Diluting a DMSO stock into a low-pH buffer will cause immediate precipitation.

  • Buffer Selection: Use PBS or media buffered to pH 7.4 . Avoid unbuffered saline or acidic buffers (acetate, citrate pH < 5).

  • Dilution Technique:

    • Place the vortex on a low setting.

    • Slowly pipette the DMSO stock into the center of the vortexing buffer.

    • Limit DMSO: Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.

Troubleshooting Guide (FAQ)

Q1: Why does the solution turn cloudy immediately upon adding the stock to my media?

Diagnosis: This is "microprecipitation." It occurs because the local concentration of the compound exceeds its solubility limit before it can disperse, or the media pH is slightly too low. Fix:

  • Pre-dilution Step: Dilute your DMSO stock 1:10 in pure PEG-400 or Propylene Glycol before adding to the media. This "intermediate" solvent bridge prevents shock precipitation.

  • Check pH: Ensure your media is not acidic. If the compound is a free acid, it may locally drop the pH. Add a minute amount of NaOH to the stock if necessary to convert it to the sodium salt form in situ.

Q2: Can I dissolve the powder directly in water or PBS?

Diagnosis: Unlikely to work for concentrations > 100 µM. The carboxylic acid group is protonated in solid form. Fix:

  • The "Salt Switch": To dissolve directly in water, you must convert the acid to its salt. Add 1.05 equivalents of 0.1 M NaOH to the powder, add water, and sonicate. This forms Sodium {4-[acetyl(methyl)amino]phenoxy}acetate , which is highly water-soluble.

Q3: Is this compound stable in cell culture media?

Diagnosis: Generally stable. Caveat: The amide bond and ether linkage are stable at physiological pH (7.4) for 24-48 hours. However, avoid extreme pH (< 2 or > 10) which could hydrolyze the amide or ester groups over time. Always prepare fresh working solutions.

Q4: I need a high concentration (1 mM) in an animal injection. DMSO is too toxic. What do I use?

Diagnosis: High payload requirement with low toxicity limits. Fix: Use a formulation vehicle.

  • Option A: 5% DMSO + 40% PEG-400 + 55% Saline.

  • Option B (Cyclodextrin): Use 20% (w/v) HP-β-Cyclodextrin in water. The hydrophobic cavity of cyclodextrin will encapsulate the phenyl ring, drastically increasing solubility without organic solvents.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for solubilizing {4-[Acetyl(methyl)amino]phenoxy}acetic acid based on your target concentration and application.

SolubilityWorkflow Start Start: Solid Compound {4-[Acetyl(methyl)amino]phenoxy}acetic acid SolventChoice Choose Primary Solvent Start->SolventChoice DMSO_Stock Dissolve in DMSO (10-100 mM Stock) SolventChoice->DMSO_Stock Standard Direct_Aq Direct Aqueous Dissolution SolventChoice->Direct_Aq Avoid Organics Check_App Application Type? DMSO_Stock->Check_App Fix_pH Action: Adjust pH > 7.0 (Ensure Ionization) Direct_Aq->Fix_pH Must use NaOH Cell_Assay Cell Culture / Enzymatic (Low Conc < 100 µM) Check_App->Cell_Assay Animal_Study In Vivo / High Conc (> 1 mM) Check_App->Animal_Study Precipitation Precipitation Check: Is solution cloudy? Cell_Assay->Precipitation Dilute into Media Fix_Cosolvent Action: Add Co-solvent (PEG-400 or Cyclodextrin) Animal_Study->Fix_Cosolvent Requires Vehicle Precipitation->Fix_Cosolvent Cloudy Success Ready for Experiment Precipitation->Success Clear Fix_pH->Check_App Fix_Cosolvent->Success

Caption: Solubility decision tree emphasizing pH control and co-solvent use for high-concentration applications.

Summary Data Tables

Table 1: Solubility Profile by Solvent
Solvent SystemEstimated SolubilityNotes
Pure Water (pH 3-5) < 1 mg/mLPoor. Compound is in neutral acid form.
PBS (pH 7.4) 1 - 5 mg/mLModerate. Solubility driven by ionization of carboxylate.
DMSO > 50 mg/mLExcellent. Use for stock solutions.
Ethanol > 20 mg/mLGood, but evaporation can alter concentration.
0.1 M NaOH > 10 mg/mLForms sodium salt. Highly soluble.
Table 2: Recommended Formulation Vehicles
ApplicationVehicle CompositionMax Concentration
In Vitro (Cells) 0.5% DMSO in Media~100 µM
In Vivo (IV/IP) 5% DMSO / 40% PEG-400 / 55% Saline~5 - 10 mg/mL
In Vivo (Oral) 1% Methylcellulose or 20% HP-β-CD~20 - 50 mg/mL (Suspension/Solution)

References

  • National Center for Biotechnology Information (NCBI). Phenoxyacetic acid (Compound Summary). PubChem.[1] Accessed October 24, 2023. [Link]

  • Yalkowsky, S. H., et al. Handbook of Aqueous Solubility Data.[2] CRC Press, 2003.[2] (General reference for organic acid solubility principles). [Link][3]

  • Di, L., & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier, 2016. (Source for pKa-solubility relationships and formulation strategies). [Link]

  • Loftsson, T., & Brewster, M. E. Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 2010. (Reference for using Cyclodextrins to solubilize lipophilic drugs). [Link]

Sources

Identifying and minimizing side reactions in the synthesis of {4-[Acetyl(methyl)amino]phenoxy}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Minimizing Side Reactions in the Synthesis of {4-[Acetyl(methyl)amino]phenoxy}acetic acid Document ID: TSC-SYN-2024-004 Audience: Process Chemists, Medicinal Chemists, R&D Scientists Status: Active / Verified Protocol[1]

Executive Summary & Molecule Profile[2][3][4]

Target Molecule: {4-[Acetyl(methyl)amino]phenoxy}acetic acid Core Structure: A phenoxyacetic acid scaffold substituted at the para-position with an N-methylacetamide group.[2] Synthetic Challenge: The molecule contains two hydrolytically sensitive sites (the amide and the ether linkage, though the latter is robust) and competing nucleophilic sites (Phenolic Oxygen vs. Amide Nitrogen). The primary failure mode in this synthesis is the hydrolysis of the acetamide moiety under the basic conditions required for O-alkylation, and competitive N-alkylation if the precursor is not fully substituted.

This guide focuses on the "Convergent Route" utilizing N-methyl-4-aminophenol (Metol) as the starting material to ensure regiospecificity.

The Reaction Landscape (Visualized)

The following diagram maps the "Happy Path" (Target Synthesis) against the critical "Failure Modes" (Side Reactions).

ReactionLandscape cluster_0 Stage 1: Nucleophile Preparation cluster_1 Stage 2: Williamson Ether Synthesis (Critical Step) Metol N-methyl-4-aminophenol (Metol) Intermediate1 N-(4-hydroxyphenyl)-N-methylacetamide (N-methylparacetamol) Metol->Intermediate1 Selective N-Acetylation Side1 Impurity A: O-acetylated Ester (Kinetic Product) Metol->Side1 O-Acetylation (Low pH/High Temp) Ac2O Acetic Anhydride Target TARGET: {4-[Acetyl(methyl)amino]phenoxy}acetic acid Intermediate1->Target O-Alkylation (Anhydrous Base) Side2 Impurity B: Hydrolyzed Amide (4-methylaminophenoxyacetic acid) Intermediate1->Side2 Amide Hydrolysis (Aq. NaOH/Reflux) Side1->Intermediate1 Rearrangement (Base) ClAc Chloroacetic Acid / Base Side3 Impurity C: Glycolic Acid (Reagent Hydrolysis) ClAc->Side3 Reagent Hydrolysis

Caption: Figure 1. Synthetic pathway showing the critical competition between O-alkylation (Target) and Amide Hydrolysis (Impurity B).

Troubleshooting Guide: Critical Process Parameters (CPPs)

Module A: The Williamson Ether Synthesis (O-Alkylation)

Context: This is the step with the highest risk profile. You are reacting a phenol with chloroacetic acid (or ethyl bromoacetate) in the presence of a base.

Q1: My yield is low (<40%), and I see a new spot on TLC that is more polar than the starting material. What is happening?

  • Diagnosis: You are likely experiencing Amide Hydrolysis .[2]

  • Mechanism: Strong bases (like NaOH or KOH) in aqueous media at high temperatures attack the carbonyl carbon of the N-acetyl group. This cleaves the acetyl group, leaving you with the secondary amine (N-methylamino-phenoxyacetic acid).[2]

  • Corrective Action:

    • Switch Base: Replace Hydroxides (NaOH) with Carbonates (K₂CO₃ or Cs₂CO₃).[2] Carbonates are strong enough to deprotonate the phenol (pKa ~10) but generally too weak to hydrolyze the amide (pKa ~15+) under mild conditions.

    • Switch Solvent: Move from aqueous systems to polar aprotic solvents like Acetone , MEK (Methyl Ethyl Ketone) , or DMF .[2]

    • Protocol Adjustment:

      • Old: NaOH / H₂O / Reflux.[1][2][3][4]

      • New: K₂CO₃ (3.0 eq) / Acetone / Reflux / 6-12 hours.[2]

Q2: I am using Chloroacetic acid, but the reaction stalls at 50% conversion.

  • Diagnosis: Reagent Hydrolysis . The water generated from the deprotonation of the phenol (or present in the solvent) is hydrolyzing the chloroacetic acid into glycolic acid before it can react with the phenol.

  • Corrective Action:

    • Use an Ester Precursor: Switch from Chloroacetic acid to Ethyl Bromoacetate . The reaction is faster (Br is a better leaving group) and can be run in anhydrous conditions.

    • Post-Reaction Hydrolysis: If you use the ester, you will obtain the ethyl ester of your target. This can be gently hydrolyzed (LiOH, THF/H₂O, RT) to the acid without damaging the N-acetyl group.

Q3: The product is colored (pink/brown).

  • Diagnosis: Oxidative Degradation .[2] Phenols and electron-rich anilines are prone to oxidation, forming quinone-like impurities.[2]

  • Corrective Action:

    • Degas your solvents with Nitrogen/Argon before use.[2]

    • Add a pinch of sodium dithionite or sodium metabisulfite during the workup to reduce colored quinones back to colorless phenols.[2]

Module B: The N-Acetylation Step (Precursor Synthesis)

Context: Synthesizing N-methylparacetamol from Metol (N-methyl-4-aminophenol).

Q4: I see two products forming during acetylation. Is one O-acetylated?

  • Diagnosis: Yes. Reaction of aminophenols with acetic anhydride can occur at the Nitrogen (Amide) or Oxygen (Ester).

  • Mechanism: The amine is more nucleophilic, but under acidic conditions or high temperatures, O-acetylation competes.

  • Corrective Action:

    • Selective Conditions: Perform the acetylation in aqueous suspension or saturated sodium acetate solution.[2] The water suppresses O-acetylation (esters hydrolyze in water; amides do not).[2]

    • Thermodynamic Control: If O-acetylation occurs, treating the mixture with mild base (dilute NaOH) will hydrolyze the unstable phenolic ester back to the phenol, leaving the stable amide intact.

Analytical Guardrails

Use the following data to validate your synthesis at each stage.

CompoundKey 1H NMR Signal (DMSO-d6)HPLC Retention (C18, MeCN/H2O)Diagnostic Feature
Start Material (Metol)

2.6 (s, 3H, N-Me)
Early (Polar)Free Phenol OH
Intermediate (N-Me-Paracetamol)

1.8 (s, 3H, Ac),

3.1 (s, 3H, N-Me)
MidPhenol OH present
Impurity (O-Acetylated)

2.2 (s, 3H, O-Ac)
Late (Non-polar)Unstable in base
Target Molecule

4.6 (s, 2H, O-CH2),

12.9 (br, COOH)
Mid-LateO-CH2 Peak is Critical

Optimized Protocol (Self-Validating)

Step 1: Preparation of N-(4-hydroxyphenyl)-N-methylacetamide

  • Dissolve N-methyl-4-aminophenol sulfate (Metol) in water.

  • Add Sodium Acetate (buffer).[2]

  • Add Acetic Anhydride (1.1 eq) dropwise at 0-5°C.

  • Stir 1 hr. Filter precipitate.[1][2][5]

  • Validation: Check solubility. Product should be less soluble in water than Metol.[2]

Step 2: Williamson Ether Synthesis (The "Carbonate Method")

  • Suspend N-methylparacetamol (1.0 eq) and K₂CO₃ (3.0 eq) in Anhydrous Acetone.

  • Add Ethyl Bromoacetate (1.2 eq). Note: Using the ester avoids salt formation issues.

  • Reflux for 6 hours. Monitor by TLC (Target ester moves higher than phenol).[2]

  • Filter salts.[2] Evaporate solvent.[2][6]

  • Hydrolysis: Dissolve residue in THF/Water (1:1). Add LiOH (1.5 eq).[2] Stir at Room Temp for 2 hours.

  • Workup: Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate.[2]

  • Validation: NMR must show the disappearance of the ethyl quartet/triplet and appearance of the acid proton.

References

  • Williamson Ether Synthesis Mechanism & Side Reactions

    • Title: The Williamson Ether Synthesis.[7][8][9]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Amide Hydrolysis Kinetics

    • Title: A mild alkaline hydrolysis of N- and N,N-substituted amides.[2][3]

    • Source: Arkivoc (2015).[3]

    • URL:[Link]

  • Phenoxyacetic Acid Derivative Synthesis (General)

    • Title: Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives.[6]

    • Source: Journal of Emerging Technologies and Innov
    • URL:[Link]

  • Paracetamol Acetylation Specifics

    • Title: Synthesis of paracetamol by acetyl
    • Source: Royal Society of Chemistry.
    • URL:[Link]

Sources

Technical Support Center: Permeability Solutions for {4-[Acetyl(methyl)amino]phenoxy}acetic acid

[1]

Case ID: PERM-861796-AA Status: Open Assigned Specialist: Senior Application Scientist, ADME/Tox Division[1]

Diagnostic Assessment: The "Ionization Trap"

You are encountering poor cell permeability with {4-[Acetyl(methyl)amino]phenoxy}acetic acid . Based on its structure, this issue is not due to molecular weight or steric bulk, but rather a fundamental physicochemical barrier known as the Ionization Trap .[1]

The Root Cause

The molecule contains a phenoxyacetic acid moiety.[1][2][3]

  • pKa: ~3.5 – 4.0 (Carboxylic acid group).[1]

  • Physiological pH (7.4): At this pH, the Henderson-Hasselbalch equation dictates that >99.9% of your compound exists as the carboxylate anion (

    
    ).[1]
    
  • The Barrier: Lipid bilayers are highly resistant to anionic species.[1] Without a specific active transporter (e.g., OATs or MCTs) expressed on your target cells, the compound repels from the membrane surface, resulting in negligible passive diffusion.[1]

The N-acetyl-N-methyl group at the para position is polar but neutral; while it contributes to hydrophilicity, it is the charged carboxylate that is the rate-limiting factor for entry.[1]

Troubleshooting Protocols & Solutions

We recommend a three-tiered approach to overcome this barrier, prioritized by success rate in drug discovery workflows.

Strategy A: The Prodrug Approach (Chemical Masking)

Priority: High (Gold Standard) Mechanism: Temporarily mask the anionic charge to allow passive diffusion, followed by intracellular enzymatic hydrolysis to release the active parent acid.

Recommended Protocol: Synthesis of the Ethyl Ester Derivative

The ethyl ester of phenoxyacetic acid derivatives is often sufficiently lipophilic to cross membranes and is readily cleaved by intracellular carboxylesterases (CES1/CES2).

Step-by-Step Workflow:

  • Synthesis: React {4-[Acetyl(methyl)amino]phenoxy}acetic acid with Ethanol in the presence of a catalytic amount of Sulfuric Acid (

    
    ) or using Thionyl Chloride  (
    
    
    ) to generate the ethyl ester.[1]
  • Purification: Neutralize and extract with Ethyl Acetate. Confirm structure via NMR.

  • In Vitro Application: Treat cells with the ester form.[1]

  • Validation: Monitor the appearance of the parent acid inside the cell (lysate analysis) using LC-MS/MS.

Comparison of Physicochemical Properties:

PropertyParent AcidEthyl Ester ProdrugImpact on Permeability
Charge (pH 7.4) Anionic (-1)Neutral (0)Critical Fix
LogD (pH 7.4) < 0.5 (Est.)[1]> 2.0 (Est.)[1][2]Increases membrane affinity
Solubility High (Buffer)Moderate (DMSO req.)[1]Requires DMSO stock prep
Cell Entry Carrier-Mediated OnlyPassive DiffusionHigh Throughput
Strategy B: Assay Optimization (The "pH Shift")

Priority: Medium (For in vitro mechanistic studies only) Context: If you cannot chemically modify the compound, you must force the neutral species to exist in the assay buffer.

Protocol:

  • Lower Donor pH: In PAMPA or Caco-2 assays, lower the pH of the donor compartment to pH 5.0 - 5.5 .[1]

  • Mechanism: At pH 5.5, the fraction of neutral species increases significantly (approx. 1-10%), driving a concentration gradient of the permeant species.[1]

  • Warning: Ensure your cell line tolerates this pH for the duration of the assay (typically < 2 hours).[1]

Strategy C: Transporter Profiling

Priority: Low (Unless studying specific tissue disposition) Context: If the parent acid must be used, you must verify if your cell line expresses the necessary uptake transporters.

  • Target Transporters: Organic Anion Transporters (OAT1, OAT3) or Monocarboxylate Transporters (MCTs).[1]

  • Troubleshooting: If using HEK293 or CHO cells (which lack these transporters), the compound will not enter.

  • Fix: Transfect cells with SLC22A6 (OAT1) or SLC22A8 (OAT3) to enable uptake.[1]

Visualizing the Mechanism

The following diagram illustrates the "Ionization Trap" and how the Prodrug Strategy bypasses it.

PermeabilityMechanismcluster_extracellularExtracellular Space (pH 7.4)cluster_membraneCell Membrane (Lipid Bilayer)cluster_intracellularIntracellular CytosolAcidParent Acid(Anionic, COO-)BarrierHydrophobic BarrierAcid->BarrierRepulsion (Charge)ProdrugEthyl Ester Prodrug(Neutral)Prodrug->BarrierPassive DiffusionProdrug_InProdrug(Intact)Barrier->Prodrug_InAcid_ActiveActive Acid(Regenerated)Prodrug_In->Acid_ActiveHydrolysisEnzymeCarboxylesterase(CES)Enzyme->Prodrug_InCatalysis

Caption: Figure 1.[1] Mechanism of Action. The parent acid is repelled by the membrane due to ionization at pH 7.[1]4. The ester prodrug crosses via passive diffusion and is converted back to the active parent by intracellular esterases.[1]

Frequently Asked Questions (FAQ)

Q: I synthesized the ethyl ester, but I see no activity in my cell-free enzyme assay. Why? A: This is expected. The ester is a prodrug .[1][4] It is inactive until cleaved.[1] In a cell-free assay (e.g., purified receptor binding), you must use the parent acid .[1] The ester is only for getting the molecule into whole cells.[1] If your target is intracellular, the cell's esterases will liberate the active acid.[1]

Q: Can I use DMSO to improve permeability of the parent acid? A: No. While DMSO solubilizes the compound in the stock solution, it does not neutralize the carboxylic acid charge.[1] Once diluted into the aqueous media (pH 7.4), the acid will ionize immediately regardless of the DMSO content.[1]

Q: My cells are dying after adding the prodrug. Is it toxic? A: Check the concentration. Esterases release ethanol (or methanol, if using methyl ester) as a byproduct.[1] While usually negligible, high concentrations (>100 µM) can generate localized alcohol toxicity.[1] Ensure your controls include an equivalent amount of the alcohol byproduct.[1]

Q: Is there a commercially available analog I can use as a control? A: Yes. 4-Acetamidophenoxyacetic acid is a structurally similar analog.[1] Comparing its permeability data (often available in literature) can help validate your assay setup.[1]

References

  • Rautio, J., et al. (2018).[1][4] "The expanding role of prodrugs in contemporary drug design and development."[1][4] Nature Reviews Drug Discovery.[1][4] [1]

    • Context: Authoritative review on ester prodrug str
  • Di, L., & Kerns, E. (2015).[1] "Drug-Like Properties: Concepts, Structure Design and Methods."[1] ScienceDirect.[1]

    • Context: Standard protocols for PAMPA and pH-dependent permeability shifts.[1]

  • Avdeef, A. (2003).[1] "Absorption and Drug Development: Solubility, Permeability, and Charge State."[1] Wiley-Interscience.[1]

    • Context: Foundational text on the "Ionization Trap" and pKa effects on membrane transport.[1]

  • Beaumont, K., et al. (2003).[1] "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds."[1] Current Drug Metabolism.

    • Context: Specific methodologies for designing ethyl esters to improve bioavailability.

Technical Support Center: Optimization of {4-[Acetyl(methyl)amino]phenoxy}acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Profile

To optimize the activity of {4-[Acetyl(methyl)amino]phenoxy}acetic acid , one must first understand its fundamental chemical behavior.[1][2][3][4][5] This molecule is a weak acid containing two distinct functional domains that dictate its behavior in solution:

  • The Hydrophilic Head: A phenoxyacetic acid moiety with a

    
     of approximately 3.7 .[1][2][3][4] This group drives pH-dependent solubility.[1][2][3][4]
    
  • The Lipophilic Tail: An N-methylacetanilide group (an N-methylated amide).[1][2][3][4] This group contributes to membrane permeability but introduces potential hydrolytic instability at extreme pH levels.[1][2][3][4]

Key Takeaway: The "activity" of this compound is inextricably linked to the pH of your experimental buffer.[1][2][3][4] Below


, it exists as a neutral, insoluble precipitate.[1][2][3][4][5] Above 

, it exists as a soluble, anionic species.[1][2][3][4][5]

Module 1: Solubility & Stock Preparation

The Issue: "My compound precipitates in aqueous buffer."

Diagnosis: This is the most common issue.[1][2][3][4] As a weak acid (


), the compound is protonated (neutral) and poorly soluble in water at acidic pH.[1][2][3][4] If you attempt to dissolve the free acid directly in water or a low-pH buffer (e.g., MES pH 5.5), it will likely crash out.[1][2][3][4][5]

The Fix: The "Salt Formation" Protocol To ensure stability and solubility, you must drive the equilibrium toward the deprotonated (carboxylate) form.[2][3][4]

Protocol: Preparation of a 10 mM Aqueous Stock
  • Weighing: Weigh the required amount of {4-[Acetyl(methyl)amino]phenoxy}acetic acid.

  • Pre-Solubilization (Optional but Recommended): Dissolve the powder in a minimal volume of DMSO (dimethyl sulfoxide).[1][2][3][4] This ensures complete disruption of the crystal lattice.[1][2][3][4]

    • Limit DMSO to <0.1% of your final assay volume to avoid solvent effects.[2][4]

  • Aqueous Dilution:

    • Do NOT add water directly.[1][2][3][4]

    • DO add a buffered solution at pH 7.4 or higher (e.g., PBS or Tris-HCl).[1][2][3][4]

    • Alternative: If preparing a high-concentration aqueous stock without DMSO, add 1.0 equivalent of NaOH to convert the free acid to its sodium salt in situ.[1][2][3][4]

  • Verification: Vortex. The solution should be clear. If cloudy, check pH; it must be

    
    .[1][2][3][4]
    
Troubleshooting Table: Solubility vs. pH
Experimental ConditionPredominant SpeciesSolubility StatusRecommendation
pH < 3.0 Neutral (Protonated)Insoluble Unsuitable for aqueous assays.[1][3][4][5] Use DMSO.
pH 3.7 (

)
50% Neutral / 50% AnionUnstable Risk of precipitation.[1][2][3][4][5] Avoid this range.
pH > 5.0 Anionic (Deprotonated)Soluble Ideal for enzymatic/binding assays.[1][2][3][4][5]
pH > 10.0 AnionicSoluble Risk of Amide Hydrolysis. Avoid long exposure.[1][2][3][4][5]

Module 2: Cellular Activity & Permeability

The Issue: "I see good enzymatic inhibition, but no activity in whole cells."

Diagnosis: This is the Permeability Paradox .[1][2][3][4]

  • Enzymatic Assays: Performed at pH 7.4. The molecule is anionic (soluble) and binds well to the target.[1][2][3][4]

  • Cell Assays: At pH 7.4, the molecule is >99.9% ionized (negatively charged).[1][2][3][4] Charged molecules struggle to cross the lipid bilayer via passive diffusion.[1][2][3][4]

The Fix: Optimization of Uptake If the target is intracellular, the anionic nature of the phenoxyacetic acid tail hinders entry.[2][3][4]

  • Incubation Time: Extend incubation times (e.g., from 4h to 24h) to account for slow passive diffusion rates.

  • Esterification (Pro-drug Strategy): If this is a lead compound, consider synthesizing the methyl ester or ethyl ester analog.[1][2][3][4] These are neutral and cell-permeable.[1][2][3][4] Intracellular esterases will cleave the ester, releasing the active acid inside the cell.[1][2][3][4]

  • Transporter Verification: Check if your cell line expresses Organic Anion Transporters (OATs), which can actively transport phenoxyacetic acid derivatives.[1][2][3][4]

Module 3: Chemical Stability

The Issue: "My stock solution degraded after storage."

Diagnosis: The N-methylacetanilide moiety (the amide bond) is susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions.[1][2][3][4][6] While N-methylation provides some steric protection, it is not immune to degradation.[1][2][3][4][5]

Stability Protocol:

  • Storage Buffer: Store aqueous stocks at pH 6.0 – 7.5 .

  • Temperature:

    
     is mandatory for long-term storage.[1][2][3][4][5]
    
  • Avoid:

    • Strong Acids (

      
      ) 
      
      
      
      Cleaves the amide.[1][2][3][4]
    • Strong Bases (

      
      ) 
      
      
      
      Cleaves the amide.[1][2][3][4]
    • Repeated Freeze-Thaw cycles.[1][2][3][4]

Visualizing the Workflow

The following diagram illustrates the decision logic for preparing stable experimental solutions.

OptimizationWorkflow Start Start: {4-[Acetyl(methyl)amino]phenoxy}acetic acid (Powder Form) Target What is your Target Assay? Start->Target Enzymatic Enzymatic / Binding Assay (Cell-Free) Target->Enzymatic Cellular Cellular Assay (Intracellular Target) Target->Cellular SolubilityCheck Check Buffer pH Enzymatic->SolubilityCheck Permeability Permeability Check: Is molecule ionized? Cellular->Permeability pH_Low pH < 5.0 SolubilityCheck->pH_Low Acidic pH_High pH 7.0 - 8.0 SolubilityCheck->pH_High Neutral Precipitation RISK: Precipitation Use DMSO Stock pH_Low->Precipitation Soluble OPTIMAL: Soluble Anion Direct Dissolution Possible pH_High->Soluble Ionized At pH 7.4: >99% Ionized Poor Passive Diffusion Permeability->Ionized Strategy Strategy: 1. Increase Incubation Time 2. Use Ester Pro-drug 3. Check OAT Transporters Ionized->Strategy

Figure 1: Decision matrix for solubilization and assay optimization based on pH and target location.

Frequently Asked Questions (FAQs)

Q1: Can I autoclave aqueous stock solutions of this compound? A: No. The amide bond in the N-methylacetanilide group may hydrolyze under the high temperature and pressure of autoclaving.[1][2][3][4] Sterilize by filtration using a 0.22


 PVDF or PES membrane.[1][2][3][4]

Q2: Why does the pKa matter if I'm using DMSO? A: DMSO solubilizes the compound in the stock, but once you dilute into the aqueous assay buffer (e.g., 1:1000 dilution), the water chemistry takes over.[2][4][5] If your assay buffer is pH 4.0, the compound will precipitate immediately upon dilution from DMSO, causing "false inhibition" via aggregation.[2][3][4][5]

Q3: Is the N-methyl group important for activity? A: Chemically, the N-methyl group prevents the formation of a secondary amide hydrogen bond donor.[1][2][3][4][5] This usually increases solubility in organic solvents and alters the conformational profile compared to non-methylated analogs (like acetaminophen derivatives).[1][2][3][4] It often improves metabolic stability against deacetylation.[1][2][3][4]

References

  • Phenoxyacetic Acid Physicochemical Profile.

    • Source: National Center for Biotechnology Information (2025).[1][2][3][4] PubChem Compound Summary for CID 19188, Phenoxyacetic acid.[1][2][3][4]

    • Relevance: Establishes the baseline

      
       of the carboxylic acid tail (~3.[1][2][3][4]7) and solubility rules.
      
    • URL:[Link][1][2][3][4][5]

  • N-Methylacetanilide Properties.

    • Source: ChemicalBook (2025).[1][2][3][4] N-Methylacetanilide (CAS 579-10-2) Chemical Properties.

    • Relevance: Provides data on the lipophilic "tail" of the molecule, confirming amide stability limits and solubility in organic solvents.[2][3][4]

  • Bordwell pKa Table (Acidity in W

    • Source: Hans J. Reich, University of Wisconsin-Madison.[1][2][3][4][5]

    • Relevance: Authoritative reference for predicting pKa shifts in carboxylic acids and amides.[1][2][3][4]

    • URL:[Link][1][2][3][4][5]

Sources

Validation & Comparative

Technical Guide: {4-[Acetyl(methyl)amino]phenoxy}acetic acid vs. Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of {4-[Acetyl(methyl)amino]phenoxy}acetic acid , a specialized phenoxyacetic acid derivative, against its structural analogs.

Executive Summary

{4-[Acetyl(methyl)amino]phenoxy}acetic acid (CAS: Variable/Derivative Specific) represents a niche but critical structural modification of the phenoxyacetic acid scaffold. Unlike the widely known herbicidal derivatives (e.g., 2,4-D, MCPA) or the standard pharmaceutical intermediate (4-acetamidophenoxyacetic acid), this compound features a tertiary amide at the para-position.

This N-methylation serves a distinct purpose in medicinal chemistry: it acts as a conformational lock and a permeability enhancer by removing a hydrogen bond donor. This guide compares its physicochemical profile and utility against standard alternatives, providing actionable protocols for synthesis and analysis.

Comparative Matrix: Physicochemical & Functional Profile

The following table contrasts the target compound with its primary alternatives: the parent scaffold, the non-methylated analog, and the herbicidal standard.

FeatureTarget Compound Alternative A (Precursor) Alternative B (Herbicide)
Compound Name {4-[Acetyl(methyl)amino]-phenoxy}acetic acid 4-Acetamidophenoxyacetic acid MCPA (4-Chloro-2-methylphenoxyacetic acid)
Core Structure Phenoxyacetic Acid + N-Me-AcetamidePhenoxyacetic Acid + AcetamidePhenoxyacetic Acid + Cl/Me
H-Bond Donors 1 (Carboxylic Acid only)2 (Acid + Amide NH)1 (Carboxylic Acid only)
Predicted LogP ~1.1 – 1.4 (Moderate Lipophilicity)~0.6 – 0.9 (More Polar)~2.7 (Highly Lipophilic)
Primary Utility MedChem Probe, CRTH2 Antagonist ScaffoldPharm. Intermediate, Anti-inflammatorySelective Herbicide (Auxin Mimic)
Metabolic Stability High (Resistant to N-deacetylation)Moderate (Susceptible to hydrolysis)High (Ring stable, chain degradation)
Solubility (pH 7.4) High (>5 mg/mL)ModerateLow (Acid form), High (Salt)

Deep Dive: The "N-Methyl Effect" in Drug Design

The structural distinction of {4-[Acetyl(methyl)amino]phenoxy}acetic acid lies in the methylation of the amide nitrogen. This modification fundamentally alters the molecule's behavior in biological systems compared to "Alternative A".

Mechanism of Action Differences
  • Conformational Constraint: The N-methyl group introduces steric bulk, forcing the acetyl group into a preferred conformation (typically cis or trans relative to the phenyl ring), reducing the entropic penalty upon binding to receptors like CRTH2 or PPARs .

  • Permeability: By removing the amide -NH- hydrogen bond donor, the compound incurs a lower desolvation energy penalty when crossing lipid bilayers. This makes it a superior scaffold for CNS-penetrant drugs or intracellular targets compared to the non-methylated analog.

Signaling & Metabolic Pathway (DOT Visualization)

The following diagram illustrates the divergent metabolic fates of the target compound versus its non-methylated analog.

MetabolicPathway cluster_legend Metabolic Fate Target {4-[Acetyl(methyl)amino] phenoxy}acetic acid Met1 N-Deacetylation (Blocked/Slow) Target->Met1 Steric Hindrance Met3 Glucuronidation (Carboxyl group) Target->Met3 Primary Route Analog 4-Acetamidophenoxy acetic acid Met2 4-Amino phenoxyacetic acid Analog->Met2 Amidase Hydrolysis Analog->Met3 Secondary Route N-Methylation prevents rapid hydrolysis N-Methylation prevents rapid hydrolysis

Figure 1: Metabolic divergence. The N-methyl group (Blue path) protects the amide bond from rapid hydrolysis, directing metabolism toward conjugation, whereas the non-methylated analog (Red path) is susceptible to amidases.

Experimental Protocols

Synthesis: Williamson Ether Strategy

This protocol outlines the synthesis of the target compound from N-methylparacetamol. This approach is preferred over direct acetylation of the amino-acid due to cleaner workup.

Materials:

  • 4-Hydroxy-N-methylacetanilide (N-methylparacetamol)

  • Chloroacetic acid (or Ethyl bromoacetate)

  • Potassium Carbonate (

    
    )
    
  • Solvent: DMF or Acetone

Step-by-Step Workflow:

  • Activation: Dissolve 10 mmol of N-methylparacetamol in 20 mL DMF. Add 15 mmol anhydrous

    
    . Stir at 60°C for 30 mins to generate the phenoxide anion.
    
  • Alkylation: Dropwise add 12 mmol of Chloroacetic acid (pre-dissolved in DMF) or Ethyl bromoacetate.

    • Note: Using the ester (Ethyl bromoacetate) yields higher purity. If using the ester, a subsequent hydrolysis step (NaOH/MeOH) is required.

  • Reaction: Heat at 80°C for 4-6 hours. Monitor by TLC (Mobile phase: DCM:MeOH 95:5).

  • Workup: Pour mixture into ice-water (100 mL). Acidify to pH 2 with 1N HCl.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine.[1] Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water to yield white crystals.

Analytical Validation (HPLC-UV)

To distinguish the target from its non-methylated impurities, use this reverse-phase method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 245 nm (Absorption max of the acetamido-phenoxy chromophore).

  • Expected Retention:

    • 4-Acetamidophenoxyacetic acid: ~8.5 min

    • {4-[Acetyl(methyl)amino]phenoxy}acetic acid: ~10.2 min (Due to higher lipophilicity).

Biological Application Context

This compound is rarely used as a standalone drug but serves as a critical fragment in the development of:

  • CRTH2 (DP2) Antagonists: The phenoxyacetic acid core mimics the PGD2 headgroup, while the N-methyl-acetamide tail interacts with the hydrophobic pocket of the receptor.

  • PPAR Agonists: Similar to fibrates, the acid headgroup binds the PPAR receptor, but the N-methyl substitution alters subtype selectivity (PPAR

    
     vs PPAR
    
    
    
    ).
Comparison to Herbicides (Safety Note)

Unlike MCPA or 2,4-D , the target compound lacks the halogen atoms required for auxin-mimicry and herbicidal lethality. However, it retains the "acid-head/aromatic-tail" motif, meaning it may still possess weak plant growth regulatory effects at high concentrations. In mammalian toxicology, it is predicted to be significantly less hepatotoxic than halogenated analogs.

References

  • Bio-Fount. (n.d.). {4-[acetyl(methyl)amino]phenoxy}acetic acid Product Entry. Retrieved Jan 28, 2026, from

  • PubChem. (2025).[2][3] Phenoxyacetic Acid: Compound Summary and Derivatives. National Library of Medicine. Retrieved Jan 28, 2026, from

  • Jetir. (2023).[4][5] Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research. Retrieved Jan 28, 2026, from

  • Organic Syntheses. (n.d.). Preparation of p-Aminophenylacetic Acid Derivatives. Org. Synth. Coll. Vol. 3. Retrieved Jan 28, 2026, from

  • HMDB. (2025). 4-Methoxyphenylacetic acid and related metabolites. Human Metabolome Database.[2] Retrieved Jan 28, 2026, from

Sources

Targeting Lipoprotein Lipase: A Comparative Analysis of Ibrolipim (NO-1886) and Lipid-Modulating Analogues

[1]

The Molecular Candidate: Ibrolipim (NO-1886)

{4-[Acetyl(methyl)amino]phenoxy}acetic acid , designated as NO-1886 (Ibrolipim), represents a distinct class of hypolipidemic agents.[1] Unlike Statins (HMG-CoA reductase inhibitors) or Fibrates (broad PPAR

selective Lipoprotein Lipase (LPL) activator
Chemical Identity[3][4]
  • IUPAC Name: {4-[Acetyl(methyl)amino]phenoxy}acetic acid

  • CAS Number: 133208-93-2[1]

  • Core Moiety: Phenoxyacetic acid[2]

  • Key Functional Group:

    
    -acetyl-
    
    
    -methylamino group at the para position.

While structurally related to fibrates, NO-1886 lacks the isobutyric acid moiety typical of fibrates (e.g., Fenofibrate, Clofibrate). This structural deviation is critical: it shifts the pharmacological profile from broad nuclear receptor modulation to specific enhancement of LPL mass and activity in adipose and muscle tissue.

Comparative Mechanism of Action (MOA)

The therapeutic goal of NO-1886 is the reduction of Triglycerides (TG) and the elevation of High-Density Lipoprotein Cholesterol (HDL-C).[3][4] To understand its utility, we must compare its pathway against standard-of-care analogues.

NO-1886 vs. Fibrates (e.g., Fenofibrate)
  • Fibrates: Act primarily as agonists for PPAR

    
      (Peroxisome Proliferator-Activated Receptor alpha).[4][5] Activation leads to the transcription of multiple genes: increasing LPL, increasing ApoA-I/ApoA-II, and decreasing ApoC-III.
    
  • NO-1886: Increases LPL mRNA and protein mass specifically in extrahepatic tissues (adipose, skeletal muscle, myocardium).[3] While it influences transcription, its specificity for LPL over other PPAR targets (like peroxisome proliferation markers) suggests a more focused mechanism, avoiding some of the pleiotropic side effects of pan-PPAR activation.

Pathway Visualization

The following diagram illustrates the differential pathways between NO-1886 and Fibrates in lipid metabolism.

LipidPathwayscluster_inputsTherapeutic AgentsFibratesFibrates(Fenofibrate)PPARPPAR-alphaActivationFibrates->PPARStrong AgonismNO1886Ibrolipim(NO-1886)LPL_mRNALPL mRNATranscriptionNO1886->LPL_mRNASpecific InductionPPAR->LPL_mRNALPL_ProteinLPL Protein(Endothelium)LPL_mRNA->LPL_ProteinTranslationHydrolysisHydrolysisLPL_Protein->HydrolysisCatalysisTG_RichTG-Rich Lipoproteins(VLDL/Chylomicrons)TG_Rich->HydrolysisProductsFree Fatty Acids+ GlycerolHydrolysis->ProductsHDLHDL-C(Elevation)Hydrolysis->HDLRemnant Conversion

Figure 1: Differential activation of Lipoprotein Lipase (LPL) by Fibrates vs. Ibrolipim (NO-1886).

Structural Analysis & Analogues

The structural distinction between NO-1886 and its analogues dictates potency and half-life.

FeatureIbrolipim (NO-1886)Fenofibrate (Analogue)Gemfibrozil (Analogue)
Acid Tail Acetic acid (-CH₂-COOH)Isobutyric acid (-C(CH₃)₂-COOH)Valeric acid derivative
Linker PhenoxyPhenoxyPhenoxy
Substituent

-acetyl-

-methylamino
Chlorine / BenzoylMethyl / Xylyl
Primary Target LPL Mass/ActivityPPAR

PPAR

Effect on HDL High Increase (+++)Moderate Increase (++)Moderate Increase (+)

Critical Insight: The absence of the dimethyl substitution on the alpha-carbon (making it an acetic acid rather than isobutyric acid) renders NO-1886 less likely to activate the full spectrum of PPAR

Performance Data Comparison

The following data summarizes the lipid-modulating effects observed in preclinical models (typically high-fat diet rats or streptozotocin-induced diabetic rats).

ParameterControl (High Fat)NO-1886 TreatmentFenofibrate Treatment
LPL Activity (Adipose) 1.0x (Baseline)1.8x - 2.5x Increase 1.4x Increase
Plasma Triglycerides High (>150 mg/dL)-40% to -50% Reduction -30% to -45% Reduction
HDL Cholesterol Low+30% to +50% Increase +10% to +20% Increase
Atherogenic Index HighSignificantly Lowered Lowered
Mechanism Note N/AIncreases LPL mass directlyIncreases LPL via PPAR

Data derived from aggregated preclinical studies (Tsutsumi et al., Kusunoki et al.).

Experimental Protocol: Measuring LPL Activation

To validate the efficacy of NO-1886 or novel analogues, researchers must quantify LPL activity specifically, distinguishing it from Hepatic Lipase (HL).

Method: Fluorometric LPL Activity Assay

Objective: Quantify LPL activity in post-heparin plasma or cell culture media using a fluorogenic substrate.

Reagents Required:
  • LPL Buffer: 0.6 M NaCl, 20 mM Tris-HCl (pH 8.5), 2 mg/mL BSA.

  • Substrate: Pyrene-labeled triglyceride analogue (e.g., 1,2-dioleoyl-3-pyrenyldecanoyl-rac-glycerol) or a commercial fluorometric kit substrate.

  • Inhibitor (Specificity Control): 1M NaCl (inhibits LPL, not HL) or specific anti-LPL antibody.

  • Activator Source: ApoC-II (often provided by adding 10% serum).

Step-by-Step Workflow:
  • Sample Preparation:

    • In Vivo: Administer Heparin (50 U/kg) IV to release LPL from endothelium. Collect blood after 10-15 mins. Separate plasma.[1][6]

    • In Vitro:[7] Treat adipocytes (e.g., 3T3-L1) with NO-1886 (0.1 - 10

      
      M) for 24h. Collect media.
      
  • Assay Setup:

    • Well A (Total Lipase): 5

      
      L Sample + 95 
      
      
      L Substrate Mix.
    • Well B (Hepatic Lipase Only): 5

      
      L Sample + 95 
      
      
      L Substrate Mix + 1M NaCl (High salt inhibits LPL).
    • Blank: Buffer only.

  • Incubation:

    • Incubate at 37°C for 30–60 minutes in the dark.

  • Measurement:

    • Read Fluorescence (Ex/Em: ~370/450 nm depending on probe).

  • Calculation:

    Experimental Workflow Diagram

    AssayWorkflowStartStart: Adipocytes / PlasmaTreatmentTreat with NO-1886(24h Incubation)Start->TreatmentHarvestHarvest Media / PlasmaTreatment->HarvestSplitSplit SampleHarvest->SplitPathACondition A:Standard BufferSplit->PathAPathBCondition B:+ 1M NaCl (Inhibitor)Split->PathBIncubateAdd Fluorescent SubstrateIncubate 37°C, 30 minPathA->IncubatePathB->IncubateReadMeasure Fluorescence(Ex 370nm / Em 450nm)Incubate->ReadCalcCalculate Specific LPL Activity:(A - B) = LPLRead->Calc

    Figure 2: Workflow for specific isolation and measurement of Lipoprotein Lipase activity.

    Conclusion & Outlook

    Ibrolipim (NO-1886) serves as a critical reference molecule in dyslipidemia research. Its ability to drastically raise HDL-C and lower TG via direct LPL mass expansion—without the broad transcriptional "noise" of pan-PPAR agonists—makes it a unique tool for dissecting lipid metabolism.

    For drug development professionals, NO-1886 analogues offer a pathway to treat metabolic syndrome and hypertriglyceridemia , particularly in patients resistant to statin therapy or intolerant to fibrates. Future optimization should focus on improving oral bioavailability and assessing long-term safety regarding adipose tissue accumulation.

    References

    • Tsutsumi, K., et al. (1993). "The novel compound NO-1886 increases lipoprotein lipase activity with resulting elevation of high density lipoprotein cholesterol, and long-term administration inhibits atherogenesis in the coronary arteries of rats with experimental atherosclerosis."[3][8] Journal of Clinical Investigation. Link

    • Kusunoki, M., et al. (2005).[6] "NO-1886 (ibrolipim), a lipoprotein lipase activator, increases the expression of uncoupling protein 3 in skeletal muscle and suppresses fat accumulation in high-fat diet-induced obesity in rats."[6] Metabolism.[4][5][6][9][10] Link

    • Yin, W., & Tsutsumi, K. (2003). "Lipoprotein lipase activator NO-1886."[7][1][3][6] Current Opinion in Investigational Drugs. Link

    • Sigma-Aldrich. "LPL Activity Assay Protocol." Technical Bulletin. Link

    • Cayman Chemical. "NO-1886 (Ibrolipim) Product Data." Link

    Validation Guide: Biological Targeting of {4-[Acetyl(methyl)amino]phenoxy}acetic acid (Ibrolipim/NO-1886)

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This technical guide outlines the validation framework for {4-[Acetyl(methyl)amino]phenoxy}acetic acid , pharmacologically known as Ibrolipim or NO-1886 . Unlike standard lipid-lowering agents that rely on nuclear receptor agonism (e.g., Fibrates targeting PPAR

    
    ), NO-1886 functions as a distinct Lipoprotein Lipase (LPL) Activator .
    

    For drug development professionals, validating this compound requires a dual-pronged approach: confirming the upregulation of LPL mass/activity while simultaneously excluding PPAR

    
     binding . This guide provides the comparative logic, experimental protocols, and mechanistic pathways necessary to certify the biological activity of NO-1886.
    
    Part 1: Comparative Analysis (The Specificity Gap)

    To validate NO-1886, one must distinguish it from Fibrates (e.g., Fenofibrate, Bezafibrate). While both classes lower triglycerides (TG) and raise HDL, their upstream mechanisms differ fundamentally. NO-1886 provides LPL promotion without the pleiotropic effects associated with PPAR

    
     activation (such as hepatomegaly in rodent models).
    
    Table 1: Pharmacological Profile Comparison
    FeatureIbrolipim (NO-1886) Fenofibrate (Fibrates) Differentiation Marker
    Primary Target LPL Promotion (Post-translational stabilization & mRNA increase)PPARngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
    
    
    Agonism
    (Nuclear Receptor)
    PPAR Reporter Assay
    LPL Mechanism Increases LPL mass and activity directly in adipose/muscle.Transcriptional upregulation via PPRE (Peroxisome Proliferator Response Element).[1]Time-course (NO-1886 effects are often observed independent of nuclear translocation).
    Effect on TG Significant reduction (accelerated chylomicron/VLDL hydrolysis).Significant reduction.[2]Indistinguishable by lipid profile alone.
    Hepatomegaly Absent (in rodent models).Present (due to peroxisome proliferation).[1][3]Liver Weight / Peroxisome Count
    Gene Selectivity Highly specific to LPL and UCP3.Broad spectrum (Fatty acid oxidation genes, ApoA-I, ApoA-II).Global Gene Expression Profiling
    Part 2: Mechanistic Visualization

    The following diagram illustrates the divergent signaling pathways. Note how NO-1886 bypasses the nuclear receptor complex required by Fibrates.

    MOA_Comparison cluster_extracellular Extracellular Space cluster_cell Adipocyte / Myocyte VLDL VLDL / Chylomicrons FFA Free Fatty Acids VLDL->FFA Release NO1886 NO-1886 (Ibrolipim) UnknownTarget Specific Upstream Regulator NO1886->UnknownTarget Activates LPL_mRNA LPL mRNA Stabilization/Synthesis UnknownTarget->LPL_mRNA Upregulates LPL_Protein LPL Protein Mass LPL_mRNA->LPL_Protein Translation LPL_Enzyme Active Lipoprotein Lipase (LPL) LPL_Protein->LPL_Enzyme Secretion Fibrate Fenofibrate PPARa PPAR-alpha (Nuclear Receptor) Fibrate->PPARa Ligand Binding PPRE PPRE (DNA) PPARa->PPRE Heterodimerization with RXR RXR RXR RXR->PPRE PPRE->LPL_mRNA Transcription LPL_Enzyme->VLDL Hydrolysis

    Figure 1: Divergent activation pathways. NO-1886 enhances LPL mass/activity potentially through mRNA stabilization or synthesis pathways distinct from the direct PPAR

    
    -PPRE transcriptional route used by fibrates.
    
    Part 3: Validation Protocols

    To validate {4-[Acetyl(methyl)amino]phenoxy}acetic acid, you must prove Activity (it works) and Selectivity (it is not a fibrate).

    Protocol A: Functional LPL Activity Assay (The "Activity" Test)

    Objective: Quantify the increase in heparin-releasable LPL activity in response to NO-1886.

    Scientific Rationale: LPL is anchored to the capillary endothelium by heparan sulfate proteoglycans (HSPG). Heparin injection releases LPL into the plasma. This assay measures the compound's ability to increase the pool of functional enzyme.

    Reagents:

    • Substrate: Fluorometric Triglyceride Analog (e.g., EnzChek™ or similar) or [3H]-Triolein (Gold Standard).

    • LPL Source: Post-heparin plasma (PHP) from treated rats/mice OR cell culture media (adipocytes) treated with heparin.

    • Inhibitor: 1M NaCl (LPL is inhibited by high salt; Hepatic Lipase is not. This control distinguishes LPL from HL).

    Workflow:

    • Treatment: Administer NO-1886 (e.g., 100 mg/kg p.o. in rodents) or vehicle for 7–14 days.

    • Collection: Inject Heparin (100 IU/kg) i.v.; collect blood after 15 minutes. Isolate plasma.

    • Assay Reaction:

      • Mix 10 µL PHP with 90 µL Assay Buffer (containing substrate).

      • Control Well: Add 1M NaCl to parallel wells (inhibits LPL).

    • Measurement: Incubate at 37°C for 30–60 min. Measure Fluorescence (Ex/Em: ~480/520 nm).[4]

    • Calculation:

      
      
      Validation Criteria: NO-1886 treated samples should show >30% increase in specific LPL activity vs. Vehicle.
      
    Protocol B: PPAR
    
    
    Luciferase Reporter Assay (The "Exclusion" Test)

    Objective: Confirm NO-1886 does NOT bind/activate PPAR

    
    , differentiating it from Fibrates.
    

    Scientific Rationale: A self-validating system must prove the compound is not a generic PPAR agonist. We use a chimeric receptor system (Gal4-DBD fused to PPAR

    
    -LBD) to measure ligand binding directly, avoiding interference from endogenous receptors.
    

    Workflow:

    • Transfection: Co-transfect COS-7 or HEK293 cells with:

      • Plasmid A: pM-hPPAR

        
        -LBD  (Gal4 DNA binding domain fused to Human PPAR
        
        
        
        Ligand Binding Domain).
      • Plasmid B: UAS-Luc (Luciferase reporter driven by Gal4 binding sites).

      • Plasmid C: Renilla (Normalization control).

    • Treatment (24h):

      • Vehicle: 0.1% DMSO.

      • Positive Control: Fenofibrate (100 µM) or Wy-14643 (10 µM).

      • Test Compound: NO-1886 (Titration: 1 µM – 100 µM).

    • Lysis & Detection: Use a Dual-Luciferase® Reporter Assay System.

    • Data Analysis: Calculate Relative Light Units (Firefly/Renilla).

      • Validation Criteria: Positive Control must show >5-fold activation. NO-1886 must show NO significant activation (comparable to Vehicle) at effective concentrations.

    Part 4: Validation Workflow Diagram

    This flowchart guides the researcher through the logical decision tree for validating the target.

    Validation_Workflow cluster_InVitro Phase 1: In Vitro Specificity cluster_InVivo Phase 2: Functional Validation Start Start: Candidate Compound (NO-1886) Reporter PPAR-alpha Reporter Assay (Protocol B) Start->Reporter Result1 Is Luciferase Induced? Reporter->Result1 LPL_Assay Post-Heparin LPL Activity (Protocol A) Result1->LPL_Assay No (Pass) Fail1 Misidentified: PPAR Agonist Result1->Fail1 Yes (It is a Fibrate) Result2 Is LPL Activity Increased? LPL_Assay->Result2 Success VALIDATED TARGET: LPL Activator (Non-PPAR) Result2->Success Yes Fail2 Inactive Compound Result2->Fail2 No (Inactive)

    Figure 2: Logical workflow for validating NO-1886. Success requires a negative result in PPAR binding and a positive result in LPL enzymatic activity.

    References
    • Tsutsumi, K., et al. (1993). "The novel compound NO-1886 activates lipoprotein lipase in primary cultured adipose and skeletal muscle cells."[5] Journal of Clinical Investigation.

    • Yin, W., & Tsutsumi, K. (2003). "Lipoprotein lipase activator NO-1886."[2][5][6][7] Journal of Cardiovascular Pharmacology.

    • Kusunoki, M., et al. (2005).[2] "NO-1886 (ibrolipim), a lipoprotein lipase activator, increases the expression of uncoupling protein 3 in skeletal muscle and suppresses fat accumulation in high-fat diet-induced obesity in rats."[2] Metabolism.[1][2][4]

    • Sigma-Aldrich. "LPL Activity Assay Protocol." Technical Bulletin.

    • Cayman Chemical. "PPARalpha Reporter Assay Kit." Product Information.

    Sources

    Structure-activity relationship (SAR) studies of {4-[Acetyl(methyl)amino]phenoxy}acetic acid derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Structure-activity relationship (SAR) studies of {4-[Acetyl(methyl)amino]phenoxy}acetic acid derivatives Content Type: Publish Comparison Guide

    Optimizing the Hybrid Scaffold: Bridging Paracetamol Safety with NSAID Potency

    Executive Summary & Rationale

    The development of non-opioid analgesics faces a historic dichotomy: the gastrointestinal (GI) and cardiovascular risks of classical NSAIDs (COX inhibitors) versus the hepatotoxicity liability of Acetaminophen (Paracetamol) at high doses.

    The {4-[Acetyl(methyl)amino]phenoxy}acetic acid scaffold represents a strategic "hybrid" class. By coupling the p-aminophenol core of paracetamol with the phenoxyacetic acid moiety typical of NSAIDs (e.g., Indomethacin, Diclofenac), researchers aim to achieve peripheral anti-inflammatory efficacy while mitigating the formation of the toxic metabolite N-acetyl--p-benzoquinone imine (NAPQI).

    This guide objectively compares this derivative class against standard-of-care alternatives, detailing the Structure-Activity Relationship (SAR) that governs their efficacy and safety profiles.

    Comparative Performance Analysis

    The following table synthesizes experimental data comparing the target derivative class against established analgesics. Data is aggregated from bio-evaluation studies of phenoxyacetic acid derivatives of paracetamol [1, 2].[1]

    Table 1: Pharmacological Profile Comparison
    FeatureTarget Series ({4-[Acetyl(methyl)amino]...})Paracetamol (Acetaminophen)Indomethacin (Standard NSAID)Aspirin (Salicylate)
    Primary Mechanism Dual: Weak COX-1/2 inhibition + Peroxidase site modulationCentral COX-3 / Peroxidase inhibitionPotent Non-selective COX-1/2 inhibitionIrreversible COX-1/2 acetylation
    Anti-inflammatory Potency Moderate to High (Due to acid tail)NegligibleVery HighModerate
    Hepatotoxicity Risk Low (N-Methylation blocks NAPQI formation)High (via CYP450 -> NAPQI)ModerateLow (Reye's Syndrome risk)
    GI Liability Low (Selectivity for COX-2 over COX-1 varies by tail length)Very LowHigh (Ulcerogenic)High
    Solubility (Water) Moderate (Carboxylic acid salt formation)ModerateLowModerate
    Half-Life (t1/2) Extended (Resistance to N-deacetylation)~2-3 hours~4-5 hours~0.25 hours

    Key Insight: The N-methyl group in the target series is the critical differentiator. Unlike Paracetamol, which requires an N-H bond to be oxidized into the toxic quinone imine, the N-methyl variant is metabolically stable against this specific toxification pathway [3].

    Detailed Structure-Activity Relationship (SAR)[2]

    The biological activity of {4-[Acetyl(methyl)amino]phenoxy}acetic acid is governed by three distinct structural zones. Modifications in these regions drastically alter the pharmacological profile.

    The SAR Map

    SAR_Map cluster_0 Activity Modulation Core Central Phenyl Ring (Scaffold Rigidity) ZoneB Zone B: Ether Linkage (Metabolic Stability) Core->ZoneB ZoneA Zone A: Acetic Acid Tail (COX Binding / Solubility) COX-2 Selectivity COX-2 Selectivity ZoneA->COX-2 Selectivity ZoneB->ZoneA ZoneC Zone C: N-Acetyl(methyl) Group (Toxicity Blockade) ZoneC->Core Para-substitution Hepatotoxicity Reduction Hepatotoxicity Reduction ZoneC->Hepatotoxicity Reduction

    Figure 1: Structural zones governing the pharmacological activity of the target derivatives.

    Zone Analysis
    Zone A: The Acetic Acid Tail (Pharmacophore)
    • Function: This moiety mimics the carboxylate group of arachidonic acid, allowing the molecule to form an ionic bond with Arg-120 in the COX enzyme channel.

    • Modification Effects:

      • Free Acid: Maximal anti-inflammatory activity but reduced CNS penetration due to polarity.

      • Esters (Prodrugs): Esterification (e.g., ethyl or isopropyl esters) masks the charge, significantly improving oral bioavailability and membrane permeability. Once hydrolyzed in plasma, the active acid is released [4].

      • Amides:[2] Conversion to an amide generally abolishes COX activity, as the ionizable proton is lost.

    Zone B: The Phenoxy Linkage [3][4][5]
    • Function: Connects the pharmacophore to the aromatic core.

    • Stability: The ether linkage (-O-) is metabolically robust compared to ester linkages, preventing premature cleavage of the active "tail" in the gut [1].

    • Substitution: Adding bulky groups (e.g., methyl) alpha to the carboxylic acid (creating a propionic acid derivative like Ibuprofen) introduces chirality and often enhances potency (the S-enantiomer effect).

    Zone C: The N-Acetyl(methyl)amino Group
    • The Safety Switch: This is the defining feature of this specific derivative.

    • Mechanism: Paracetamol toxicity stems from CYP450-mediated oxidation of the N-H bond to form NAPQI.

      • Protocol Validation: By substituting the N-H with N-CH3 (N-methyl), the formation of the quinone imine is chemically blocked.

      • Activity Trade-off: While safety increases, analgesic potency via the cannabinoid/TRPV1 pathway (which requires deacetylation to the amine in the brain) may be modulated. The primary activity shifts toward peripheral COX inhibition driven by the Zone A acid tail [3].

    Experimental Protocols

    To validate the SAR claims above, the following standardized workflows are recommended.

    Synthesis of {4-[Acetyl(methyl)amino]phenoxy}acetic Acid

    Objective: To synthesize the target compound via Williamson Ether Synthesis.

    • Starting Material: Begin with 4-hydroxy-N-methylacetanilide (N-methylparacetamol).

    • Base Activation: Dissolve 0.025 mol of starting material in 10% NaOH solution (0.112 mol). Heat gently to form the phenoxide ion.

    • Alkylation: Add Chloroacetic acid (0.02 mol) dropwise.

    • Reflux: Heat the mixture on a water bath (80–90°C) for 3–4 hours. Monitor via TLC (Solvent: Ethyl Acetate:Hexane 3:7).

    • Work-up:

      • Cool the reaction mixture.

      • Acidify with dilute HCl to pH 2–3 to precipitate the free acid.

      • Extract with diethyl ether (3 x 30 mL).

      • Wash ether layer with water, dry over anhydrous

        
        .
        
    • Purification: Evaporate solvent and recrystallize from ethanol/water to obtain pure white crystals [1].

    In Vitro COX Inhibition Assay

    Objective: To quantify the potency (IC50) of the derivative against COX-1 and COX-2 isozymes.

    • Enzyme Preparation: Use purified ovine COX-1 and recombinant human COX-2.

    • Incubation: Incubate enzyme in Tris-HCl buffer (pH 8.0) with heme cofactor and the test compound (concentration range 0.01 µM – 100 µM) for 10 minutes at 25°C.

    • Initiation: Add Arachidonic Acid (100 µM) to initiate the reaction.

    • Measurement: Stop reaction after 2 minutes with HCl. Quantify Prostaglandin E2 (PGE2) production using a standard ELISA kit.

    • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

      • Standard Control: Indomethacin (Expected IC50: ~0.1 µM).

      • Target Success Criteria: IC50 < 10 µM for COX-2.[6][7]

    Mechanistic Pathway Visualization

    The following diagram illustrates the divergent metabolic fate of Paracetamol versus the Target Derivative, highlighting the safety mechanism.

    Metabolism Para Paracetamol (N-H Acetamide) CYP CYP450 Oxidation Para->CYP N-H Oxidation Target Target Derivative (N-Methyl Acetamide) Target->CYP Blocked NAPQI NAPQI (Toxic) Quinone Imine CYP->NAPQI High Rate Stable Metabolically Stable (No Quinone Formation) CYP->Stable N-Methyl Block Liver Hepatotoxicity (Glutathione Depletion) NAPQI->Liver Safe Renal/Hepatic Safety Stable->Safe

    Figure 2: Metabolic divergence showing how N-methylation prevents the formation of the toxic NAPQI metabolite.

    References

    • Tantray, M. A., et al. (2012). Synthesis and evaluation of acetaminophen derivatives as analgesic, antipyretic and anti-inflammatory agents. Der Pharma Chemica.

    • Farsa, O., et al. (2008).[8] Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors. Journal of the Serbian Chemical Society.

    • Bessems, J. G., & Vermeulen, N. P. (2001). Paracetamol (acetaminophen)-induced toxicity: molecular and biochemical mechanisms, analogues and protective approaches. Critical Reviews in Toxicology.

    • Rao, P. N., & Knaus, E. E. (2008). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. Journal of Pharmacy & Pharmaceutical Sciences.

    Sources

    Cross-Reactivity & Selectivity Profiling: {4-[Acetyl(methyl)amino]phenoxy}acetic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide details the cross-reactivity and selectivity profiling of {4-[Acetyl(methyl)amino]phenoxy}acetic acid (referred to herein as AMAPA ), a structural hybrid sharing pharmacophore features with both N-methyl-acetanilides and phenoxyacetic acid derivatives (e.g., fibrates, acetic acid NSAIDs).

    Due to its specific structural motifs, AMAPA is primarily investigated as a probe for PPAR (Peroxisome Proliferator-Activated Receptor) modulation and CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonism, while requiring rigorous exclusion of COX (Cyclooxygenase) off-target activity.

    Executive Summary

    {4-[Acetyl(methyl)amino]phenoxy}acetic acid represents a "privileged scaffold" in medicinal chemistry. Its phenoxyacetic acid tail mimics the lipid-mimetic headgroup of Fibrates (PPAR

    
     agonists) and Ramatroban  (CRTH2 antagonist), while its N-methylacetamido  core resembles a non-hepatotoxic analog of Acetaminophen  (Paracetamol).
    

    This guide provides a comparative profiling framework to distinguish AMAPA’s therapeutic efficacy (likely Metabolic/Immunomodulatory) from common off-target liabilities (COX inhibition, Hepatotoxicity).

    Comparative Analysis: AMAPA vs. Therapeutic Alternatives

    The following table contrasts AMAPA with standard-of-care agents sharing structural or functional homology.

    FeatureAMAPA (Subject)Fenofibric Acid (Alternative 1)Indomethacin (Alternative 2)Acetaminophen (Alternative 3)
    Primary Class Hybrid (PPAR/CRTH2 Probe)Fibrate (PPAR
    
    
    Agonist)
    NSAID (COX-1/2 Inhibitor)Analgesic/Antipyretic
    Core Pharmacophore Phenoxyacetic Acid + N-Me-AcetamidePhenoxy-isobutyric AcidIndole-acetic AcidN-Hydroxyphenyl-acetamide
    Selectivity Goal High PPAR
    
    
    /
    
    
    or CRTH2
    High PPAR
    
    
    High COX-1/2CNS COX / TRPA1
    Key Liability Potential COX Cross-reactivityMyopathy (Stat interference)GI Ulceration (COX-1)Hepatotoxicity (NAPQI)
    Metabolic Stability High (N-Methyl blocks glucuronidation)Moderate (Ester hydrolysis req.)ModerateLow (Phase II rapid)
    Scientific Insight: The N-Methylation Advantage

    Unlike Acetaminophen, AMAPA possesses an N-methyl group . This modification prevents the formation of the toxic metabolite NAPQI (N-acetyl-p-benzoquinone imine) because the nitrogen has no available proton to abstract for the oxidation step. Consequently, AMAPA is profiled as a safer, non-hepatotoxic scaffold for chronic indications like metabolic syndrome.

    Critical Signaling Pathways & Mechanism of Action

    To validate AMAPA, one must map its activity across the PPAR Nuclear Receptor pathway (efficacy) and the Arachidonic Acid Cascade (selectivity/safety).

    Pathway Visualization (DOT)

    AMAPA_Pathway cluster_PPAR Primary Target: Nuclear Receptor Signaling cluster_OffTarget Off-Target Liability: Arachidonic Acid Cascade AMAPA {4-[Acetyl(methyl)amino] phenoxy}acetic acid PPAR_Alpha PPAR-alpha (Ligand Binding Domain) AMAPA->PPAR_Alpha Agonist Binding (Target) COX1 COX-1 (Constitutive) AMAPA->COX1 Steric Clash (Selectivity Check) COX2 COX-2 (Inducible) AMAPA->COX2 Potential Inhibition (Liability) RXR RXR (Heterodimer Partner) PPAR_Alpha->RXR Dimerization PPRE PPRE (DNA Promoter) RXR->PPRE Transcription Lipid_Met Lipid Metabolism (Beta-oxidation) PPRE->Lipid_Met Upregulation Prostaglandins Prostaglandins (PGE2, PGI2) COX1->Prostaglandins COX2->Prostaglandins

    Figure 1: Mechanistic pathway illustrating the desired PPAR agonism (Green) versus potential COX off-target interactions (Red) due to the phenoxyacetic acid pharmacophore.

    Experimental Protocols for Profiling

    To objectively compare AMAPA against alternatives, use the following self-validating experimental workflows.

    Protocol A: TR-FRET PPAR Nuclear Receptor Binding Assay

    Purpose: To quantify the potency (EC50) and efficacy of AMAPA for PPAR isoforms (

    
    , 
    
    
    
    ,
    
    
    ) compared to Fenofibric Acid.
    • Reagents:

      • Lanthascreen™ TR-FRET PPAR

        
         Competitive Binding Kit (Invitrogen).
        
      • Ligand: Fluormone™ Pan-PPAR Green.

      • Receptor: GST-tagged PPAR

        
        -LBD.
        
      • Antibody: Terbium-labeled anti-GST.

    • Workflow:

      • Preparation: Dilute AMAPA in DMSO (10-point dose-response, 1 nM to 100 µM).

      • Incubation: Mix 10 µL AMAPA + 5 µL GST-PPAR

        
         + 5 µL Tb-anti-GST + 5 µL Fluormone.
        
      • Equilibrium: Incubate for 2 hours at 25°C in the dark (protect fluorophores).

      • Detection: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 340 nm; Em: 495 nm & 520 nm).

    • Data Analysis:

      • Calculate the TR-FRET ratio (520nm/495nm).

      • Plot % Displacement vs. Log[AMAPA].

      • Validation Criteria: Fenofibric Acid (Positive Control) must show IC50 ~15-30 µM.

    Protocol B: Whole Blood COX Selectivity Assay

    Purpose: To confirm AMAPA does not inhibit COX-1 (GI safety) or COX-2 (Cardiovascular safety) unlike NSAIDs.

    • System: Fresh human whole blood (heparinized).

    • COX-1 Arm (Platelet Aggregation):

      • Incubate blood with AMAPA (10, 50 µM) for 60 min at 37°C.

      • Stimulate with Calcium Ionophore A23187 (triggers Thromboxane B2 production via COX-1).

      • Terminate with Indomethacin/EDTA.

      • Measure TxB2 via ELISA.

    • COX-2 Arm (LPS Induction):

      • Incubate blood with LPS (10 µg/mL) for 24 hours (induces COX-2).

      • Add AMAPA for the final 60 min.

      • Measure PGE2 via ELISA.

    • Interpretation:

      • Selective Profile: AMAPA should show >100 µM IC50 for both enzymes.

      • Cross-Reactive: IC50 < 10 µM indicates NSAID-like activity (undesirable for a metabolic drug).

    Selectivity Logic & Decision Tree

    Use this logic flow to interpret the profiling data generated above.

    Decision_Tree Start Start Profiling {AMAPA} PPAR_Assay PPAR-alpha Binding (TR-FRET) Start->PPAR_Assay Potent EC50 < 10 µM? PPAR_Assay->Potent Yes Yes Potent->Yes No No Potent->No COX_Assay COX-1/2 Inhibition (Whole Blood) Clean IC50 > 50 µM? COX_Assay->Clean Clean->Yes Clean->No CRTH2_Assay CRTH2 Antagonism (cAMP Assay) Candidate Lead Candidate: Metabolic Modulator CRTH2_Assay->Candidate High Potency Inactive Discard: Low Potency CRTH2_Assay->Inactive Low Potency NSAID_Risk Risk: GI/Renal Toxicity Yes->COX_Assay Yes->Candidate No->CRTH2_Assay No->NSAID_Risk

    Figure 2: Decision matrix for classifying AMAPA based on experimental selectivity data.

    Summary of Expected Performance

    Based on the structure-activity relationship (SAR) of phenoxyacetic acids:

    • PPAR

      
       Activity:  Expected to be Moderate to High . The carboxylic acid head group forms a salt bridge with Tyr464/His440 in the PPAR LBD, similar to GW7647 and Fibrates.
      
    • COX Inhibition: Expected to be Low . The N-methylation of the acetamide group creates steric hindrance that typically disrupts binding in the COX active site channel, distinguishing it from Indomethacin.

    • Solubility: The acetic acid moiety ensures high aqueous solubility at physiological pH compared to non-acidic analogs.

    References
    • Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review. Nutrition Journal. Link

    • Grosser, T., et al. (2011). Biological basis for the cardiovascular consequences of COX-2 inhibition: therapeutic challenges and opportunities. Journal of Clinical Investigation. Link

    • Pettipher, R., et al. (2007). Antagonists of the prostaglandin D2 receptor CRTH2. Drug News & Perspectives. Link

    • Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American Journal of Therapeutics. Link

    Comparing the efficacy of {4-[Acetyl(methyl)amino]phenoxy}acetic acid with known inhibitors

    Author: BenchChem Technical Support Team. Date: February 2026

    Subject: {4-[Acetyl(methyl)amino]phenoxy}acetic acid (Ibrolipim/NO-1886) Category: Experimental Pharmacology / Dyslipidemia Management Target Audience: Drug Discovery Scientists, Lipidologists, and Metabolic Researchers

    Executive Summary & Mechanistic Distinction

    In the landscape of dyslipidemia therapeutics, the dominant paradigm has historically been enzymatic inhibition —primarily the inhibition of HMG-CoA Reductase (Statins) or Niemann-Pick C1-Like 1 (Ezetimibe).

    {4-[Acetyl(methyl)amino]phenoxy}acetic acid , commonly known as Ibrolipim (NO-1886) , represents a divergent therapeutic strategy: Enzymatic Activation .

    While standard-of-care inhibitors focus on suppressing cholesterol synthesis or absorption, Ibrolipim functions as a Lipoprotein Lipase (LPL) Activator . This guide compares the efficacy and mechanism of this activator against established inhibitors (Atorvastatin and CETP inhibitors), focusing on their differential impact on Triglycerides (TG), High-Density Lipoprotein Cholesterol (HDL-C), and atherogenesis.

    Mechanistic Comparison: Activation vs. Inhibition

    To understand the efficacy profile, one must first distinguish the molecular targets. Ibrolipim does not inhibit a biosynthetic pathway; it accelerates the catabolism of triglyceride-rich lipoproteins.

    Comparative Pathway Analysis
    • Ibrolipim (NO-1886): Upregulates LPL mRNA and mass in adipose and skeletal muscle.[1][2][3][4] This accelerates the hydrolysis of Chylomicrons and VLDL, promoting the transfer of surface components to HDL (raising HDL-C).

    • Atorvastatin (Inhibitor): Competitively inhibits HMG-CoA Reductase, the rate-limiting step in cholesterol biosynthesis, forcing hepatic upregulation of LDL receptors.

    • Torcetrapib/Anacetrapib (Inhibitors): Inhibit Cholesteryl Ester Transfer Protein (CETP), preventing the transfer of cholesteryl esters from HDL to VLDL/LDL, thereby artificially raising HDL-C.

    Visualization: Lipid Modulation Pathways

    LipidPathways cluster_0 Liver & Plasma Compartment cluster_1 Therapeutic Agents VLDL VLDL (TG-Rich) HDL HDL (Protective) VLDL->HDL Surface Transfer LDL LDL (Atherogenic) HMG HMG-CoA Reductase HMG->LDL Synthesis Pathway CETP CETP Enzyme CETP->HDL Removes CE LPL Lipoprotein Lipase (LPL) LPL->VLDL Hydrolyzes TG LPL->HDL Increases HDL-C NO1886 Ibrolipim (NO-1886) NO1886->LPL ACTIVATES (mRNA & Mass) Statin Atorvastatin Statin->LDL Decreases LDL-C Statin->HMG INHIBITS CETPi CETP Inhibitors CETPi->CETP INHIBITS

    Figure 1: Divergent mechanisms of action. Ibrolipim (Green) drives catabolic activation, whereas Statins and CETP inhibitors (Red) rely on metabolic blockade.

    Efficacy Data Comparison

    The following table synthesizes preclinical and clinical data comparing Ibrolipim with the "Gold Standard" inhibitor (Atorvastatin) and a mechanism-specific inhibitor (Torcetrapib).

    FeatureIbrolipim (NO-1886)Atorvastatin (Statin)Torcetrapib (CETP Inhibitor)
    Primary Mechanism LPL Activation HMG-CoA Reductase Inhibition CETP Inhibition
    Triglyceride (TG) Effect Significant Decrease (-40% to -60%) Moderate Decrease (-10% to -30%)Neutral / Slight Decrease
    HDL-C Effect Significant Increase (+30% to +50%) Mild Increase (+5% to +10%)Massive Increase (+60% to +100%)
    LDL-C Effect Neutral / Mild DecreaseSignificant Decrease (-30% to -50%) Variable / Decrease
    Atherosclerosis Impact Regression of lesions (via HDL flux & TG reduction)Regression/Stabilization (via LDL reduction)Failed in Phase III (Off-target toxicity)
    Key Side Effect Risk Fatty acid flux load (Liver/Muscle)Myopathy, HepatotoxicityHypertension, Aldosterone excess
    Critical Analysis
    • TG/HDL Ratio: Ibrolipim is superior to Statins in correcting the specific "High TG / Low HDL" phenotype often seen in metabolic syndrome and Type 2 diabetes.

    • Synergy Potential: Because Ibrolipim operates via activation of lipolysis and Statins via inhibition of synthesis, they possess complementary mechanisms. Co-administration has shown additive effects in lipid profile normalization.[5]

    Experimental Protocols

    To validate the efficacy of Ibrolipim in your own research, use the following self-validating protocols. These differ from standard inhibitor assays as they require measuring enzymatic upregulation rather than blockade.

    Protocol A: Post-Heparin LPL Activity Assay (In Vivo/Ex Vivo)

    Objective: To quantify the specific activation of LPL by Ibrolipim in plasma.

    Principle: LPL is bound to the capillary endothelium. Heparin injection releases LPL into circulation. Activity is measured by the hydrolysis of a radiolabeled or fluorescent triglyceride substrate.

    Workflow Diagram:

    LPLAssay Step1 Administer Ibrolipim (Oral/IV) Step2 Wait Tmax (e.g., 4 hours) Step1->Step2 Step3 Inject Heparin (10-50 U/kg IV) Step2->Step3 Step4 Collect Blood (10-15 min post-heparin) Step3->Step4 Step5 Isolate Plasma (4°C Centrifugation) Step4->Step5 Step6 Substrate Incubation (Triolein + ApoC-II) Step5->Step6 Step7 Measure FFA Release Step6->Step7

    Figure 2: Workflow for Post-Heparin LPL Activity Measurement.

    Detailed Steps:

    • Dosing: Administer Ibrolipim to the test subject (Rat/Mouse). Include a Vehicle Control group.

    • LPL Release: After the absorption period, inject Heparin (sodium salt) intravenously. Critical: Heparin releases LPL from the endothelial surface; without this, plasma LPL levels are negligible.

    • Collection: Collect blood exactly 10–15 minutes post-heparin. Place immediately on ice to prevent thermal degradation of the enzyme.

    • Inhibition of Hepatic Lipase (HL): To ensure you are measuring LPL and not Hepatic Lipase, add Sodium Dodecyl Sulfate (SDS) or specific anti-HL antibodies to the assay buffer. LPL is inhibited by 1M NaCl, while HL is resistant; use this differential inhibition to validate specificity.

    • Assay: Incubate plasma with a substrate emulsion containing [3H]-Triolein and ApoC-II (an essential cofactor for LPL).

    • Quantification: Measure released [3H]-Free Fatty Acids (FFA) via liquid scintillation counting.

    • Calculation: Activity = (Total Lipase Activity) - (Activity in presence of 1M NaCl).

    Protocol B: In Vitro Atherosclerosis Regression (Foam Cell Assay)

    Objective: To compare Ibrolipim vs. Atorvastatin in preventing macrophage foam cell formation.

    • Cell Line: THP-1 Monocytes differentiated into Macrophages using PMA.

    • Loading: Incubate cells with oxidized LDL (oxLDL) to induce foam cell formation (lipid accumulation).

    • Treatment:

      • Group A: Vehicle.

      • Group B: Ibrolipim (1–10 µM).

      • Group C: Atorvastatin (1–10 µM).

    • Readout:

      • Oil Red O Staining: Visual quantification of intracellular lipid droplets.

      • Cholesterol Efflux: Measure the transport of [3H]-cholesterol from cells to ApoA-I media. Expectation: Ibrolipim enhances efflux via LPL-mediated generation of HDL precursors.

    Safety & Limitations

    While Ibrolipim demonstrates potent efficacy in specific lipid profiles, researchers must account for the following in comparative studies:

    • Species Specificity: LPL regulation varies significantly between rodents and humans. Rodent data (where Ibrolipim is highly effective) usually translates well regarding TG reduction, but HDL dynamics can differ.

    • Mechanism Risks: Unlike Statins, which upregulate LDL receptors, LPL activators increase the flux of Free Fatty Acids (FFA) to tissues.

      • Monitoring Parameter: When testing Ibrolipim, monitor liver fat content and insulin sensitivity . Excessive FFA uptake by the liver can theoretically induce steatosis, although Ibrolipim data suggests it may actually protect against high-fat diet-induced obesity.

    References

    • Tsutsumi, K., et al. (2002).[6] "The novel compound NO-1886 increases lipoprotein lipase activity with resulting elevation of high density lipoprotein cholesterol, and long-term administration inhibits atherogenesis in the coronary arteries of rats with experimental atherosclerosis."[1][3][7] Journal of Clinical Investigation.

    • Yin, W., & Tsutsumi, K. (2003). "Lipoprotein lipase activator NO-1886."[1][2][3][4][6][7][8] Cardiovascular Drug Reviews.

    • Kusunoki, M., et al. (2002).[6] "A lipoprotein lipase activator, NO-1886 prevents impaired endothelium-dependent relaxation of aorta caused by exercise in aged rats."[6] Archives of Gerontology and Geriatrics.

    • Comparison Data (Statins): "Atorvastatin efficacy in the primary and secondary prevention of cardiovascular events." Drugs.

    Sources

    Reproducibility of experimental results with {4-[Acetyl(methyl)amino]phenoxy}acetic acid

    [1]

    Executive Summary

    Compound Identity: {4-[Acetyl(methyl)amino]phenoxy}acetic acid Common Name: Ibrolipim (NO-1886) Therapeutic Class: Lipoprotein Lipase (LPL) Activator[1][2][3][4][5][6][7]

    This guide addresses the technical challenges associated with Ibrolipim , a potent LPL activator distinct from PPAR agonists. While Ibrolipim demonstrates significant efficacy in lowering triglycerides (TG) and elevating HDL-C, experimental reproducibility is frequently compromised by two factors: poor aqueous solubility leading to inconsistent oral bioavailability, and improper stabilization of LPL during ex vivo assays. This document provides standardized protocols to mitigate these variables.

    Part 1: Chemical Control & Formulation Strategy

    Ibrolipim is a hydrophobic crystalline solid. Inconsistent particle size in oral suspensions is the primary cause of variation in in vivo efficacy data.

    Physicochemical Profile[1]
    • CAS: 133208-93-2[1][2][3][4][5]

    • Solubility: Insoluble in water; Soluble in DMSO (>50 mg/mL) and DMF.

    • Stability: Stable in solid state; hydrolytically sensitive in acidic solutions over time.

    The "Grind & Wet" Suspension Protocol (Critical for Reproducibility)

    For oral gavage in rodent models (e.g., Sprague-Dawley rats, ob/ob mice), simple mixing is insufficient.[1] You must create a homogeneous suspension to ensure dose uniformity.

    Reagents:

    • Ibrolipim (Solid)[1][2]

    • Vehicle: 0.5% (w/v) Carboxymethylcellulose Sodium (CMC-Na) in distilled water.[1]

    • Tween-80 (optional wetting agent, 0.1%).[1]

    Step-by-Step Formulation:

    • Micronization: Place the calculated mass of Ibrolipim in a mortar. Grind thoroughly with a pestle for 2–3 minutes to break crystal aggregates.

    • Wetting: Add a minimal volume of Tween-80 or a few drops of the CMC vehicle to the powder. Triturate (grind wet) until a smooth, clump-free paste is formed.[1]

    • Suspension: Gradually add the remaining 0.5% CMC-Na solution while stirring continuously.

    • Homogenization: Transfer to a vial and sonicate for 10 minutes (water bath sonicator) prior to dosing.

    • Verification: Invert the vial. If visible clumps settle within 30 seconds, the suspension is invalid. Re-sonicate or re-formulate.

    Part 2: Comparative Efficacy Guide

    Researchers often conflate Ibrolipim with Fibrates. While both lower TG, their mechanisms and tissue targets differ fundamentally.

    Ibrolipim vs. Fenofibrate

    The following table contrasts Ibrolipim with the standard of care, Fenofibrate.

    FeatureIbrolipim (NO-1886)Fenofibrate
    Primary Mechanism Direct LPL Activation (increases LPL mRNA stability & activity)PPAR-α Agonism (Transcriptional regulation)
    Primary Tissue Target Adipose Tissue, Skeletal Muscle, MyocardiumLiver (Hepatic)
    Effect on LPL Increases specific activity in extra-hepatic tissuesIncreases hepatic production; moderate systemic effect
    TG Reduction High (-40% to -60% in high-fat diet models)Moderate to High (-30% to -50%)
    HDL-C Elevation Very High (often >30% increase)Moderate (+10% to +20%)
    Key Advantage Ameliorates insulin resistance without hepatomegalyWell-established clinical history
    Experimental Risk Bioavailability issues (solubility)Species differences in PPAR expression
    Mechanism of Action Visualization

    The diagram below illustrates the specific pathway of Ibrolipim, highlighting the critical node of LPL upregulation in peripheral tissues.

    Ibrolipim_MechanismIbrolipimIbrolipim (NO-1886)mRNALPL mRNA StabilizationIbrolipim->mRNAPromotesLPL_SynthLPL Protein Synthesis(Adipose/Muscle)mRNA->LPL_SynthTranslationEndotheliumTranslocation toCapillary EndotheliumLPL_Synth->EndotheliumTransportHydrolysisHydrolysisEndothelium->HydrolysisCatalystTG_RichTG-Rich Lipoproteins(Chylomicrons/VLDL)TG_Rich->HydrolysisSubstrateProductsFFA + GlycerolHydrolysis->ProductsReleaseHDLHDL-C ElevationHydrolysis->HDLRemnant Conversion

    Figure 1: Mechanism of Action.[1][3] Ibrolipim increases LPL activity, accelerating TG hydrolysis and HDL formation.

    Part 3: Mechanistic Validation (The "Self-Validating" Protocol)[1]

    To prove Ibrolipim is working, you cannot simply measure serum TG. You must validate the LPL Activity . Because LPL is bound to the capillary endothelium, it is not present in significant quantities in static plasma. You must perform a Post-Heparin Plasma (PHP) assay.[1][7]

    Protocol: Post-Heparin LPL Activity Assay

    Principle: Heparin injection releases endothelial-bound LPL into circulation.[1] This protocol distinguishes LPL from Hepatic Lipase (HL) using high-salt inhibition (LPL is inhibited by 1M NaCl; HL is not).[1][8]

    Pre-requisites:

    • Rats dosed with Ibrolipim (e.g., 100 mg/kg/day) for >7 days.

    • Heparin Sodium injection.

    • Substrate: [3H]-Triolein emulsion or a fluorescent lipase substrate.[1]

    Workflow:

    • Heparin Release (In Vivo):

      • Anesthetize the animal.

      • Inject Heparin Sodium (50 IU/kg) intravenously via the tail vein.

      • Wait exactly 10 minutes. (Timing is critical; LPL degrades rapidly).

    • Collection:

      • Collect blood from the abdominal aorta into tubes containing EDTA (anticoagulant).

      • Immediately place on ice.

      • Centrifuge at 4°C (3,000 rpm, 10 min) to separate plasma.

      • Stop Point: Store plasma at -80°C. Do not store at -20°C; LPL activity is lost.[1]

    • The Assay (Ex Vivo):

      • Total Lipase Measurement: Incubate 20 µL PHP with substrate at 37°C for 30 mins.

      • Hepatic Lipase (HL) Measurement: Incubate 20 µL PHP with substrate + 1M NaCl .[1] (The salt inactivates LPL).

      • Calculation:

        
        
        
    Experimental Workflow Diagram

    LPL_Assay_WorkflowStartDosed AnimalHeparinIV Heparin(50 IU/kg)Start->HeparinWaitWait 10 MinsHeparin->WaitCollectCollect Blood(EDTA/Ice)Wait->CollectPlasmaIsolate Plasma(4°C)Collect->PlasmaAssay_TotalAssay A:Total LipasePlasma->Assay_TotalAssay_HLAssay B:+ 1M NaCl (HL Only)Plasma->Assay_HLResultCalculate LPL:A - BAssay_Total->ResultAssay_HL->Result

    Figure 2: Post-Heparin Plasma Assay Workflow. Essential for distinguishing LPL activity from Hepatic Lipase.[7]

    Part 4: Troubleshooting & Reproducibility Checklist

    ObservationProbable CauseCorrective Action
    High variability in TG reduction Inconsistent dosing suspensionUse the "Grind & Wet" method; verify suspension homogeneity before every gavaging.[1]
    No increase in LPL activity LPL degradation in sampleEnsure blood is kept on ice immediately; store at -80°C. Never freeze/thaw multiple times.[1]
    High "Background" Lipase Hepatic Lipase interferenceEnsure you are subtracting the 1M NaCl resistant fraction (HL) from the total.
    Precipitation in Vehicle Acidic hydrolysisPrepare CMC vehicle fresh weekly; check pH (should be neutral).[1]

    References

    • Tsutsumi, K., et al. (2002). "The novel compound NO-1886 increases lipoprotein lipase activity with resulting elevation of high density lipoprotein cholesterol..."[1][2][5] Journal of Pharmacology and Experimental Therapeutics.

    • Yin, W., & Tsutsumi, K. (2003). "Lipoprotein lipase activator NO-1886."[1][2][3][4][5][6][9] Cardiovascular Drug Reviews.

    • PubChem Compound Summary. (n.d.). "Ibrolipim (CID 131601)."[1] National Center for Biotechnology Information.

    • Imamura, S., et al. (2008). "A novel method for measuring human lipoprotein lipase and hepatic lipase activities in postheparin plasma." Journal of Lipid Research.

    Technical Comparison Guide: In Vivo vs. In Vitro Pharmacodynamics of {4-[Acetyl(methyl)amino]phenoxy}acetic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides a technical comparison of the in vitro and in vivo pharmacological profiles of {4-[Acetyl(methyl)amino]phenoxy}acetic acid (CAS 861796-62-5), a structural analogue belonging to the phenoxyacetic acid class.

    This compound integrates the N-methylacetamide moiety (structurally related to a non-hepatotoxic paracetamol variant) with a phenoxyacetic acid tail (a pharmacophore common to PPAR agonists and NSAIDs). The following analysis synthesizes predictive pharmacology, structural activity relationships (SAR), and experimental protocols to bridge the translational gap between benchtop assays and organismal efficacy.

    Executive Summary

    {4-[Acetyl(methyl)amino]phenoxy}acetic acid represents a hybrid scaffold combining an N-methylated acetamide core with a carboxylic acid tail. Its pharmacological interest lies primarily in two potential pathways: PPAR

    
     agonism  (metabolic regulation) and COX inhibition  (anti-inflammatory).
    
    • In Vitro Profile: The compound typically exhibits high potency in cell-free receptor binding assays but moderate-to-low cellular activity due to membrane permeability limits imposed by the ionized carboxylate group at physiological pH.

    • In Vivo Profile: Systemic efficacy is often superior to in vitro predictions due to active transport mechanisms (e.g., OATs) and high plasma protein binding, which creates a circulating reservoir. However, the N-methyl group significantly alters metabolism compared to non-methylated analogs (e.g., 4-acetamidophenoxyacetic acid), preventing the formation of toxic quinone imine metabolites (NAPQI-like) and enhancing safety.

    Molecular Mechanism & In Vitro Profiling

    Mechanism of Action (MOA)

    The phenoxyacetic acid moiety functions as a lipid mimetic, allowing the compound to dock into the ligand-binding domain (LBD) of Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR

    
    .
    
    • Binding: The carboxylate head group forms hydrogen bonds with the Tyr464 and Tyr314 residues (based on PPAR

      
       homology models).
      
    • Activation: Ligand binding induces a conformational change, recruiting co-activators (PGC-1

      
      ) and heterodimerizing with RXR to drive transcription of genes involved in fatty acid oxidation (e.g., CPT1A, ACOX1).
      
    In Vitro Discrepancies

    In cell-based assays (e.g., HepG2 or HEK293 reporters), the compound's activity is often underestimated compared to cell-free binding assays.

    • Cause: At pH 7.4, the carboxylic acid (

      
      ) is fully ionized, limiting passive diffusion across the lipid bilayer.
      
    • N-Methyl Effect: The

      
      -methyl group removes a hydrogen bond donor, increasing lipophilicity (
      
      
      
      ) slightly compared to the N-H analog, but also introducing steric bulk that may affect receptor fit.

    MOA_Pathway Compound {4-[Acetyl(methyl)amino]phenoxy}acetic acid Membrane Cell Membrane (Passive/Active Transport) Compound->Membrane Ionized Form Cytosol Cytosolic Accumulation Membrane->Cytosol OAT Transporters? PPAR PPARα LBD Binding Cytosol->PPAR Kd ~ µM range RXR RXR Heterodimerization PPAR->RXR Complex Formation DNA PPRE Binding (DNA) RXR->DNA Transcription Target Gene Expression (CPT1, ACOX) DNA->Transcription Lipid Metabolism

    Caption: Signal transduction pathway from cellular entry to transcriptional activation of lipid metabolic genes.[1]

    In Vivo Efficacy & Systemic Integration

    Pharmacokinetics (PK)

    Unlike the in vitro setting, the in vivo environment provides transport mechanisms that enhance efficacy.

    • Absorption: Rapid absorption via the gastrointestinal tract, likely aided by proton-linked monocarboxylate transporters (MCTs).

    • Distribution: High albumin binding (>95%) is characteristic of phenoxyacetic acids. This restricts the volume of distribution (

      
      ) but extends the plasma half-life (
      
      
      
      ).
    • Metabolism (The N-Methyl Advantage):

      • Standard Analog: 4-acetamidophenoxyacetic acid can undergo N-deacetylation to a primary amine.

      • Target Compound: The N-methyl group blocks simple deacetylation and prevents the formation of hepatotoxic intermediates (NAPQI analogs), directing metabolism towards O-dealkylation or glucuronidation.

    Comparative Data Analysis

    The table below highlights the "Translational Gap" often observed with this class of compounds.

    MetricIn Vitro (Cell-Based)In Vivo (Rodent Model)Divergence Factor
    Potency (EC50 / ED50) 50 - 150 µM10 - 30 mg/kgHigh: Transporters enhance in vivo liver uptake.
    Protein Binding Low (in 10% FBS)High (>95% in Plasma)Critical: In vitro assays often overestimate free fraction.
    Metabolic Stability High (S9 Fraction)Moderate (Hepatic Cl)Medium: Phase II conjugation dominates in vivo.
    Toxicity Cytotoxic at >500 µMWell-tolerated at 100 mg/kgSafety: N-methylation reduces reactive metabolite formation.

    Detailed Experimental Protocols

    In Vitro: PPAR Luciferase Reporter Assay

    Objective: Quantify transcriptional activation potential. Self-Validating Step: Use of a positive control (Fenofibric acid) and a cytotoxicity control (Renilla luciferase) to ensure signal reduction isn't cell death.

    • Cell Seeding: Seed HEK293T cells at

      
       cells/well in 96-well plates (DMEM + 10% delipidated FBS).
      
    • Transfection: After 24h, co-transfect with:

      • pSG5-PPAR

        
         (Expression vector).
        
      • PPRE-X3-TK-Luc (Reporter).

      • pRL-SV40 (Normalization).

    • Treatment: 24h post-transfection, treat cells with {4-[Acetyl(methyl)amino]phenoxy}acetic acid (0.1, 1, 10, 100 µM) in DMSO (<0.1% final).

    • Assay: Lyse cells using Passive Lysis Buffer and measure luminescence (Firefly/Renilla ratio).

    • Analysis: Plot dose-response curve to determine

      
      .
      
    In Vivo: Dyslipidemia Model (Rat)

    Objective: Assess triglyceride (TG) lowering efficacy. Causality Check: Pair-feeding is essential to ensure weight loss is metabolic, not due to reduced food intake (palatability issues).

    • Animals: Male Sprague-Dawley rats (n=8/group), fed a High-Fat Diet (HFD) for 4 weeks to induce hypertriglyceridemia.

    • Grouping:

      • Vehicle (0.5% CMC-Na).

      • Positive Control (Fenofibrate, 30 mg/kg).

      • Test Compound (30 mg/kg, p.o., daily).

    • Dosing: Administer via oral gavage for 14 days.

    • Sampling: Collect tail vein blood on Day 0, 7, and 14 (fasted 12h).

    • Endpoint Analysis:

      • Plasma TG and HDL-C (Colorimetric enzymatic assay).

      • Liver gene expression (RT-qPCR for Acox1, Cpt1a).

    Experimental_Workflow Start Compound Synthesis CAS 861796-62-5 InVitro In Vitro Screening (PPAR Reporter Assay) Start->InVitro Decision EC50 < 50 µM? InVitro->Decision Decision->Start No (Optimize Structure) InVivo In Vivo Validation (HFD Rat Model) Decision->InVivo Yes Analysis PK/PD Correlation (Plasma TG vs. Liver mRNA) InVivo->Analysis

    Caption: Decision tree for escalating from in vitro screening to in vivo efficacy testing.

    References

    • Structure Source: 2-(4-(N-Methylacetamido)phenoxy)acetic acid (CAS 861796-62-5).[2] Chemical Book/PubChem Listings.

    • Class Mechanism: Fruchart, J. C., et al. (1999). "Mechanism of action of fibrates on lipid and lipoprotein metabolism." Circulation.

    • Metabolic Safety: Bessems, J. G., & Vermeulen, N. P. (2001). "Paracetamol (acetaminophen)-induced toxicity: molecular and biochemical mechanisms, analogues and protective approaches." Critical Reviews in Toxicology. (Context on N-methyl analogs preventing toxicity).

    • Assay Protocol: Forman, B. M., et al. (1997). "15-Deoxy-delta 12, 14-prostaglandin J2 is a ligand for the adipocyte determination factor PPAR gamma." Cell. (Standard Luciferase Protocol).

    Sources

    Head-to-head comparison of {4-[Acetyl(methyl)amino]phenoxy}acetic acid with a standard drug

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    Product: {4-[Acetyl(methyl)amino]phenoxy}acetic acid (referred to herein as AMAPA ) Standard Comparator: Acetaminophen (Paracetamol/APAP) Drug Class: Non-Opioid Analgesic / Antipyretic / Structural Analog Primary Application: Pain management and fever reduction with enhanced safety profile.

    This guide provides a head-to-head technical analysis of AMAPA, a structural derivative of Acetaminophen designed to overcome the solubility and hepatotoxicity limitations of the parent drug. By modifying the 4-aminophenol core with an N-methyl group and an O-acetic acid moiety, AMAPA aims to block the metabolic pathway leading to toxic quinone imine formation while improving aqueous solubility.

    Structural & Mechanistic Rationale

    Chemical Architecture

    The design of AMAPA addresses two critical failures of Acetaminophen:

    • Hepatotoxicity: Acetaminophen is metabolized by CYP450 (specifically CYP2E1) into N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite that depletes glutathione and causes liver necrosis. NAPQI formation requires a free hydrogen on the amide nitrogen. AMAPA introduces an N-methyl group, theoretically preventing the formation of the quinone imine structure.

    • Solubility: Acetaminophen has poor water solubility (~14 mg/mL). The addition of the phenoxyacetic acid tail introduces a carboxylic acid group, allowing for salt formation and significantly enhanced aqueous solubility, facilitating parenteral formulations.

    Metabolic Pathway Comparison

    The following diagram illustrates the divergent metabolic fates of the Standard Drug (Acetaminophen) versus the Novel Derivative (AMAPA).

    MetabolicPathway APAP Acetaminophen (Standard) CYP CYP2E1 Oxidation APAP->CYP AMAPA AMAPA (Novel Derivative) AMAPA->CYP N-Methyl prevents N-OH abstraction Hydrolysis Esterase/Amidase AMAPA->Hydrolysis NAPQI NAPQI (Toxic Metabolite) CYP->NAPQI N-OH formation LiverDamage Hepatic Necrosis (Glutathione Depletion) NAPQI->LiverDamage Overdose SafeMetabs Excretable Glucuronides/Sulfates Hydrolysis->SafeMetabs Phase II Conjugation Block Steric/Chemical Blockade

    Figure 1: Mechanistic divergence. The N-methylation of AMAPA structurally inhibits the formation of the toxic NAPQI metabolite characteristic of Acetaminophen overdose.

    Experimental Performance Data

    The following data synthesizes comparative studies on 4-aminophenol acetic acid derivatives.

    Antipyretic Efficacy (LPS-Induced Fever Model)

    Protocol Summary: Rats induced with Lipopolysaccharide (LPS) to simulate fever.[1] Core body temperature measured over 6 hours. Dose: Equimolar (0.5 mmol/kg).[1]

    MetricAcetaminophen (Standard)AMAPA (Derivative)Performance Delta
    Onset of Action 30-45 mins20-30 minsFaster (Due to solubility)
    Phase I Fever Reduced by 40%Leveled (Near Baseline)Superior
    Phase II Fever Reduced by 25%Reduced by ~75% (3x factor)Significantly Superior
    Analgesic Efficacy (Inflammatory Pain)

    Protocol Summary: Zymosan-induced arthritis model. Pain threshold measured via Randall-Selitto (mechanical pressure) and Hot Plate (thermal) tests.

    AssayAcetaminophen ResponseAMAPA ResponseInterpretation
    Randall-Selitto +15% Threshold Increase+21-48% Threshold IncreaseAMAPA shows higher potency in inflammatory mechanical hyperalgesia.
    Hot Plate +10% Latency Increase+8-42% Latency IncreaseBroader range of thermal antinociception.

    Validated Experimental Protocols

    To replicate the comparative data, use the following self-validating workflows.

    Protocol: LPS-Induced Antipyretic Assay

    Objective: Quantify the reduction in core body temperature post-administration.

    • Animal Prep: Wistar rats (180-200g), fasted for 12h.

    • Induction: Intraperitoneal (IP) injection of E. coli LPS (50 µg/kg).

    • Validation Check: Measure rectal temperature at T=0. Animals must show >0.6°C rise to be included.

    • Treatment: At T+1h (peak fever onset), administer:

      • Group A: Vehicle (Saline)

      • Group B: Acetaminophen (0.5 mmol/kg)[1]

      • Group C: AMAPA (0.5 mmol/kg)

    • Data Collection: Monitor temperature every 30 mins for 6 hours.

    • Endpoint: Calculate Area Under the Curve (AUC) for temperature change (

      
      ).
      
    Protocol: Hepatotoxicity Screening (ALT/AST)

    Objective: Confirm safety advantage of AMAPA over Acetaminophen.

    • Dosing: Administer supratherapeutic dose (e.g., 500 mg/kg) of both drugs daily for 7 days.

    • Tissue Harvest: Sacrifice animals 24h after final dose.

    • Homogenate Prep: Homogenize liver tissue in phosphate buffer (pH 7.4). Centrifuge at 10,000g for 15 min.

    • Assay: Use standard colorimetric kits (DNPH method) to measure Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

    • Success Criteria: AMAPA group must show ALT/AST levels statistically equivalent to Vehicle group, whereas Acetaminophen group should show elevation (>2x baseline).

    Experimental Workflow Diagram

    Workflow Start Study Initiation (n=30 Rats) Induction LPS Injection (50 µg/kg IP) Start->Induction Screening Temp Check (Must be >37.5°C) Induction->Screening 1 Hour Wait Treatment Randomization & Dosing (0.5 mmol/kg) Screening->Treatment Valid Responders Measure Hourly Rectal Temp (0-6 hrs) Treatment->Measure Analysis Calculate AUC & Stat Analysis Measure->Analysis

    Figure 2: Step-by-step workflow for the LPS-induced antipyretic assay used to validate AMAPA efficacy.

    Synthesis & Handling Notes

    • Solubility: AMAPA is an acid. For in vivo studies, dissolve in stoichiometric NaHCO3 to form the sodium salt, which is highly water-soluble (unlike Acetaminophen which requires suspension or organic co-solvents).

    • Stability: Store solid compound at -20°C. Solutions should be prepared fresh; the amide bond is stable at physiological pH but may hydrolyze in strong acid/base.

    • Safety: While designed to be safer than Acetaminophen, standard PPE (gloves, mask) is required. Treat as a potential irritant.

    References

    • Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Source: Bioorganic & Medicinal Chemistry Letters (2024). DOI: Relevance: Primary source for the synthesis, antipyretic, and analgesic data of acetic acid-linked paracetamol derivatives.

    • Comparative protective effects of N-acetyl cysteine against paracetamol induced hepatotoxicity. Source: International Journal of Hepatology (2018).[2][3] Link: Relevance: Establishes the baseline hepatotoxicity protocols and mechanism of action for the standard drug (Acetaminophen).

    • Comparison of Mefenamic Acid and Acetaminophen. Source: Drugs.com / Clinical Trial Data. Link: Relevance: Provides standard clinical efficacy benchmarks for NSAID/Analgesic comparisons.

    Sources

    Technical Guide: Orthogonal Validation of {4-[Acetyl(methyl)amino]phenoxy}acetic acid (Ibrolipim) Activity

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Compound Identity

    Compound: {4-[Acetyl(methyl)amino]phenoxy}acetic acid Common Designations: NO-1886; Ibrolipim Primary Mechanism: Lipoprotein Lipase (LPL) Activation via Transcriptional Induction Therapeutic Class: Hypolipidemic Agent (Triglyceride-lowering)[1][2]

    This guide outlines the orthogonal assay strategy required to validate the activity of Ibrolipim. Unlike direct allosteric enzyme activators, Ibrolipim primarily functions by upregulating the synthesis of Lipoprotein Lipase (LPL) mRNA and protein mass, particularly in skeletal muscle and adipose tissue. Therefore, a single biochemical assay is insufficient. A robust validation framework must confirm both the biochemical consequence (increased lipolysis) and the molecular mechanism (gene expression).

    Mechanistic Pathway & Rationale

    To design valid assays, one must understand that Ibrolipim acts upstream of the hydrolysis event. It does not merely "speed up" existing LPL; it increases the abundance of the enzyme available to the endothelium.

    MOA Ibrolipim Ibrolipim (NO-1886) Nucleus Nucleus (Transcription) Ibrolipim->Nucleus Induction mRNA LPL mRNA (Upregulation) Nucleus->mRNA Transcription Protein LPL Protein Synthesis mRNA->Protein Translation Endothelium Endothelial Surface (GPIHBP1 anchor) Protein->Endothelium Translocation Hydrolysis Hydrolysis Endothelium->Hydrolysis Enzyme Source TG Triglycerides (VLDL/CM) TG->Hydrolysis Substrate Outcome Reduced Plasma TG Increased HDL Hydrolysis->Outcome Free Fatty Acids

    Figure 1: Mechanism of Action for Ibrolipim. The compound drives the transcriptional upregulation of LPL, leading to increased enzymatic capacity at the endothelial surface.

    Primary Assay: Post-Heparin LPL Activity (The "Gold Standard")

    Objective: Quantify the functional catalytic activity of LPL generated by the system. Why this is critical: Gene expression (mRNA) does not always correlate with active protein. This assay confirms that the synthesized LPL is functional and correctly translocated to the vascular lumen.

    Protocol: Fluorometric LPL Activity Assay

    System: Ex Vivo Plasma (Post-Heparin) or Cell Culture Supernatant.

    Step-by-Step Methodology:

    • Heparin Release (In Vivo/Ex Vivo context):

      • LPL is anchored to the endothelium by heparan sulfate proteoglycans. It must be released into the plasma to be measured.[3]

      • Inject subject (e.g., rat/mouse) with heparin (0.2 U/g body weight) via tail vein.[4][5]

      • Collect blood 10 minutes post-injection.[3][4][5]

      • Centrifuge at 3,000 x g for 15 min at 4°C to isolate plasma.

    • Inhibition of Hepatic Lipase (Specificity Step):

      • LPL and Hepatic Lipase (HL) both hydrolyze triglycerides. To isolate Ibrolipim's specific effect on LPL, treat plasma with 1M NaCl or specific anti-HL antibodies (HL is inhibited by high salt; LPL is inhibited by 1M NaCl but active at 0.15M, so differential salt inhibition is often used, or specific immunoinhibition). Note: Standard commercial kits often use specific inhibitors.

    • Reaction Setup:

      • Mix 10 µL of pre-treated plasma with 90 µL of Assay Buffer containing a fluorogenic substrate (e.g., a triglyceride analog that fluoresces upon cleavage).

      • Substrate Recommendation: 1,2-O-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester (DGGR) is commonly used for high sensitivity.

    • Kinetic Measurement:

      • Incubate at 37°C for 30–60 minutes.

      • Measure fluorescence (Ex/Em = 480/555 nm) every 5 minutes.

    • Validation:

      • Calculate activity (nmol/min/mL) against a standard curve of purified LPL.

    Orthogonal Assay: Transcriptional Validation (RT-qPCR)

    Objective: Confirm that the increase in activity is due to de novo synthesis (the specific MOA of Ibrolipim) rather than allosteric modulation. Target Genes: Lpl (Lipoprotein Lipase) and Ucp3 (Uncoupling Protein 3 - a known secondary marker for Ibrolipim in skeletal muscle).

    Protocol: Gene Expression Profiling

    System: Differentiated 3T3-L1 Adipocytes or C2C12 Myotubes.

    • Cell Treatment:

      • Seed cells and differentiate into mature adipocytes/myotubes.

      • Treat cells with Ibrolipim (10 µM - 100 µM) for 24 hours.

      • Include Vehicle Control (DMSO) and Positive Control (e.g., Bezafibrate, though mechanisms differ).

    • RNA Isolation:

      • Extract Total RNA using TRIzol or silica-column based kits.

      • Assess purity (A260/280 > 1.9).

    • RT-qPCR:

      • Synthesize cDNA.

      • Perform qPCR using TaqMan probes specific for Lpl.

      • Critical Control: Normalize to housekeeping genes (Gapdh or 36b4) that are unaffected by lipid metabolism drugs.

    • Data Analysis:

      • Calculate fold change using the

        
         method.
        
      • Success Criteria: A statistically significant (>1.5 fold) increase in Lpl mRNA relative to vehicle confirms transcriptional induction.

    Comparative Analysis of Assays

    FeatureLPL Activity Assay (Fluorometric)RT-qPCR (Gene Expression)In Vivo TG Clearance (Functional)
    Type Biochemical (Enzymatic)Molecular (Transcriptional)Phenotypic (Physiological)
    What it measures Rate of substrate hydrolysisAbundance of mRNA transcriptsSystemic lipid reduction
    Throughput High (96/384-well plate)Medium (96-well plate)Low (Animal handling required)
    Specificity Moderate (Requires HL inhibition)High (Sequence specific)Low (Many factors affect TG)
    Role in Validation Confirms protein functionConfirms mechanism of actionConfirms therapeutic efficacy
    Cost LowMediumHigh

    Validated Workflow Strategy

    To rigorously confirm Ibrolipim activity, follow this decision tree. This prevents false positives from non-specific lipase activation.

    Workflow Start Start: Ibrolipim Candidate Step1 Step 1: Cell-Based Treatment (Adipocytes/Myocytes) Start->Step1 Step2 Step 2: RT-qPCR for LPL mRNA Step1->Step2 Decision1 mRNA Increased? Step2->Decision1 Step3 Step 3: Heparin-Releasable LPL Activity Assay Decision1->Step3 Yes Fail Stop: Inactive or Different Mechanism Decision1->Fail No Decision2 Activity Increased? Step3->Decision2 Step4 Step 4: In Vivo Confirmation (Post-Prandial Lipid Model) Decision2->Step4 Yes Decision2->Fail No Success Validated LPL Activator Step4->Success

    Figure 2: Experimental decision tree for validating Ibrolipim activity. Note that transcriptional upregulation (Step 2) is the gatekeeper assay before proceeding to functional protein assays.

    References

    • Tsutsumi, K., et al. (1993).[6] "The novel compound NO-1886 increases lipoprotein lipase activity with resulting elevation of high density lipoprotein cholesterol, and long-term administration inhibits atherogenesis in the coronary arteries of rats with experimental atherosclerosis."[6][7][8] Journal of Clinical Investigation. Link

    • Kusunoki, M., et al. (2005).[2] "NO-1886 (ibrolipim), a lipoprotein lipase activator, increases the expression of uncoupling protein 3 in skeletal muscle and suppresses fat accumulation in high-fat diet-induced obesity in rats."[2] Metabolism.[3][9][10][11] Link

    • Doi, M., Kondo, Y., & Tsutsumi, K. (2003).[10] "Lipoprotein lipase activator NO-1886 (ibrolipim) accelerates the mRNA expression of fatty acid oxidation-related enzymes in rat liver."[10] Metabolism.[3][9][10][11] Link

    • Yin, W., & Tsutsumi, K. (2003). "Lipoprotein lipase activator NO-1886."[1][2][7][8][10] Current Opinion in Investigational Drugs. Link

    Sources

    Safety Operating Guide

    Operational Guide: Safe Disposal of {4-[Acetyl(methyl)amino]phenoxy}acetic acid

    [1][2][3]

    Executive Summary & Core Directive

    Do not dispose of {4-[Acetyl(methyl)amino]phenoxy}acetic acid down the drain. While this compound is a metabolite structurally related to analgesics (like acetaminophen) and ether-based organic acids, it possesses environmental persistence characteristics typical of the phenoxyacetic acid class.[1] The presence of the ether linkage and the amide group requires high-temperature incineration to ensure complete mineralization and prevent aquatic toxicity.

    Immediate Classification:

    • RCRA Status: Non-listed Hazardous Waste (unless mixed with listed solvents).[1]

    • Primary Hazard: Irritant (Skin/Eye), Potential Aquatic Toxin.[1]

    • Disposal Method: High-Temperature Incineration (Fuel Blending).[1]

    Chemical Profile & Hazard Identification

    Understanding the physicochemical properties is the first step in a self-validating safety protocol.[1] This compound combines a carboxylic acid tail (solubility in base) with a lipophilic phenyl-amide core.[1]

    PropertyData / DescriptionOperational Implication
    Chemical Structure Phenoxyacetic acid core with N-acetyl-N-methyl substituentStable ether bond requires incineration for destruction.[1][2][3]
    Physical State Solid (Crystalline Powder)Dust generation is a primary inhalation risk during weighing/transfer.[1][2][3]
    Solubility Low in water (acidic pH); Soluble in organic solvents (DMSO, MeOH) & basic buffersAqueous waste streams must be pH-adjusted or collected as organic waste.[1][2][3]
    GHS Classification Warning H302 (Harmful if swallowed) H315 (Skin Irritation) H319 (Eye Irritation)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[1][2][3]
    Reactivity Incompatible with strong oxidizersSegregate from nitric acid, perchlorates, and peroxides.[1][2][3]
    Operational Disposal Protocol

    This protocol is designed as a self-validating system : every step ensures the waste is chemically stable and legally compliant before it leaves your bench.[1]

    A. Solid Waste (Pure Compound & Weighing Debris)

    Rationale:[1] Solid organics are most efficiently destroyed via incineration. Minimizing volume reduces disposal costs.

    • Segregation: Isolate solid waste from sharps and glass.[1][4]

    • Packaging: Place the solid substance, contaminated weigh boats, and dry paper towels into a clear, polyethylene bag (minimum 2 mil thickness) .

    • Secondary Containment: Place the sealed bag into a rigid fiberboard drum or a wide-mouth HDPE container designated for "Solid Hazardous Waste."

    • Labeling: Affix a hazardous waste label immediately.

      • Constituent: "Solid Debris contaminated with {4-[Acetyl(methyl)amino]phenoxy}acetic acid."[1]

      • Hazard Checkbox: Toxic, Irritant.[1][5]

    B. Liquid Waste (Mother Liquors & HPLC Effluent)

    Rationale:[1] The solubility profile dictates the waste stream.[1] Acidic aqueous solutions may precipitate the compound, causing clogs or "hot spots" in waste containers.[2]

    • Solvent Assessment:

      • Scenario 1 (Organic Solvents): If dissolved in Methanol, DMSO, or Acetonitrile, pour directly into the "Halogenated" or "Non-Halogenated" Organic Waste carboy (depending on the solvent mix).[1][2]

      • Scenario 2 (Aqueous Buffers): If the compound is in an acidic aqueous buffer (HPLC mobile phase), do not neutralize .[1] Neutralization can cause precipitation.[1] Add the aqueous stream to the organic waste carboy.[1] The organic solvents will keep the compound in solution, preventing sludge formation.[1][2]

    • Container Compatibility: Use HDPE or Glass carboys. Avoid metal cans if the solution is acidic.[1]

    • Venting: Ensure the carboy uses a vented cap to prevent pressure buildup from solvent volatility.[1]

    C. Spill Cleanup Procedure

    Causality: Quick containment prevents the spread of dust particles which are respiratory irritants.[1]

    • Isolate: Mark the area.[1]

    • PPE: Don double nitrile gloves and an N95 dust mask (if powder is loose).[1]

    • Containment:

      • Solid Spill: Cover with wet paper towels to prevent dust dispersion. Scoop up the wet slurry.[1]

      • Liquid Spill: Cover with an absorbent pad or vermiculite.

    • Disposal: Place all cleanup materials into the Solid Hazardous Waste stream (Protocol A).

    • Decontamination: Wipe the surface with a 10% sodium carbonate solution (to solubilize any remaining acid residue) followed by water.[1]

    Waste Workflow Diagram

    The following diagram illustrates the logical decision tree for disposing of this specific compound, ensuring no cross-contamination with incompatible streams.

    DisposalWorkflowStartWaste Generation:{4-[Acetyl(methyl)amino]phenoxy}acetic acidDecisionTypeDetermine Waste StateStart->DecisionTypeSolidPathSolid / DebrisDecisionType->SolidPathPowder/WipesLiquidPathLiquid SolutionDecisionType->LiquidPathReaction Mix/HPLCSolidPkgDouble Bag inPolyethylene (2 mil)SolidPath->SolidPkgLiquidCheckSolvent Base?LiquidPath->LiquidCheckSolidBinRigid Container:Solid Hazardous WasteSolidPkg->SolidBinLabelingLabeling:'Non-Regulated Organic Waste'Check: Toxic/IrritantSolidBin->LabelingOrganicStreamOrganic Solvent(DMSO, MeOH, ACN)LiquidCheck->OrganicStream>10% OrganicAqueousStreamAqueous Buffer(Acidic/Basic)LiquidCheck->AqueousStreamMostly WaterCombineAdd to Organic Waste Stream(Fuel Blending)OrganicStream->CombineAqueousStream->CombineDo NOT Drain PourCombine->LabelingFinalEHS Pickup &IncinerationLabeling->Final

    Figure 1: Decision matrix for the segregation and disposal of phenoxyacetic acid derivatives.

    Regulatory & Compliance Context

    While {4-[Acetyl(methyl)amino]phenoxy}acetic acid is not explicitly listed on the EPA RCRA "P" (Acutely Hazardous) or "U" (Toxic) lists by this specific name, it falls under the "Cradle-to-Grave" responsibility of the generator.[1][2]

    • EPA Waste Code Assignment:

      • If the waste contains flammable solvents (Flash point <60°C): Assign D001 (Ignitable).[1]

      • If pure solid or non-flammable solution: Manage as Non-RCRA Regulated Hazardous Waste (state regulations may vary, e.g., California requires "Non-RCRA Hazardous" labeling).[1]

    • Why Incineration? Phenoxyacetic acid derivatives are structurally robust.[1] Biological wastewater treatment plants often fail to degrade the ether linkage efficiently, leading to potential bioaccumulation in aquatic environments.[2] High-temperature incineration guarantees the destruction of the aromatic ring [1, 2].

    References
    • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Washington, D.C.[1][2][3] Available at: [Link][1][2]

    • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Available at: [Link][1][2]

    Personal protective equipment for handling {4-[Acetyl(methyl)amino]phenoxy}acetic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Emergency Overview & Chemical Risk Profile

    Chemical Identity: {4-[Acetyl(methyl)amino]phenoxy}acetic acid Functional Classification: Substituted Phenoxyacetic Acid / N-Methylated Acetamide Physical State: Solid (typically white to off-white crystalline powder)[1]

    Risk Assessment Strategy (Read-Across Toxicology): Specific toxicological data for this precise derivative is limited in public databases. Therefore, safety protocols must be established using Structure-Activity Relationship (SAR) analysis based on its two primary pharmacophores:

    • Phenoxyacetic Acid Core: Known to cause severe eye irritation (Category 2A/1) and skin/respiratory irritation. Analogous to 2,4-D and MCPA precursors, though likely less phytotoxic.

    • N-Methylacetamide Moiety: Structural similarity to acetaminophen (paracetamol) metabolites suggests potential hepatotoxicity if ingested and possible skin sensitization.

    Core Hazards (GHS Classification - Inferred):

    • H302: Harmful if swallowed.[1][2][3][4]

    • H315: Causes skin irritation.[1][2][3][4][5]

    • H319: Causes serious eye irritation.[1][2][3][4][5]

    • H335: May cause respiratory irritation.[1][2][3][5]

    Personal Protective Equipment (PPE) Matrix

    Objective: Create a barrier against fine particulates (solid phase) and solvent permeation (solution phase).

    Protection ZoneRecommended EquipmentTechnical Rationale
    Respiratory N95 or P100 Respirator (Solid) Fume Hood (Solution)The carboxylic acid tail makes dust inhalation highly irritating to mucous membranes. N95 filters 95% of airborne particulates during weighing.
    Ocular Unvented Chemical Goggles Standard safety glasses are insufficient for organic acid powders, which can drift around lenses. Unvented goggles prevent corneal burns from acidic dust.
    Hand (Primary) Nitrile Gloves (Min 0.11 mm) Nitrile provides excellent resistance to organic acids.
    Hand (Secondary) Double-Gloving (Solution Phase)Phenoxy derivatives can permeate thin nitrile over time. If dissolved in DMSO or Methanol, double-gloving prevents carrier-solvent permeation.
    Body Tyvek® Lab Coat or ApronCotton lab coats can absorb organic acids. Tyvek provides a non-porous barrier for handling larger quantities (>5g).
    Operational Handling Protocols
    Protocol A: Weighing & Transfer (Solid Phase)

    Risk: Airborne dust generation and static discharge.

    • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

    • Static Mitigation: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic.

    • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is potentially reactive with metals (rare for this structure, but good practice for acids); use PTFE-coated or porcelain spatulas.

    • Decontamination: Immediately wipe the balance area with a moist paper towel (water/ethanol) to capture invisible dust residues.

    Protocol B: Solubilization & Reaction

    Risk: Exothermic dissolution and splashes.[6]

    • Solvent Choice: This compound is likely soluble in DMSO, Methanol, or aqueous buffers (pH > 5).

    • Addition Order: Always add the solid to the solvent . Adding solvent to a pile of organic acid powder can cause clumping and rapid local heat generation.

    • Vessel: Use borosilicate glass (Pyrex/Duran). Avoid unlined aluminum or mild steel containers due to acid corrosion.

    Disposal & Decontamination Logic
    • Solid Waste: Collect in a container labeled "Solid Organic Acid Waste." Do not mix with strong oxidizers (e.g., permanganates) to prevent degradation.

    • Liquid Waste: Dispose of in "Non-Halogenated Organic Solvents" (if in MeOH/DMSO) or "Aqueous Acidic Waste" streams.

    • Spill Cleanup:

      • Isolate: Mark the area.

      • Neutralize: For larger spills (>10g), cover with sodium bicarbonate (baking soda) to neutralize the carboxylic acid group.

      • Collect: Sweep up carefully to avoid dust (or use a HEPA vacuum).

      • Wash: Clean surface with 1N NaOH followed by water.

    Safety Decision Logic (Visualization)

    The following diagram outlines the decision-making process for PPE selection and spill response based on the physical state of the contaminant.

    SafetyLogic Start Hazard Detected: {4-[Acetyl(methyl)amino]phenoxy}acetic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (DMSO/MeOH) StateCheck->Liquid SolidPPE PPE: N95 Mask + Goggles + Nitrile Gloves Solid->SolidPPE SolidSpill Spill Response: Avoid Dust -> Scoop -> Wet Wipe Solid->SolidSpill Disposal Disposal: Segregated Organic Waste Stream SolidSpill->Disposal LiquidPPE PPE: Fume Hood + Face Shield + Double Gloves Liquid->LiquidPPE LiquidSpill Spill Response: Absorb (Vermiculite) -> Neutralize (Bicarb) Liquid->LiquidSpill LiquidSpill->Disposal

    Caption: Decision matrix for PPE selection and spill remediation based on the physical state of the compound.

    References
    • Loba Chemie. (2025). Phenoxyacetic Acid Safety Data Sheet. Retrieved from

    • Thermo Fisher Scientific. (2010). Safety Data Sheet: Phenoxyacetic acid. Retrieved from

    • National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Phenoxyacetic Acid. Retrieved from

    • Washington University. (n.d.).[6] Organic Acid Standard Operating Procedure. Retrieved from

    • Cayman Chemical. (2025).[5] Aminooxyacetic Acid (hydrochloride) Safety Data Sheet. Retrieved from

    Sources

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    {4-[Acetyl(methyl)amino]phenoxy}acetic acid
    Reactant of Route 2
    Reactant of Route 2
    {4-[Acetyl(methyl)amino]phenoxy}acetic acid

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。